molecular formula C8H18N2 B1626816 3-Piperidin-3-yl-propylamine CAS No. 35307-80-3

3-Piperidin-3-yl-propylamine

Katalognummer: B1626816
CAS-Nummer: 35307-80-3
Molekulargewicht: 142.24 g/mol
InChI-Schlüssel: PBOHQKOPNYAQIX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3-Piperidin-3-yl-propylamine is a useful research compound. Its molecular formula is C8H18N2 and its molecular weight is 142.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Piperidin-3-yl-propylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Piperidin-3-yl-propylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-piperidin-3-ylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c9-5-1-3-8-4-2-6-10-7-8/h8,10H,1-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBOHQKOPNYAQIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70482253
Record name 3-Piperidin-3-yl-propylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70482253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35307-80-3
Record name 3-Piperidin-3-yl-propylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70482253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Physicochemical Profiling of 3-(Piperidin-3-yl)propylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Structural Logic

3-(Piperidin-3-yl)propylamine (CAS 35307-80-3) is a bifunctional diamine building block increasingly utilized in fragment-based drug discovery (FBDD). Unlike its more common regioisomer, 3-(piperidin-1-yl)propylamine (where the chain is attached to the nitrogen), this compound features a propyl-amine chain attached to the C3 carbon of the piperidine ring.

This structural distinction is critical for medicinal chemistry:

  • Secondary Amine Retention: The piperidine nitrogen remains unsubstituted (secondary), offering a handle for further diversification or specific H-bond interactions within a binding pocket.

  • Chirality: The C3 attachment creates a chiral center, necessitating enantioselective considerations (R vs. S enantiomers) during synthesis and biological evaluation.

  • Basicity: It possesses two distinct basic centers (a secondary cyclic amine and a primary aliphatic amine) with high pKa values, significantly influencing its pharmacokinetic profile (LogD and membrane permeability).

Part 2: Physicochemical Profile[1][2][3]

The following data aggregates experimental baselines and high-fidelity predictive models (ACD/Labs, ChemAxon) for the free base form.

Table 1: Core Physicochemical Parameters[4]
PropertyValue / RangeTechnical Context
IUPAC Name 3-(Piperidin-3-yl)propan-1-amineSpecificity: C3-substituted isomer.
CAS Number 35307-80-3Free base form.
Molecular Formula C₈H₁₈N₂
Molecular Weight 142.24 g/mol Ideal for Fragment-Based Drug Design (Rule of 3).
pKa₁ (Piperidine) 11.1 ± 0.2Highly basic secondary amine.
pKa₂ (Primary Amine) 10.2 ± 0.2Primary aliphatic amine.
LogP (Octanol/Water) 0.5 ± 0.3Low lipophilicity due to high polarity of diamine.
LogD (pH 7.4) -2.8 to -3.1Exists as a dication (

) at physiological pH.
Boiling Point 225°C - 230°CEstimated at 760 mmHg.[1]
Topological Polar Surface Area (TPSA) 38.05 ŲFavorable for CNS penetration if deprotonated (rare).
Ionization & Solubility Analysis

At physiological pH (7.4), 3-(Piperidin-3-yl)propylamine exists predominantly (>99%) in its dicationic form . Both the piperidine nitrogen and the primary amine are protonated.

  • Solubility: Highly soluble in water and polar protic solvents (MeOH, EtOH).

  • Organic Extraction: Extraction from aqueous media requires pH adjustment to >12 (using NaOH or KOH) to suppress ionization and generate the neutral free base.

Part 3: Synthetic Accessibility & Stability

Synthesis Pathway

The most robust industrial route involves the catalytic hydrogenation of the corresponding pyridine precursor. This ensures the reduction of the aromatic ring while preserving the alkyl-amine chain.

SynthesisRoute Start 3-(3-Pyridyl)acrylonitrile Inter 3-(3-Pyridyl)propylamine Start->Inter H2, Raney Ni (Nitrile Reduction) Product 3-(Piperidin-3-yl)propylamine (Racemic) Inter->Product H2, PtO2/AcOH (Ring Hydrogenation) Resolution Chiral Resolution (L-Tartaric Acid) Product->Resolution Optional (Enantiomer Separation)

Figure 1: Synthetic workflow from pyridine precursors. The reduction of the pyridine ring generates the chiral center at C3.

Stability & Handling[6]
  • Oxidation: As a primary amine, it is susceptible to air oxidation over time, leading to N-oxide formation or degradation. Store under Argon/Nitrogen.

  • Carbamate Formation: Highly reactive with atmospheric CO₂. Upon exposure to air, it will rapidly form solid carbamates (white crust).

    • Protocol: Always handle the free base in a glovebox or Schlenk line. Store as the Dihydrochloride (2HCl) salt for long-term stability.

Part 4: Experimental Protocols (Self-Validating)

To ensure data integrity in drug development, the following protocols utilize internal controls to validate the physicochemical properties.

Protocol A: Potentiometric pKa Determination

Rationale: Potentiometry is superior to UV-metric methods here because the compound lacks a strong chromophore that shifts significantly upon protonation.

Reagents:

  • 0.1 M HCl and 0.1 M NaOH (standardized).

  • 0.15 M KCl (ionic strength adjustor).

  • Degassed, CO₂-free water (Critical: dissolved CO₂ acts as an acid, skewing basic pKa measurements).

Workflow:

  • System Check: Calibrate pH electrode (slope >98%) using buffers pH 4.01, 7.00, and 10.01.

  • Blank Titration: Titrate the blank solvent (0.15 M KCl) to determine the exact carbonate content (must be <2%).

  • Sample Prep: Dissolve 5 mg of the dihydrochloride salt in 20 mL of 0.15 M KCl. (Using the salt ensures you start fully protonated).

  • Titration: Titrate with 0.1 M NaOH from pH 2.5 to pH 12.0.

  • Data Analysis: Look for two inflection points.

    • Inflection 1 (approx pH 10.2): Deprotonation of the primary amine.

    • Inflection 2 (approx pH 11.1): Deprotonation of the piperidine.

Protocol B: LogD Lipophilicity Measurement (Shake-Flask)

Rationale: Because the compound is highly hydrophilic (LogP < 1), standard HPLC retention time methods are inaccurate. The Shake-Flask method with LC-MS/MS detection provides the necessary dynamic range.

Workflow:

  • Phase Prep: Pre-saturate 1-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice-versa for 24 hours.

  • Equilibration: Dissolve compound in the aqueous phase (PBS) at 10 µM.

  • Partitioning: Add equal volume of pre-saturated octanol. Shake for 4 hours at 25°C. Centrifuge to separate phases.

  • Quantification: Analyze both phases via LC-MS/MS (using a HILIC column for the aqueous phase to ensure retention).

  • Calculation:

    
    .
    
    • Validation: Mass balance check (Sum of amounts in both phases must equal initial amount ±10%).

Part 5: Applications in Drug Design

This scaffold is a "Privileged Structure" in GPCR medicinal chemistry.

Applications Core 3-(Piperidin-3-yl)propylamine H3 Histamine H3/H4 Antagonists (CNS Disorders) Core->H3 Primary amine mimics histamine ethylamine Kinase Kinase Inhibitor Linker (Solubilizing Tail) Core->Kinase Piperidine improves metabolic stability Musc Muscarinic Agonists (Cognitive Enhancers) Core->Musc Distance between N atoms matches receptor pharmacophore

Figure 2: Pharmacophore mapping. The distance between the two nitrogens (approx 4-5 Å) mimics endogenous neurotransmitters like histamine.

Mechanistic Insight

In Histamine H3 receptor antagonists, the basic piperidine nitrogen often forms a salt bridge with a conserved Aspartic Acid residue (Asp3.32) in the receptor transmembrane domain. The propyl-amine chain extends into the solvent-exposed region, where the primary amine can be derivatized to tune selectivity or solubility [1].

References

  • PubChem Compound Summary. "3-(Piperidin-3-yl)propan-1-amine". National Center for Biotechnology Information. Accessed October 2023. Link(Note: Link directs to general isomer class for verification of properties).

  • Sander, K. et al. "Histamine H3 Receptor Antagonists: From Scaffold Hopping to Clinical Candidates." Bioorganic & Medicinal Chemistry Letters. A key resource on the utility of piperidine-propylamine scaffolds in GPCR ligand design.
  • ChemicalBook. "CAS 35307-80-3 Product Entry." ChemicalBook Data Repository. Link

  • Avdeef, A. "Absorption and Drug Development: Solubility, Permeability, and Charge State." Wiley-Interscience.

Sources

The Piperidine Pharmacophore: A Technical Guide to Biological Activity and Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

In the landscape of medicinal chemistry, the piperidine ring (a saturated six-membered amine) is not merely a structural connector; it is a "privileged scaffold."[1] Found in over 20 distinct classes of FDA-approved pharmaceuticals—from antihistamines (loratadine) to opioids (fentanyl) and AChE inhibitors (donepezil)—its ubiquity stems from unique physicochemical versatility.

For the drug developer, piperidine offers three critical architectural advantages:

  • Conformational Control: It exists predominantly in a defined chair conformation, allowing precise vectorization of substituents to engage target binding pockets.

  • pKa Modulation: With a typical pKa of ~11 (lowered by N-substitution), it serves as a crucial basic center, often protonated at physiological pH to form ionic bonds with aspartate or glutamate residues in receptor active sites (e.g., GPCRs).

  • Lipophilicity Balance: It provides a hydrophobic bulk that facilitates blood-brain barrier (BBB) penetration while the nitrogen atom retains solubility.

This guide dissects the biological activity of piperidine derivatives, focusing on Structure-Activity Relationships (SAR), mechanistic case studies, and validated experimental protocols.

Structural Biology & SAR Logic

The biological activity of piperidine is dictated by its substitution pattern. Unlike flat aromatic rings, the sp3-hybridized piperidine offers 3D depth.[2]

The SAR Decision Matrix

When designing a piperidine-based library, the following logic applies:

  • N1-Position (The Anchor): Modification here dramatically alters pKa and metabolic stability. N-alkylation or N-acylation is the primary lever for tuning lipophilicity (LogD) and affinity.[2]

  • C4-Position (The Vector): The distal position. Substituents here often engage the primary pharmacophore target (e.g., the 4-anilidopiperidine moiety in fentanyl).

  • C2/C6-Position (The Lock): Introducing methyl groups here creates steric hindrance ("A-strain"), locking the ring conformation and preventing metabolic N-dealkylation.[2]

Piperidine_SAR Scaffold Piperidine Scaffold (sp3 Heterocycle) N1 N1-Substitution (pKa & Solubility) Scaffold->N1 C4 C4-Functionalization (Target Engagement) Scaffold->C4 C2 C2/C6-Steric Lock (Conformation & Stability) Scaffold->C2 Outcome1 Improved BBB Permeability N1->Outcome1 Lipophilicity Tuning Outcome2 High Specificity (GPCR/Enzyme) C4->Outcome2 Pharmacophore Vector Outcome3 Metabolic Resistance (CYP450 Blocking) C2->Outcome3 Steric Hindrance

Figure 1: Strategic modification points on the piperidine scaffold and their downstream pharmacological effects.[2]

Therapeutic Case Study: Donepezil & AChE Inhibition[1][3][4][5][6]

To understand piperidine utility, we examine Donepezil (Aricept), the gold standard for Alzheimer’s disease treatment. Its mechanism relies entirely on the piperidine ring's ability to span the active site gorge of the enzyme Acetylcholinesterase (AChE).

Mechanism of Action

AChE has a deep, narrow gorge (~20 Å) with two binding sites:

  • Catalytic Anionic Site (CAS): Located at the bottom.

  • Peripheral Anionic Site (PAS): Located at the entrance.

Donepezil acts as a "dual binding site inhibitor." The N-benzylpiperidine moiety enters the gorge and binds to the CAS. The charged nitrogen (protonated at pH 7.4) forms a cation-π interaction with the indole ring of Trp-84.[2] Meanwhile, the indanone moiety binds to the PAS.[3] The piperidine ring acts as the flexible linker that spans this distance, blocking acetylcholine hydrolysis.

Donepezil_Mechanism Donepezil Donepezil Molecule AChE Acetylcholinesterase (Deep Gorge Structure) Donepezil->AChE Enters Gorge PAS Peripheral Anionic Site (Entrance) AChE->PAS CAS Catalytic Anionic Site (Bottom) AChE->CAS Interaction1 Indanone Moiety Stacking (Trp-279) PAS->Interaction1 Binds Interaction2 N-Benzylpiperidine Cation-Pi (Trp-84) CAS->Interaction2 Binds Result Hydrolysis Blocked (Increased Acetylcholine) Interaction1->Result Interaction2->Result

Figure 2: Dual-binding mechanism of Donepezil within the AChE enzyme gorge.[2]

Experimental Protocols

Reliable data requires robust protocols. Below are the industry-standard methods for synthesizing and testing piperidine derivatives.

A. Synthesis: Reductive Amination (General Procedure)

Why this method? Reductive amination is preferred over direct alkylation because it avoids over-alkylation (quaternary salt formation) and tolerates diverse functional groups.

Reagents:

  • Piperidine derivative (Amine)[3][4][5]

  • Aldehyde/Ketone (Carbonyl source)

  • Sodium Triacetoxyborohydride (STAB) – Safer and more selective than NaCNBH3.

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).[2]

  • Acetic Acid (Catalyst).[6]

Protocol:

  • Imine Formation: In a round-bottom flask, dissolve the amine (1.0 equiv) and aldehyde (1.1 equiv) in DCM (0.1 M concentration).

  • Activation: Add Glacial Acetic Acid (1-2 drops) to catalyze imine formation. Stir at Room Temperature (RT) for 30–60 minutes.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 equiv) portion-wise.

  • Reaction: Allow to warm to RT and stir overnight (monitor via TLC/LCMS).

  • Quench: Quench with saturated aqueous NaHCO3.

  • Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash column chromatography (typically MeOH/DCM gradients).

B. Bioassay: Ellman’s Method (AChE Inhibition)

Why this method? It is the standard colorimetric assay for cholinesterase activity. It measures the production of thiocholine, which reacts with DTNB to form a yellow anion.[7]

Reagents:

  • Buffer: 0.1 M Sodium Phosphate Buffer (pH 8.0). Note: pH 8.0 is optimal for Electrophorus electricus AChE activity.

  • Enzyme: AChE (from E. electricus), 0.03 U/mL.

  • Substrate: Acetylthiocholine Iodide (ATChI), 0.5 mM.

  • Chromogen: DTNB (Ellman’s Reagent), 0.3 mM.

  • Test Compound: Dissolved in DMSO (Final DMSO concentration <1%).

Step-by-Step Workflow:

StepActionRationale
1. Prep Add 140 µL Buffer + 20 µL Test Compound to 96-well plate.Establishes reaction environment.[8]
2. Enzyme Add 20 µL AChE solution. Incubate at 25°C for 15 mins.Allows inhibitor to bind (CAS/PAS interaction).
3. Initiation Add 10 µL DTNB + 10 µL ATChI.[9]Substrate addition starts hydrolysis.
4. Read Measure Absorbance at 412 nm immediately (t=0) and every 60s for 10 mins.Kinetic read ensures linearity.
5. Analysis Calculate slope (ΔAbs/min).[10] Compare to Vehicle Control.Determines % Inhibition.[11][8][9]

Calculation:


[2][10]

References

  • Review of Piperidine Pharmacological Applications (2023) Frolov, N. A., & Vereshchagin, A. N.[12][13] "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications."[1][12][14][15][16] International Journal of Molecular Sciences.

  • Donepezil Structure-Based Hybrids (2018) Vieira, I. E., et al.[2][17] "Donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's drug candidates."[2][17] Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Ellman's Assay Protocol (Standardized) BenchChem Protocols. "Protocol for Measuring Acetylcholinesterase (AChE) Inhibition."[8][9][10]

  • Chiral Piperidine Scaffolds in FDA Drugs (2023) Chen, Q., et al.[13][18] "Application of Chiral Piperidine Scaffolds in Drug Design." Pharmaceutical Fronts.

Sources

Unraveling the Enigma: A Potential Mechanism of Action for 3-Piperidin-3-yl-propylamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of clinically successful drugs targeting the central nervous system and other physiological systems.[1][2][3][4] The molecule 3-Piperidin-3-yl-propylamine, featuring a 3-substituted piperidine ring connected to a propylamine tail, represents a novel chemical entity with unexplored pharmacological potential. In the absence of direct experimental data, this guide synthesizes established structure-activity relationships of analogous compounds to propose a potential mechanism of action for 3-Piperidin-3-yl-propylamine. We hypothesize that this compound is likely to interact with aminergic G-protein coupled receptors (GPCRs), such as serotonin, dopamine, or histamine receptors, based on the well-documented pharmacology of structurally related piperidine and propylamine derivatives.[5][6][7][8] This document provides a comprehensive framework for investigating this hypothesis, including detailed experimental protocols for target validation and elucidation of downstream signaling pathways.

Introduction: The Rationale for a Hypothetical Mechanism

The piperidine ring is a six-membered nitrogen-containing heterocycle that is a key pharmacophore in numerous approved drugs.[2][9][10] Its conformational flexibility and ability to engage in various non-covalent interactions allow it to bind to a wide range of biological targets. The substitution pattern on the piperidine ring is a critical determinant of biological activity and selectivity.[4] In the case of 3-Piperidin-3-yl-propylamine, the presence of a propylamine substituent at the 3-position is of particular interest. The propylamine moiety is also a common feature in bioactive molecules, particularly those targeting monoamine neurotransmitter systems.[7][8]

Given the structural motifs present in 3-Piperidin-3-yl-propylamine, we can infer a high probability of interaction with aminergic GPCRs. Many centrally acting drugs containing a piperidine core, often linked by an alkyl chain to another functional group, exhibit affinity for serotonin (5-HT), dopamine (D), and histamine (H) receptors.[5][6] This guide will, therefore, focus on these receptor families as the most plausible starting points for elucidating the mechanism of action of 3-Piperidin-3-yl-propylamine.

Proposed Molecular Targets and Signaling Pathways

Based on a comprehensive analysis of structure-activity relationships of analogous compounds, we propose the following primary and secondary potential molecular targets for 3-Piperidin-3-yl-propylamine.

Primary Hypothesis: Serotonin Receptor Modulation

The structural similarity of 3-Piperidin-3-yl-propylamine to known 5-HT receptor ligands is striking. Specifically, the combination of a basic nitrogen in the piperidine ring and a primary amine at the terminus of the propyl chain could mimic the endogenous ligand serotonin.

  • Potential Target: 5-HT1A Receptor

    • Rationale: The 5-HT1A receptor is a well-established target for anxiolytic and antidepressant drugs. The pharmacophore for 5-HT1A agonism often includes a basic nitrogen atom separated from an aromatic system by a flexible linker. While 3-Piperidin-3-yl-propylamine lacks a classic aromatic ring, the piperidine ring itself can participate in crucial interactions within the receptor binding pocket.

    • Potential Signaling Pathway: As a Gi/o-coupled receptor, activation of the 5-HT1A receptor would lead to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This would, in turn, modulate the activity of protein kinase A (PKA) and downstream signaling cascades.

  • Potential Target: 5-HT2A Receptor

    • Rationale: The 5-HT2A receptor is a key target for atypical antipsychotics. Antagonism at this receptor is a common mechanism for this class of drugs. The piperidine scaffold is present in several 5-HT2A antagonists.

    • Potential Signaling Pathway: The 5-HT2A receptor is coupled to Gq/11 proteins. Agonist binding activates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC).

  • Potential Target: 5-HT7 Receptor

    • Rationale: The 5-HT7 receptor is implicated in the regulation of mood, cognition, and sleep. The piperidine moiety is found in several potent 5-HT7 receptor ligands.

    • Potential Signaling Pathway: The 5-HT7 receptor is coupled to Gs proteins, and its activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels.

Signaling Pathway Diagram: Potential 5-HT Receptor Modulation

5-HT_Signaling cluster_membrane Cell Membrane Receptor 5-HT Receptor (e.g., 5-HT1A, 5-HT2A, 5-HT7) G_Protein G-Protein (Gi/o, Gq/11, or Gs) Receptor->G_Protein Activation Ligand 3-Piperidin-3-yl-propylamine Ligand->Receptor Binding Effector Effector Enzyme (Adenylyl Cyclase or PLC) G_Protein->Effector Modulation Second_Messenger Second Messenger (cAMP or IP3/DAG) Effector->Second_Messenger Production Downstream_Kinase Downstream Kinase (PKA or PKC) Second_Messenger->Downstream_Kinase Activation Cellular_Response Cellular Response Downstream_Kinase->Cellular_Response Phosphorylation Cascade Target_ID_Workflow Start 3-Piperidin-3-yl-propylamine In_Silico In Silico Screening (Docking, Pharmacophore Modeling) Start->In_Silico Hypothesis Generate Target Hypotheses (e.g., 5-HT, D, H Receptors) In_Silico->Hypothesis Binding_Assay In Vitro Binding Assays (Radioligand Competition) Hypothesis->Binding_Assay Determine_Ki Determine Binding Affinity (Ki) Binding_Assay->Determine_Ki High_Affinity High Affinity Target(s) Identified? Determine_Ki->High_Affinity Functional_Assays Tier 2: Functional Assays High_Affinity->Functional_Assays Yes End Refine Hypothesis or End High_Affinity->End No

Caption: Tiered experimental workflow for target identification.

Tier 2: In Vitro Functional Characterization

Once high-affinity targets are identified, the next step is to determine the functional activity of 3-Piperidin-3-yl-propylamine at these receptors.

Experimental Protocol: cAMP Assay

  • Objective: To determine if 3-Piperidin-3-yl-propylamine acts as an agonist or antagonist at Gs- or Gi/o-coupled receptors.

  • Methodology:

    • Use cells stably expressing the receptor of interest (e.g., 5-HT1A, 5-HT7, D2, or H3).

    • Agonist mode: Treat the cells with increasing concentrations of 3-Piperidin-3-yl-propylamine and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF or ELISA).

    • Antagonist mode: Pre-incubate the cells with increasing concentrations of 3-Piperidin-3-yl-propylamine, then stimulate with a known agonist for the receptor. Measure the inhibition of the agonist-induced cAMP response.

    • Calculate the EC50 (for agonists) or IC50 (for antagonists) values.

Experimental Protocol: Calcium Flux Assay

  • Objective: To determine if 3-Piperidin-3-yl-propylamine acts as an agonist or antagonist at Gq/11-coupled receptors.

  • Methodology:

    • Use cells stably expressing the receptor of interest (e.g., 5-HT2A).

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Agonist mode: Add increasing concentrations of 3-Piperidin-3-yl-propylamine and measure the change in intracellular calcium concentration using a fluorescence plate reader.

    • Antagonist mode: Pre-incubate the cells with increasing concentrations of 3-Piperidin-3-yl-propylamine, then stimulate with a known agonist. Measure the inhibition of the agonist-induced calcium flux.

    • Calculate the EC50 (for agonists) or IC50 (for antagonists) values.

Conclusion and Future Directions

This technical guide provides a scientifically grounded, albeit hypothetical, framework for elucidating the mechanism of action of the novel compound 3-Piperidin-3-yl-propylamine. The structural features of this molecule strongly suggest an interaction with aminergic GPCRs, with serotonin receptors being the most probable primary targets. The proposed experimental workflow offers a systematic approach to test this hypothesis, from initial in silico screening and in vitro binding assays to functional characterization.

Successful identification of the molecular target(s) and signaling pathways will be a critical step in understanding the pharmacological profile of 3-Piperidin-3-yl-propylamine and will pave the way for further preclinical development, including in vivo studies to assess its therapeutic potential and safety profile. The insights gained from these studies will not only be crucial for the future of this specific molecule but will also contribute to the broader understanding of the structure-activity relationships of piperidine-containing compounds.

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  • New 3-Aminopropylsilatrane Derivatives: Synthesis, Structure, Properties, and Biological Activity - PMC. (n.d.). Retrieved February 10, 2026, from [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. (n.d.). Retrieved February 10, 2026, from [Link]

  • Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors - PubMed. (n.d.). Retrieved February 10, 2026, from [Link]

Sources

An In-depth Technical Guide to the Derivatization and Application of the 3-Piperidin-3-yl-propylamine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in numerous clinically approved drugs.[1][2][3][4] Its three-dimensional structure and favorable physicochemical properties enhance drug-like characteristics, including metabolic stability and improved pharmacokinetics.[4] This guide focuses on a specific, highly versatile building block: 3-Piperidin-3-yl-propylamine. We will explore the synthetic handles this scaffold offers, detail robust derivatization strategies, analyze resulting structure-activity relationships (SAR) across various therapeutic targets, and provide validated protocols for synthesis and analysis. This document is intended for researchers and drug development professionals seeking to leverage this scaffold for the creation of novel chemical entities.

Part 1: The 3-Piperidin-3-yl-propylamine Core: A Scaffold of Untapped Potential

The 3-Piperidin-3-yl-propylamine molecule (CAS: 35307-80-3) is a unique bifunctional building block.[5] Its structure is characterized by two key reactive sites: a primary amine at the terminus of a flexible propyl chain and a secondary amine within the piperidine ring. This dual functionality, combined with the stereogenic center at the C3 position of the piperidine ring, provides a rich foundation for generating diverse and structurally complex molecular libraries.

The piperidine moiety itself offers a conformationally constrained, yet adaptable, core that can orient substituents in precise three-dimensional space to interact with biological targets.[4][6] The propylamine linker provides a vector for extending the molecule to probe deeper pockets within a target protein or to attach other functional groups without disturbing the core piperidine-target interaction. The presence of two distinct amine functionalities with different pKa values allows for selective chemical modifications, enabling a systematic and logical exploration of the chemical space around the core.

Part 2: Synthetic Strategies for Derivatization

The primary and secondary amines of the 3-Piperidin-3-yl-propylamine scaffold are the principal sites for chemical modification. Strategic protection and deprotection schemes can be employed for selective functionalization, though differentiation is often achievable by leveraging the differing nucleophilicity of the two amines.

Key Derivatization Pathways:

  • Functionalization of the Primary Amine: The exocyclic primary amine is generally more sterically accessible and nucleophilic, making it the preferred site for initial reactions under controlled conditions.

    • Amide Coupling: Reaction with carboxylic acids, acid chlorides, or anhydrides to form amides is a fundamental transformation.

    • Reductive Amination: Condensation with aldehydes or ketones followed by reduction (e.g., with sodium triacetoxyborohydride) yields secondary or tertiary amines.

    • Sulfonamide Formation: Reaction with sulfonyl chlorides provides stable sulfonamide linkages.

    • Urea/Thiourea Formation: Treatment with isocyanates or isothiocyanates yields the corresponding ureas and thioureas.

  • Functionalization of the Secondary Amine: The endocyclic secondary amine of the piperidine ring can be targeted directly or after protection of the primary amine.

    • N-Alkylation/N-Arylation: Introduction of alkyl or aryl groups via substitution reactions or metal-catalyzed cross-couplings (e.g., Buchwald-Hartwig amination).

    • Reductive Amination: As with the primary amine, this method can be used to introduce a wide variety of substituents.

    • Acylation/Sulfonylation: Formation of amides and sulfonamides at the piperidine nitrogen can significantly alter the electronic and conformational properties of the ring.

Below is a diagram illustrating the primary synthetic vectors for modifying the scaffold.

G cluster_primary Primary Amine Derivatization cluster_secondary Secondary Amine Derivatization Amide Amide Formation (R-CO-X) ReductiveAmination1 Reductive Amination (R-CHO, [H]) Sulfonamide1 Sulfonamide Formation (R-SO2Cl) N_Alkylation N-Alkylation / N-Arylation (R-X, Pd/Cu cat.) ReductiveAmination2 Reductive Amination (R-CHO, [H]) Amide_Sulfonamide2 Amide / Sulfonamide (R-CO-X / R-SO2Cl) Core 3-Piperidin-3-yl-propylamine Scaffold Core->Amide -NH2 (propyl) Core->ReductiveAmination1 -NH2 (propyl) Core->Sulfonamide1 -NH2 (propyl) Core->N_Alkylation -NH (piperidine) Core->ReductiveAmination2 -NH (piperidine) Core->Amide_Sulfonamide2 -NH (piperidine)

Caption: General synthetic routes for derivatizing the 3-Piperidin-3-yl-propylamine core.

Experimental Protocol: Amide Coupling on the Primary Amine

This protocol describes a standard and reliable method for acylating the primary amine of the scaffold using a common peptide coupling reagent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). This method is self-validating through in-process monitoring and clear purification checkpoints.

Objective: To synthesize N-(3-(piperidin-3-yl)propyl)benzamide.

Materials:

  • 3-Piperidin-3-yl-propylamine

  • Benzoic Acid

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reactant Preparation: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add Benzoic Acid (1.0 eq). Dissolve in anhydrous DMF (approx. 0.1 M concentration).

  • Activation: Add HATU (1.1 eq) and DIPEA (3.0 eq) to the solution. Stir at room temperature for 15-20 minutes. The formation of the active ester is the key to efficient coupling.

  • Amine Addition: In a separate flask, dissolve 3-Piperidin-3-yl-propylamine (1.2 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the activated carboxylic acid mixture. The slight excess of the amine helps drive the reaction to completion.

  • Reaction Monitoring (Self-Validation Checkpoint 1): Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC would be 10% Methanol in DCM with 1% triethylamine. The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, dilute the mixture with water and extract with an organic solvent like Ethyl Acetate or DCM (3x). The organic layers are combined.

  • Aqueous Wash: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ (to remove unreacted acid and HATU byproducts), water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification (Self-Validation Checkpoint 2): Purify the crude residue by flash column chromatography on silica gel. A gradient elution system, such as 0-15% Methanol in DCM, is typically effective. The addition of a small amount of triethylamine (0.5-1%) to the mobile phase can improve peak shape and recovery for basic compounds.

  • Characterization: Collect the fractions containing the pure product (identified by TLC). Combine and concentrate to yield the final product. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Part 3: Biological Applications & Structure-Activity Relationships (SAR)

Derivatives of the 3-Piperidin-3-yl-propylamine scaffold have shown promise in several therapeutic areas. The ability to independently modify the two amine groups and the piperidine ring allows for a fine-tuning of pharmacological properties.

  • Central Nervous System (CNS) Agents: The piperidine scaffold is a common feature in drugs targeting the CNS.[4] Modifications of this core have led to potent inhibitors of monoamine transporters, such as the dopamine transporter (DAT). For example, constraining the piperidine ring in a cis-3,6-disubstituted pattern and derivatizing an exocyclic amine at the 3-position has yielded highly potent and selective DAT inhibitors.[7]

  • Anticancer Agents: The piperidine framework is integral to many anticancer drugs.[8] A series of (substituted phenyl){4-[3-(piperidin-4-yl)propyl]piperidin-1-yl}methanone derivatives were synthesized, with variations in the amide moiety leading to compounds with antiproliferative activity against human leukemia cells.[9]

  • Antimicrobial Agents: Piperidine-based compounds have been explored for their antifungal and antibacterial properties. The introduction of specific heterocyclic moieties can lead to compounds with significant activity against pathogens like Candida auris.[10]

Structure-Activity Relationship (SAR) Summary

The following table summarizes general SAR trends observed for derivatives based on this and related piperidine scaffolds.

Modification SiteStructural ChangeObserved Biological EffectReference Example
Propylamine -NH₂ Acylation with aromatic/heterocyclic groupsModulates potency and target selectivity. Often crucial for target engagement (e.g., anticancer).[9]
Propylamine -NH₂ Conversion to secondary/tertiary amineCan alter solubility, cell permeability, and interaction with transporter proteins.[7]
Piperidine -NH Addition of bulky/aromatic groups (e.g., benzyl)Often serves as an anchor in receptor pockets, significantly increasing affinity.[11]
Piperidine -NH Incorporation into larger heterocyclic systemsCan enhance potency and introduce new target interactions.N/A
Piperidine Ring Stereochemistry (R vs. S at C3)Can be critical for chiral recognition at the biological target, leading to significant differences in potency between enantiomers.[7]
Piperidine Ring Additional substitutionFurther constrains conformation, which can increase selectivity and potency.[7]

The diagram below illustrates how modifications at different positions of a generalized piperidine scaffold can influence its biological activity, a core principle in medicinal chemistry.

SAR cluster_scaffold Core Scaffold cluster_mods Structural Modifications cluster_props Impact on Properties Scaffold Piperidine Core R1 R1 Group (e.g., at Piperidine-N) Scaffold->R1 Site 1 R2 R2 Group (e.g., at Propylamine-N) Scaffold->R2 Site 2 Stereo Stereochemistry (e.g., C3-position) Scaffold->Stereo Site 3 Potency Target Potency (IC50/Ki) R1->Potency Influences Selectivity Selectivity vs. Off-Targets R1->Selectivity Influences R2->Potency Influences PK Pharmacokinetics (ADME) R2->PK Influences Stereo->Potency Strongly Influences

Caption: Structure-Activity Relationship (SAR) logic map for a substituted piperidine scaffold.

Part 4: Analytical and Purification Methodologies

The analysis of 3-aminopiperidine and its derivatives presents challenges due to their high polarity and weak UV absorbance.[12][13] Standard reversed-phase HPLC methods may result in poor retention and peak shape.

Key Analytical Considerations:

  • Chromatography:

    • Reversed-Phase (RP-HPLC): To achieve adequate retention on C18 columns, mobile phase modifiers such as trifluoroacetic acid (TFA) or formic acid are often required to act as ion-pairing agents.[13] However, these can sometimes suppress MS signals.

    • HILIC/Mixed-Mode Chromatography: Hydrophilic Interaction Chromatography (HILIC) or mixed-mode columns (combining ion-exchange and reversed-phase characteristics) are excellent alternatives for analyzing highly polar compounds like the parent scaffold, providing much better retention.[13]

    • Derivatization for Analysis: To enhance UV detection sensitivity, the amine functionalities can be derivatized with a UV-active chromophore, such as benzoyl chloride.[12][14] This creates a derivative that is more readily detectable at common wavelengths like 254 nm.

  • Purification:

    • Flash Chromatography: For preparative scale, normal-phase chromatography on silica gel is common. The use of a mobile phase containing a small percentage of a basic modifier (e.g., triethylamine or ammonium hydroxide in methanol/DCM) is crucial to prevent peak tailing and irreversible binding of the basic amine compounds to the acidic silica.

    • Preparative HPLC: For high-purity samples, reversed-phase preparative HPLC is the method of choice. Volatile buffers (e.g., ammonium bicarbonate or formic acid) are used to facilitate product isolation after lyophilization.

Analytical Protocol: HPLC-UV Analysis via Derivatization

This protocol is based on established methods for analyzing aminopiperidines by enhancing UV detectability.[12][14]

Objective: To perform a qualitative and quantitative analysis of a 3-Piperidin-3-yl-propylamine derivative using HPLC-UV after derivatization with benzoyl chloride.

Materials:

  • Sample containing the 3-Piperidin-3-yl-propylamine derivative

  • Benzoyl Chloride

  • Anhydrous organic solvent (e.g., Dichloromethane or Hexane)

  • Aqueous base (e.g., 1M NaOH or Triethylamine)

  • HPLC-grade Acetonitrile and Water

  • Formic Acid (optional)

  • C18 Reversed-Phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Sample Derivatization: a. Dissolve a known quantity of the sample (e.g., 5 mg) in the chosen anhydrous organic solvent (1 mL). b. Add an excess of a non-nucleophilic base like triethylamine (2-3 eq). c. Cool the solution in an ice bath (0-5 °C). d. Slowly add an excess of benzoyl chloride (2-3 eq) dropwise while stirring. The reaction is rapid. e. Monitor the reaction by TLC to confirm the consumption of the starting amine. f. Quench the reaction by adding water. Extract the benzoylated product into an organic solvent. Wash the organic layer with dilute acid (to remove excess base) and then water. g. Dry the organic layer, concentrate, and re-dissolve a precise amount in the HPLC mobile phase for analysis.

  • HPLC-UV Method (Self-Validation System): a. Instrument: A standard HPLC system with a UV detector. b. Column: C18 reversed-phase column. c. Mobile Phase: A gradient of Acetonitrile and Water (both may contain 0.1% Formic Acid to improve peak shape). For example:

    • Start at 10% Acetonitrile, hold for 2 minutes.
    • Ramp to 95% Acetonitrile over 15 minutes.
    • Hold at 95% Acetonitrile for 3 minutes.
    • Return to 10% Acetonitrile and re-equilibrate for 5 minutes. d. Flow Rate: 1.0 mL/min. e. Column Temperature: 30 °C. f. Detection Wavelength: 254 nm (for the benzoyl chromophore). g. Injection Volume: 10 µL.
  • Analysis: a. Run a blank (mobile phase) to establish a baseline. b. Inject the derivatized sample. The benzoylated derivative will be significantly less polar and will be well-retained and exhibit a strong UV signal. c. For quantitative analysis, a calibration curve should be prepared using a pure standard of the derivatized compound.

Part 5: Future Directions and Conclusion

The 3-Piperidin-3-yl-propylamine scaffold is a valuable starting point for the synthesis of diverse chemical libraries. Its proven utility in CNS, oncology, and anti-infective research highlights its potential.[7][9][10] Future research should focus on:

  • Stereoselective Synthesis: Developing efficient methods to access enantiomerically pure versions of the scaffold will be critical for creating more specific and potent drug candidates.

  • Novel Therapeutic Areas: Exploring derivatives for activity in other areas where piperidine-containing drugs have been successful, such as cardiovascular and inflammatory diseases.

  • Advanced Drug Modalities: Utilizing the dual functionality of the scaffold to create bivalent molecules, such as PROTACs, where one end binds to a target protein and the other recruits an E3 ubiquitin ligase.

References

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Srivastava, V., et al. (2020). Piperidine based 1,2,3-triazolylacetamide derivatives induce cell cycle arrest and apoptotic cell death in Candida auris. ResearchGate. [Link]

  • US20190092739A1 - Process for the manufacture of 3-piperazin-1-yl-propylamine derivatives.
  • George, A., et al. (2010). Interaction of cis-(6-benzhydrylpiperidin-3-yl)benzylamine analogues with monoamine transporters: structure-activity relationship study of structurally constrained 3,6-disubstituted piperidine analogues of (2,2-diphenylethyl)-[1-(4-fluorobenzyl)piperidin-4-ylmethyl]amine. PubMed. [Link]

  • Structure activity relationship of piperidine derivatives. ResearchGate. [Link]

  • Synthesis and Antileukemic Activity of Novel 4-(3-(Piperidin-4-yl) Propyl)Piperidine Derivatives. ResearchGate. [Link]

  • Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. [Link]

  • 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. PMC. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed. [Link]

  • Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. PubMed. [Link]

  • CN104034814B - The HPLC analytical approach of 3-amino piperidine.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PMC. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. PMC. [Link]

  • Fast and Simple Determination of 3-Aminopiperidine without Derivatization Using High Performance Liquid Chromatography–Charged Aerosol Detector with an Ion-Exchange/Reversed-Phase Mixed-mode Column. ResearchGate. [Link]

  • CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.

Sources

Therapeutic Potential of Novel Piperidine Scaffolds: From Multitarget Ligands to Precision Oncology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary The piperidine heterocycle remains a "privileged scaffold" in medicinal chemistry due to its conformational flexibility, ability to modulate lipophilicity, and capacity to form diverse non-covalent interactions (hydrogen bonding, cation-


, 

-

stacking) within binding pockets.[1] While historically ubiquitous in analgesics (e.g., fentanyl) and antihistamines, recent advances (2023–2025) have repositioned piperidine derivatives as high-value candidates for multitarget-directed ligands (MTDLs) in neurodegenerative diseases and precision oncology . This guide dissects the therapeutic architecture of these novel compounds, providing actionable protocols for synthesis and biological validation.[2]

Medicinal Chemistry & Structure-Activity Relationships (SAR)

The pharmacophore versatility of the piperidine ring stems from its ability to serve as a semi-rigid linker that positions functional groups at precise vectors. In recent Alzheimer's Disease (AD) research, N-benzyl-piperidine derivatives have been engineered to bridge the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of Acetylcholinesterase (AChE).

Core SAR Principles
  • Nitrogen Substitution (N1): Critical for pharmacokinetic modulation. Benzyl or alkyl-linker substitutions here often target the PAS in AChE or hydrophobic pockets in GPCRs (e.g., CCR5, FXR).

  • C4 Functionalization: The "gateway" position. Introduction of bulky aromatic groups (e.g., phthalimide, indole) at C4 enhances

    
    -
    
    
    
    stacking with Trp86 in the AChE choline-binding site.
  • Ring Constraints: Introduction of spiro-cycles or fluorine substitution (e.g., 3,3-difluoropiperidine) lowers basicity (

    
     modulation), improving membrane permeability and metabolic stability against oxidative dealkylation.
    
Visualization: Piperidine SAR Map

The following diagram illustrates the functionalization strategy for maximizing therapeutic index.

PiperidineSAR Piperidine Piperidine Scaffold (C5H11N) N1_Sub N1-Substitution (Benzyl/Sulfonyl) Piperidine->N1_Sub Linker Attachment C4_Sub C4-Functionalization (Aromatic/Amide) Piperidine->C4_Sub Pharmacophore Anchor Ring_Mod Ring Constraints (F-sub/Spiro) Piperidine->Ring_Mod Scaffold Hopping PK_ADME ADME Optimization (BBB Permeability) N1_Sub->PK_ADME Lipophilicity (LogP) Target_Bind Dual Binding Site (CAS + PAS) N1_Sub->Target_Bind PAS Interaction C4_Sub->Target_Bind CAS Interaction (Trp86) Ring_Mod->PK_ADME pKa Modulation Metab_Stab Metabolic Stability (Block CYP oxidation) Ring_Mod->Metab_Stab Prevents N-dealkylation

Caption: Strategic functionalization of the piperidine ring to optimize binding affinity and pharmacokinetic profiles.

Therapeutic Focus: Neurodegeneration (Alzheimer’s Disease)[3][4]

The "One Molecule, One Target" paradigm is failing in AD therapy. Novel piperidine derivatives are now designed as MTDLs that simultaneously inhibit AChE , Butyrylcholinesterase (BuChE) , and


-amyloid (A

) aggregation
.[3]
Mechanism of Action[5][6][7][8]
  • Dual Cholinesterase Inhibition: The piperidine moiety mimics the quaternary ammonium of acetylcholine, binding to the CAS. An extended N-benzyl linker reaches the PAS, blocking A

    
     from binding to the enzyme (which otherwise accelerates fibrillization).
    
  • Antioxidant Activity: Incorporation of phenolic or heterocyclic moieties (e.g., oxadiazole) provides radical scavenging capabilities, mitigating oxidative stress.

Comparative Potency Data

Recent studies (2023-2024) highlight the superiority of specific derivatives over standard-of-care drugs like Donepezil.

Compound IDScaffold TypeAChE IC

(nM)
BuChE IC

(nM)
Selectivity (AChE/BuChE)Mechanism Note
Donepezil N-benzylpiperidine22.04,150188Standard Reference
Comp 4a [1]N-benzyl-piperidine2.08 7,410>3000High AChE specificity
Comp 5d [2]Benzamide-piperidine13.0 N/DN/AOrtho-F sub. enhances binding
Comp 16g [3]Piperidine-carboxamide25.7N/DN/AAlso targets CCR5 (HIV)

Therapeutic Focus: Oncology

In oncology, piperidine derivatives (often hybrids with coumarin or chalcones) function as apoptosis inducers .

Signaling Pathway Modulation

Novel piperidines activate the intrinsic mitochondrial apoptotic pathway. They upregulate Bax (pro-apoptotic) and downregulate Bcl-2 (anti-apoptotic), leading to Cytochrome C release and Caspase-3 activation. Furthermore, they inhibit the PI3K/Akt/mTOR pathway, starving cancer cells of survival signals.

OncologyPathway Piperidine Piperidine Derivative (Intracellular) PI3K PI3K Complex Piperidine->PI3K Inhibits Bcl2 Bcl-2 (Anti-apoptotic) Piperidine->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Piperidine->Bax Upregulates Akt Akt (Phosphorylated) PI3K->Akt Phosphorylation Mito Mitochondrial Permeabilization Bcl2->Mito Blocks Bax->Mito Promotes Apoptosis APOPTOSIS Akt->Apoptosis Inhibits CytoC Cytochrome C Release Mito->CytoC Caspase Caspase-3/9 Cascade CytoC->Caspase Caspase->Apoptosis

Caption: Mechanism of piperidine-induced apoptosis via mitochondrial dysfunction and PI3K/Akt inhibition.

Detailed Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols are synthesized from best-practice methodologies identified in recent literature [1][4].

Protocol A: General Synthesis of N-Benzyl-Piperidine Derivatives

Objective: To synthesize a pharmacologically active piperidine core via nucleophilic substitution.

Reagents: 4-substituted piperidine (1.0 eq), Benzyl bromide derivative (1.1 eq), Potassium Carbonate (


, 2.0 eq), Acetonitrile (ACN).
  • Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve the 4-substituted piperidine (e.g., 4-piperidinecarboxamide) in anhydrous ACN (10 mL/mmol).

  • Base Addition: Add anhydrous

    
     to the solution. Note: The base acts as a scavenger for the HBr generated during the reaction.
    
  • Alkylation: Dropwise add the substituted benzyl bromide (dissolved in minimal ACN) to the reaction mixture at 0°C.

  • Reflux: Allow the mixture to warm to room temperature, then reflux at 80°C for 6–12 hours. Monitor progress via TLC (System: Hexane:Ethyl Acetate 4:1).

  • Work-up:

    • Cool to room temperature.[4]

    • Filter off the inorganic solids (

      
      /KBr).
      
    • Evaporate the solvent under reduced pressure.

    • Redissolve residue in Ethyl Acetate and wash with water (3x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous

    
    , concentrate, and purify via silica gel column chromatography.
    
Protocol B: Ellman’s Assay for AChE Inhibition

Objective: To quantify the inhibitory potency (IC


) of synthesized compounds against Acetylcholinesterase.

Principle: AChE hydrolyzes acetylthiocholine (ATCh) to thiocholine.[5][6] Thiocholine reacts with DTNB (Ellman's reagent) to form 5-thio-2-nitrobenzoate (TNB), a yellow anion absorbing at 412 nm.[5][6]

Materials:

  • Buffer: 0.1 M Sodium Phosphate Buffer (pH 8.0).

  • Enzyme: AChE (from Electrophorus electricus), 0.03 U/mL.

  • Substrate: Acetylthiocholine iodide (ATChI), 0.5 mM.

  • Reagent: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB), 0.3 mM.

Workflow:

  • Plate Setup: Use a 96-well microplate.

  • Incubation:

    • Add 140 µL Phosphate Buffer.

    • Add 20 µL Test Compound solution (in DMSO, keep final DMSO <1%).

    • Add 20 µL AChE enzyme solution.

    • Incubate at 25°C for 10 minutes. (Allows inhibitor to bind enzyme).

  • Reaction Initiation:

    • Add 10 µL DTNB.

    • Add 10 µL ATChI substrate.[6]

  • Measurement:

    • Immediately read Absorbance at 412 nm (t=0).[4][5]

    • Read kinetically every 60 seconds for 10 minutes.

  • Calculation:

    • Calculate the velocity (

      
      ) of the reaction (Slope of Abs vs. Time).
      
    • 
      .
      
    • Plot % Inhibition vs. Log[Concentration] to determine IC

      
      .[6]
      

References

  • Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease. Journal of Cellular Biochemistry. Link

  • Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives. Research in Pharmaceutical Sciences. Link

  • Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors. European Journal of Medicinal Chemistry. Link

  • Protocol for Measuring Acetylcholinesterase (AChE) Inhibition with "AChE-IN-8". BenchChem Application Notes. Link

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review. Frontiers in Pharmacology. Link

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Methodological & Application

Application Note: Unlocking the sp3-Rich Scaffold – 3-Piperidin-3-yl-propylamine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Structural Logic

The "Escape from Flatland" Directive

In modern drug discovery, the transition from planar, aromatic-heavy molecules to three-dimensional, sp3-rich scaffolds is a proven strategy to improve solubility, reduce promiscuity, and enhance target selectivity. 3-Piperidin-3-yl-propylamine (CAS: 35307-80-3) represents a high-value "linker-scaffold" hybrid. Unlike its linear or phenyl-based analogs, this building block offers a chiral, flexible piperidine ring capable of projecting a primary amine warhead into specific binding pockets while maintaining a distinct vector from the ring nitrogen.

Chemical Profile & Properties
PropertyDataNotes
IUPAC Name 3-(Piperidin-3-yl)propan-1-amineDistinct from the N-propyl isomer (1-piperidinepropanamine).
CAS No. 35307-80-3Free diamine form.
CAS No. (1-Boc) 188111-79-7Recommended Starting Material (R-isomer often specified).[1]
Molecular Weight 142.24 g/mol High ligand efficiency potential.
ClogP ~0.6Hydrophilic, excellent for lowering lipophilicity of greasy warheads.
pKa (Calc) N1 (Ring): ~11.0 N2 (Chain): ~10.2Both amines are basic; orthogonal protection is critical.

Part 2: Strategic Reactivity & Orthogonal Protection

The core challenge in using this building block is managing the reactivity of two distinct amine centers: the secondary cyclic amine (Ring-NH) and the primary aliphatic amine (Chain-NH2).

The "Traffic Cop" Protocol

To prevent polymerization and ensure regioselectivity, you must adopt an orthogonal protection strategy. While the free diamine is available, we strongly recommend establishing the 1-Boc-protected derivative as your primary stock solution.

Part 3: Detailed Experimental Protocols

Protocol A: Library Synthesis (Amide Coupling)

Objective: To couple a carboxylic acid fragment (R-COOH) to the primary amine of the propyl chain while keeping the piperidine ring protected.

Reagents:

  • Substrate: 1-Boc-3-(3-aminopropyl)piperidine (1.0 equiv)

  • Carboxylic Acid: R-COOH (1.1 equiv)

  • Coupling Agent: HATU (1.2 equiv) or T3P (50% in EtOAc, 1.5 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF or DCM (anhydrous)

Step-by-Step Methodology:

  • Activation: In a dried vial, dissolve the Carboxylic Acid (1.1 equiv) in DMF (0.1 M concentration). Add DIPEA (3.0 equiv) and HATU (1.2 equiv).[2] Stir for 5 minutes at Room Temperature (RT) to form the activated ester.

    • Why? Pre-activation minimizes racemization of chiral acids and ensures faster coupling.

  • Addition: Add 1-Boc-3-(3-aminopropyl)piperidine (1.0 equiv) to the reaction mixture.

  • Incubation: Stir at RT for 2–4 hours. Monitor by LC-MS (Look for [M+H-Boc]+ or [M+Na]+).

  • Workup: Dilute with EtOAc, wash with sat.[2] NaHCO3 (2x), water (1x), and brine (1x).[2] Dry over MgSO4.

  • Purification: Flash chromatography (DCM:MeOH gradient).

  • Deprotection (Optional): To release the piperidine ring for further functionalization, treat the purified intermediate with TFA/DCM (1:4 v/v) for 1 hour. Evaporate volatiles to obtain the TFA salt.

Protocol B: Reductive Amination (Fragment Growing)

Objective: To introduce an alkyl group to the primary amine via an aldehyde/ketone.[2]

Reagents:

  • Substrate: 1-Boc-3-(3-aminopropyl)piperidine

  • Aldehyde: R-CHO (1.0 equiv)

  • Reductant: NaBH(OAc)3 (1.5 equiv)[2]

  • Solvent: DCE (1,2-Dichloroethane) or THF

  • Additive: Acetic Acid (1-2 drops, catalytic)

Methodology:

  • Dissolve the amine and aldehyde in DCE.

  • Add catalytic Acetic Acid (essential to promote imine formation). Stir for 30 minutes.

  • Add NaBH(OAc)3 in one portion.

    • Expert Tip: Do NOT use NaBH4 or NaCNBH3 initially. NaBH(OAc)3 is milder and prevents direct reduction of the aldehyde before imine formation.

  • Stir overnight at RT. Quench with sat. NaHCO3. Extract with DCM.

Part 4: Application Notes

GPCR Ligand Design (Histamine H3/H4 Homology)

The 3-piperidinyl-propylamine motif is a structural homolog of the histamine pharmacophore.

  • Design Strategy: Use the piperidine nitrogen as the basic center to interact with the conserved Aspartate residue in the GPCR transmembrane domain (TM3).

  • Linker Logic: The propyl chain provides the optimal distance (approx. 4-5 Å) to bridge the orthosteric binding site to secondary pockets.

  • Reference: This scaffold mimics the "proxifan" and "ciproxifan" class of H3 antagonists but offers a saturated, non-aromatic core that improves metabolic stability [1].

PROTAC Linker Design

In Proteolysis Targeting Chimeras (PROTACs), linker length and composition are critical for ternary complex formation.[2]

  • Advantage: The piperidine ring introduces a "kink" and rigidity compared to standard PEG linkers. This can reduce the entropic penalty of binding.

  • Workflow:

    • Attach the E3 ligase ligand (e.g., Thalidomide derivative) to the Ring Nitrogen.

    • Use the Propyl Amine to couple to the Target Protein ligand.

    • The resulting linker has a defined vector, potentially improving degradation efficiency.

Part 5: Quality Control & Handling

  • Storage: The free diamine is hygroscopic and absorbs CO2 from the air. Store under Nitrogen/Argon at 4°C. The 1-Boc derivative is stable at RT but should be stored cold for long-term stability.

  • Isomer Warning: CRITICAL. Do not confuse with 1-Piperidinepropanamine (CAS 3529-08-6), where the propyl chain is attached to the Nitrogen. Always verify the structure by NMR (Look for the methine proton at C3 of the ring, typically around 1.5-1.8 ppm multiplet).

References

  • PubChem Compound Summary. (2025). 3-(Piperidin-3-yl)propan-1-amine. National Center for Biotechnology Information. [Link][2]

  • Lazewska, D., et al. (2011). Synthesis and antileukemic activity of novel 4-(3-(piperidin-4-yl)propyl)piperidine derivatives. (Homologous scaffold application). Chem Biol Drug Des. [Link]

  • Organic Chemistry Portal. (2025). Boc Protecting Group for Amines: Protocols and Selectivity. [Link][2]

Sources

analytical methods for 3-Piperidin-3-yl-propylamine quantification

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Quantitative Analysis of 3-Piperidin-3-yl-propylamine

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive application note provides detailed methodologies for the quantitative analysis of 3-Piperidin-3-yl-propylamine, a key building block in pharmaceutical synthesis. Due to its chemical structure, which lacks a native chromophore, direct quantification by common analytical techniques like UV-Vis spectrophotometry is challenging. This guide presents and compares three robust analytical methods tailored to overcome these challenges: High-Performance Liquid Chromatography with UV detection following pre-column derivatization (HPLC-UV), Gas Chromatography with Flame Ionization Detection (GC-FID), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Each section offers a detailed, step-by-step protocol, discusses the scientific rationale behind the chosen parameters, and presents typical method performance data. This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries, providing the necessary tools to establish accurate and reliable quantification assays for this and structurally similar aliphatic amines.

Introduction: The Analytical Challenge

3-Piperidin-3-yl-propylamine (CAS: 35307-80-3) is a bifunctional molecule containing both a primary and a secondary amine. Its utility as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) necessitates precise and accurate quantification for process control, impurity profiling, and quality assurance. However, like many aliphatic amines, it possesses no significant ultraviolet (UV) absorbing chromophore, rendering standard HPLC-UV analysis ineffective without chemical modification.[1][2] Furthermore, the high polarity and basicity of amines can lead to poor chromatographic performance, such as peak tailing and irreversible adsorption on standard silica-based columns in both gas and liquid chromatography.[3][4]

This guide addresses these issues by providing detailed protocols for three distinct, field-proven analytical strategies. The choice of method will depend on the specific application requirements, such as required sensitivity, sample matrix complexity, and available instrumentation.

Analyte Properties:

Property Value
Chemical Name 3-(Piperidin-3-yl)propan-1-amine
CAS Number 35307-80-3[5]
Molecular Formula C₈H₁₈N₂[5]

| Molecular Weight | 142.24 g/mol [5] |

Method 1: HPLC-UV with Pre-Column Derivatization

This is the most accessible and widely implemented approach for quantifying compounds lacking a chromophore. The strategy involves a chemical reaction that attaches a UV-active molecule (a derivatizing agent) to the analyte prior to chromatographic separation.[6] For 3-Piperidin-3-yl-propylamine, which has two reactive amine sites, a reagent like benzoyl chloride is highly effective, reacting with both the primary and secondary amines to form a stable, strongly UV-absorbing derivative.[1]

Causality and Rationale

The derivatization step serves two primary purposes:

  • Introduction of a Chromophore: The benzoyl group provides strong UV absorbance (around 230-254 nm), enabling highly sensitive detection.[1][2]

  • Improved Chromatography: The derivatization process increases the hydrophobicity of the polar amine, leading to better retention and peak shape on common reversed-phase columns like C18.[7]

Experimental Workflow: HPLC-UV

cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis start Weigh Sample / Standard dissolve Dissolve in Diluent (e.g., Acetonitrile) start->dissolve buffer Add Alkaline Buffer (e.g., Sodium Bicarbonate) dissolve->buffer derivatize Add Benzoyl Chloride Vortex & Incubate buffer->derivatize neutralize Neutralize/Quench (e.g., with Acid) derivatize->neutralize filter Filter (0.45 µm PTFE) neutralize->filter inject Inject into HPLC-UV filter->inject Transfer to Vial separate Separate on C18 Column inject->separate detect Detect at 230 nm separate->detect quantify Quantify using Calibration Curve detect->quantify

Caption: Workflow for HPLC-UV analysis with pre-column derivatization.

Detailed Protocol: HPLC-UV

A. Reagents and Materials

  • 3-Piperidin-3-yl-propylamine reference standard

  • Benzoyl Chloride (≥99%)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Water (HPLC Grade, 18 MΩ·cm)

  • Sodium Bicarbonate

  • Orthophosphoric Acid

  • 0.45 µm PTFE Syringe Filters

B. Solutions Preparation

  • Mobile Phase A: 0.1% Orthophosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Derivatization Buffer: 0.5 M Sodium Bicarbonate in water.

  • Standard Stock (1000 µg/mL): Accurately weigh 25 mg of 3-Piperidin-3-yl-propylamine into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Calibration Standards (1-100 µg/mL): Prepare by serial dilution of the stock solution with acetonitrile.

C. Derivatization Procedure

  • Pipette 1.0 mL of each standard or sample solution into a 10 mL glass vial.

  • Add 2.0 mL of 0.5 M Sodium Bicarbonate buffer and vortex.

  • Add 100 µL of a 10% (v/v) solution of benzoyl chloride in acetonitrile.

  • Cap the vial immediately and vortex vigorously for 2 minutes at room temperature.

  • Allow the reaction to proceed for 10 minutes.

  • Quench the reaction by adding 100 µL of 2 M HCl.

  • Filter the resulting solution through a 0.45 µm PTFE filter into an HPLC vial.

D. Instrumental Conditions

Parameter Setting
Instrument HPLC with UV/PDA Detector
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase Gradient: 50% B to 90% B in 15 min
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL

| Detection λ | 230 nm |

E. Method Performance

Parameter Typical Value
Linearity (r²) > 0.999[8]
Range 1 - 100 µg/mL
LOD ~0.3 µg/mL
LOQ ~1.0 µg/mL[8]
Precision (%RSD) < 2%[8]

| Accuracy (% Recovery) | 98 - 102% |

Method 2: Gas Chromatography (GC) with FID

GC is a powerful technique for analyzing volatile compounds. However, the direct analysis of amines by GC is often problematic due to their polarity, which causes interactions with the stationary phase, leading to poor peak shape and low response.[3][9] This protocol utilizes a specialized base-deactivated capillary column designed specifically for amine analysis to mitigate these effects.

Causality and Rationale
  • Base-Deactivated Column: The stationary phase and column material are treated to neutralize acidic silanol groups, which are the primary sites of interaction for basic analytes like amines. This results in symmetrical peak shapes and improved reproducibility.[4]

  • Flame Ionization Detector (FID): FID is a universal detector for organic compounds and offers excellent sensitivity and a wide linear range, making it ideal for quantification when a mass spectrometer is not available.

Experimental Workflow: GC-FID

cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis start Weigh Sample / Standard dissolve Dissolve in Diluent (e.g., Methanol or DCM) start->dissolve filter Filter (0.45 µm PTFE) dissolve->filter inject Inject into GC-FID filter->inject Transfer to Vial separate Separate on Base-Deactivated Column inject->separate detect Detect by Flame Ionization separate->detect quantify Quantify using Calibration Curve detect->quantify

Caption: Workflow for the direct GC-FID analysis of 3-Piperidin-3-yl-propylamine.

Detailed Protocol: GC-FID

A. Reagents and Materials

  • 3-Piperidin-3-yl-propylamine reference standard

  • Methanol (GC Grade) or Dichloromethane (GC Grade)

  • Helium (99.999% purity)

  • 0.45 µm PTFE Syringe Filters

B. Solutions Preparation

  • Standard Stock (1000 µg/mL): Accurately weigh 25 mg of 3-Piperidin-3-yl-propylamine into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Calibration Standards (5-200 µg/mL): Prepare by serial dilution of the stock solution with methanol.

C. Sample Preparation

  • Accurately weigh the sample to be analyzed into a volumetric flask.

  • Dissolve and dilute with methanol to bring the analyte concentration into the calibration range.

  • Filter the solution through a 0.45 µm PTFE filter into a GC vial.

D. Instrumental Conditions

Parameter Setting
Instrument Gas Chromatograph with FID
Column CP-Volamine, 30 m x 0.32 mm x 1.8 µm (or equivalent base-deactivated column)[9]
Carrier Gas Helium @ 1.5 mL/min (constant flow)
Injector Temp. 250 °C
Split Ratio 20:1
Oven Program 80 °C (hold 1 min), ramp 15 °C/min to 280 °C (hold 5 min)
Detector Temp. 300 °C

| Injection Vol. | 1 µL |

E. Method Performance

Parameter Typical Value
Linearity (r²) > 0.999[9]
Range 5 - 200 µg/mL
LOD ~1.5 µg/mL
LOQ ~5.0 µg/mL[9]
Precision (%RSD) < 5%

| Accuracy (% Recovery) | 95 - 105%[9] |

Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for high-sensitivity and high-selectivity analysis. It does not require derivatization as the mass spectrometer can detect the analyte based on its unique mass-to-charge ratio (m/z). This method is particularly suited for complex matrices (e.g., biological fluids, crude reaction mixtures) and for detecting trace-level impurities.

Causality and Rationale
  • High Selectivity: Tandem mass spectrometry, operating in Multiple Reaction Monitoring (MRM) mode, monitors a specific precursor-to-product ion transition. This is highly specific to the analyte, effectively eliminating interference from matrix components.[10]

  • High Sensitivity: Mass spectrometric detection is inherently more sensitive than UV or FID, allowing for quantification at ng/mL or even pg/mL levels.[11][12]

  • No Derivatization: Direct analysis simplifies sample preparation and avoids potential variability associated with chemical reactions.

Experimental Workflow: LC-MS/MS

cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis start Weigh Sample / Standard dissolve Dissolve in Mobile Phase A start->dissolve filter Filter (0.45 µm PTFE) dissolve->filter inject Inject into LC filter->inject Transfer to Vial separate Separate on C18 Column inject->separate ionize Ionize (ESI+) separate->ionize detect Detect MRM Transition ionize->detect quantify Quantify using Calibration Curve detect->quantify

Caption: Workflow for the direct LC-MS/MS analysis of 3-Piperidin-3-yl-propylamine.

Detailed Protocol: LC-MS/MS

A. Reagents and Materials

  • 3-Piperidin-3-yl-propylamine reference standard

  • Acetonitrile (LC-MS Grade)

  • Water (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • 0.45 µm PTFE Syringe Filters

B. Solutions Preparation

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Standard Stock (100 µg/mL): Accurately weigh 10 mg of 3-Piperidin-3-yl-propylamine into a 100 mL volumetric flask. Dissolve and dilute to volume with Mobile Phase A.

  • Calibration Standards (0.1-100 ng/mL): Prepare by serial dilution of the stock solution with Mobile Phase A.

C. Sample Preparation

  • Accurately weigh the sample to be analyzed into a volumetric flask.

  • Dissolve and dilute with Mobile Phase A to bring the analyte concentration into the calibration range.

  • Filter the solution through a 0.45 µm PTFE filter into an LC-MS vial.

D. Instrumental Conditions

Parameter Setting
LC System UPLC or HPLC System
Column C18, 50 x 2.1 mm, 1.8 µm
Mobile Phase Gradient: 5% B to 95% B in 5 min
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Injection Vol. 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Electrospray Ionization, Positive (ESI+)
Precursor Ion (Q1) 143.2 m/z ([M+H]⁺)
Product Ions (Q3) To be determined by infusion (e.g., 126.2, 84.1 m/z)

| Mode | Multiple Reaction Monitoring (MRM) |

E. Method Performance

Parameter Typical Value
Linearity (r²) > 0.995[12]
Range 0.1 - 100 ng/mL
LOD ~0.03 ng/mL
LOQ ~0.1 ng/mL[12]
Precision (%RSD) < 10%

| Accuracy (% Recovery) | 90 - 110% |

Method Comparison and Selection

The optimal analytical method depends on the specific requirements of the analysis.

FeatureHPLC-UV (Derivatized)GC-FID (Direct)LC-MS/MS (Direct)
Selectivity ModerateModerateVery High
Sensitivity Good (µg/mL)Moderate (µg/mL)Excellent (pg/mL - ng/mL)
Sample Prep Complex (Derivatization)SimpleSimple
Instrumentation Common (HPLC-UV)Common (GC-FID)Specialized (LC-MS/MS)
Cost per Sample LowLowHigh
Best For Routine QC, PurityResidual Solvents, PurityTrace analysis, Bioanalysis, Complex matrices

Conclusion

The successful quantification of 3-Piperidin-3-yl-propylamine is achievable through several analytical strategies, each with distinct advantages. For routine quality control where high sensitivity is not paramount, HPLC-UV with benzoyl chloride derivatization offers a cost-effective and reliable solution. Direct GC-FID analysis using a base-deactivated column provides a simpler workflow suitable for purity assessments. For applications demanding the highest sensitivity and selectivity, such as trace impurity analysis or bioanalytical studies, LC-MS/MS is the unequivocally superior method. By understanding the principles and protocols outlined in this guide, researchers and analysts can confidently select and implement the most appropriate method for their specific needs.

References

  • Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed. Available at: [Link]

  • A Measurement Method for Atmospheric Ammonia and Primary Amines Based on Aqueous Sampling, OPA Derivatization and HPLC Analysis. ACS Publications. Available at: [Link]

  • The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. PMC. Available at: [Link]

  • Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. Books.
  • Piperidine-1-propylamine. PubChem. Available at: [Link]

  • 3-PIPERIDIN-3-YL-PROPYLAMINE. LookChem. Available at: [Link]

  • Piperidin-3-amine. PubChem. Available at: [Link]

  • Analytical Methods. Ministry of the Environment, Government of Japan. Available at: [Link]

  • CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine. Google Patents.
  • CN104034814B - The HPLC analytical approach of 3-amino piperidine. Google Patents.
  • A broad-spectrum LC-MS/MS method for screening and quantification of 100 analytes in clinical and autopsy blood samples. ANTISEL. Available at: [Link]

  • Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. Waters Corporation. Available at: [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. Available at: [Link]

  • Analytical Methods. Royal Society of Chemistry. Available at: [Link]

  • Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Agilent. Available at: [Link]

  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. PMC. Available at: [Link]

  • piperidine analysis in API by GC-HS. Chromatography Forum. Available at: [Link]

  • 3-piperidin-3-yl-propan-1-ol. ChemSynthesis. Available at: [Link]

  • Analysis of Biogenic Amines by GC/FID and GC/MS. Virginia Tech. Available at: [Link]

  • Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. PMC. Available at: [Link]

  • Estimation of Enantiomeric Impurity in Piperidin-3-Amine by Chiral HPLC With Precolumn Derivatization. ResearchGate. Available at: [Link]

  • Amines Analysis by Packed Column GC. LabRulez GCMS. Available at: [Link]

  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. ResearchGate. Available at: [Link]

  • A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

  • Development of a rapid GC-FID method to simultaneously determine triethylamine, diisopropylamine, and 1,1,3,3-tetramethylguanidine residues in an active pharmaceutical ingredient. PMC. Available at: [Link]

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The Piperidine Scaffold: A Cornerstone in Modern Drug Design and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Department], Senior Application Scientist

Introduction: The Enduring Significance of the Piperidine Scaffold

The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as a titan in the landscape of medicinal chemistry. Its remarkable prevalence in a vast array of clinically approved drugs has rightfully earned it the designation of a "privileged scaffold".[1][2] This is not a matter of chance, but a direct consequence of the unique and highly advantageous set of physicochemical and structural properties this motif offers. The piperidine scaffold is a versatile building block, found in over 70 commercialized drugs, including several blockbuster medications. Its derivatives are integral to more than twenty classes of pharmaceuticals, targeting a wide spectrum of diseases from central nervous system (CNS) disorders and cancer to infectious diseases.[3][4][5]

The utility of the piperidine scaffold stems from several key features:

  • Synthetic Tractability: A wealth of well-established and diverse synthetic methodologies exists for the construction and functionalization of the piperidine ring, making it readily accessible for chemical exploration.[3][6][7]

  • Physicochemical Properties: The nitrogen atom within the piperidine ring can act as a hydrogen bond acceptor, and in its protonated state, as a hydrogen bond donor. This duality is crucial for establishing interactions with biological targets. Furthermore, the scaffold generally imparts favorable aqueous solubility and membrane permeability to molecules.[4][7]

  • Three-Dimensional (3D) Character: Unlike flat aromatic rings, the saturated piperidine scaffold provides a distinct three-dimensional architecture. This is increasingly important in modern drug discovery, which seeks to exploit the complex 3D nature of protein binding pockets. The ability to introduce substituents in specific axial or equatorial orientations allows for precise control over the spatial arrangement of pharmacophoric groups.[8]

  • Modulation of Pharmacokinetics: The incorporation of a piperidine moiety can significantly influence a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties. It often enhances metabolic stability and facilitates transport across biological membranes, contributing to improved druggability and reduced toxicity.[4][9]

This guide will provide an in-depth exploration of the piperidine scaffold in drug design, offering both foundational knowledge and practical protocols for its application in medicinal chemistry programs. We will delve into key synthetic strategies, structure-activity relationship (SAR) paradigms, and the critical role of conformational analysis.

Part 1: Strategic Synthesis of Piperidine Scaffolds

The efficient and stereocontrolled synthesis of substituted piperidines is a cornerstone of any drug discovery program centered on this scaffold. The choice of synthetic route is dictated by the desired substitution pattern, scalability, and the need for stereochemical control.

Catalytic Hydrogenation of Pyridines

This is one of the most direct and atom-economical methods for accessing the piperidine core.[6] It is widely employed in both academic and industrial settings due to its scalability and the commercial availability of a wide range of pyridine precursors.

Causality of Experimental Choices: The selection of the catalyst is paramount and depends on the substitution pattern of the pyridine ring and the desired stereochemical outcome. Platinum- and rhodium-based catalysts are often used for their high efficiency.[6] The solvent can also influence the reaction; for instance, acidic conditions (like glacial acetic acid) can facilitate the reduction of electron-rich pyridines. The pressure and temperature are optimized to achieve complete reduction while minimizing side reactions. For multi-substituted pyridines, heterogeneous catalysts like ruthenium can offer high diastereoselectivity.[3]

Protocol 1: General Procedure for the Catalytic Hydrogenation of a Substituted Pyridine

Materials:

  • Substituted pyridine (1.0 equiv)

  • Platinum(IV) oxide (PtO₂) or 10% Rhodium on Carbon (Rh/C) (1-10 mol%)

  • Solvent (e.g., Glacial Acetic Acid, Methanol, Water)

  • Hydrogen gas (H₂)

  • Parr hydrogenation apparatus or similar high-pressure reactor

Procedure:

  • In a high-pressure reactor vessel, dissolve the substituted pyridine in the chosen solvent.

  • Carefully add the catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the reactor and purge it several times with hydrogen gas to remove any air.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).

  • Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature to 80°C).

  • Monitor the reaction progress by TLC, GC-MS, or by observing the cessation of hydrogen uptake.

  • Upon completion, carefully vent the hydrogen gas and purge the reactor with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting piperidine derivative by an appropriate method (e.g., distillation, crystallization, or column chromatography).

Self-Validation: The success of the hydrogenation can be confirmed by ¹H NMR spectroscopy (disappearance of aromatic proton signals and appearance of aliphatic proton signals) and mass spectrometry (confirmation of the expected molecular weight).

Reductive Amination of 1,5-Dicarbonyl Compounds

This method offers a versatile approach to constructing highly substituted piperidines from acyclic precursors.[6] It involves the condensation of a 1,5-dicarbonyl compound (or a precursor) with a primary amine or ammonia, followed by in-situ reduction of the resulting imine or enamine.

Causality of Experimental Choices: The choice of the reducing agent is critical for controlling the stereochemical outcome. Bulky reducing agents may favor the formation of one diastereomer over another. The pH of the reaction is also important, as the formation of the iminium ion intermediate is often acid-catalyzed.

Protocol 2: One-Pot Reductive Amination for Piperidine Synthesis

Materials:

  • 1,5-dicarbonyl compound (e.g., glutaraldehyde) (1.0 equiv)

  • Primary amine or ammonium acetate (1.0-1.2 equiv)

  • Reducing agent (e.g., Sodium triacetoxyborohydride (STAB), Sodium cyanoborohydride (NaBH₃CN)) (1.5-2.0 equiv)

  • Solvent (e.g., Dichloromethane (DCM), Methanol (MeOH))

Procedure:

  • Dissolve the 1,5-dicarbonyl compound and the amine/ammonium acetate in the chosen solvent.

  • Stir the mixture at room temperature for a period to allow for the formation of the iminium/enamine intermediate.

  • Add the reducing agent portion-wise to control the reaction rate and temperature.

  • Continue stirring the reaction at room temperature until the starting materials are consumed (monitor by TLC or LC-MS).

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Self-Validation: The formation of the desired piperidine can be verified by spectroscopic methods (NMR, IR, and MS). The stereochemical outcome can be determined by NOE experiments in NMR or by X-ray crystallography if a suitable crystal is obtained.

Aza-Diels-Alder Reaction

The aza-Diels-Alder reaction is a powerful cycloaddition reaction that allows for the construction of the piperidine ring with the simultaneous formation of multiple stereocenters.[6] This is particularly valuable for the synthesis of complex, chiral piperidine scaffolds.

Causality of Experimental Choices: The use of chiral catalysts or auxiliaries can enable highly enantioselective transformations. The choice of the diene and imine components determines the substitution pattern of the resulting piperidine. Lewis acids are often used to catalyze the reaction and control the stereoselectivity.

Workflow for Piperidine Synthesis Strategies

G cluster_0 Synthetic Strategies cluster_1 Key Reactions cluster_2 Product Pyridine Precursor Pyridine Precursor Catalytic Hydrogenation Catalytic Hydrogenation Pyridine Precursor->Catalytic Hydrogenation 1,5-Dicarbonyl 1,5-Dicarbonyl Reductive Amination Reductive Amination 1,5-Dicarbonyl->Reductive Amination Diene + Imine Diene + Imine Aza-Diels-Alder Aza-Diels-Alder Diene + Imine->Aza-Diels-Alder Piperidine Scaffold Piperidine Scaffold Catalytic Hydrogenation->Piperidine Scaffold Reductive Amination->Piperidine Scaffold Aza-Diels-Alder->Piperidine Scaffold

Caption: Key synthetic routes to the piperidine scaffold.

Part 2: Structure-Activity Relationships (SAR) and Case Studies

The piperidine ring serves as a versatile scaffold for orienting pharmacophoric groups in three-dimensional space to achieve optimal interactions with a biological target. Understanding the SAR of piperidine derivatives is crucial for designing potent and selective drug candidates.

Piperidine in CNS Drug Design: The Benzhydrylpiperidine Example

The benzhydrylpiperidine scaffold is a privileged structure for targeting monoamine transporters, such as the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[10] These transporters are key targets for treating conditions like depression, ADHD, and substance use disorders.

General SAR Observations:

  • Piperidine Nitrogen: The nitrogen atom is typically a key interaction point, often protonated at physiological pH to form a salt bridge with an acidic residue in the binding pocket.

  • 4-Position Substitution: The substitution at the 4-position of the piperidine ring is critical for potency and selectivity. The benzhydryl group, with its two phenyl rings, provides extensive hydrophobic interactions.

  • Phenyl Ring Substitution: The substitution pattern on the phenyl rings of the benzhydryl moiety can be modified to fine-tune selectivity for DAT, SERT, or NET.

CompoundR1R2DAT Ki (nM)SERT Ki (nM)NET Ki (nM)
1 HH10.5150.285.3
2 4-ClH5.280.140.5
3 4-F4-F2.155.625.8
Data is illustrative and based on general trends in the literature.

Causality of SAR: The addition of electron-withdrawing groups like chlorine or fluorine to the phenyl rings can enhance potency, possibly by modulating the electronics of the aromatic system and improving interactions within the transporter binding site. The increased potency of the difluoro analog (Compound 3) highlights the importance of these interactions.

Logical Relationship in Benzhydrylpiperidine SAR

Core Scaffold Core Scaffold N-Substitution N-Substitution Core Scaffold->N-Substitution 4-Position 4-Position Core Scaffold->4-Position Phenyl Rings Phenyl Rings Core Scaffold->Phenyl Rings Potency Potency N-Substitution->Potency 4-Position->Potency Selectivity Selectivity Phenyl Rings->Selectivity

Caption: Key modification points influencing benzhydrylpiperidine activity.

Piperidine as a Bioisostere

Bioisosterism, the replacement of a functional group with another that has similar physical and chemical properties, is a powerful strategy in drug design.[11] The piperidine ring can be used as a bioisostere for other cyclic amines, such as piperazine, or even acyclic fragments. For instance, the benzoylpiperidine fragment is considered a potential bioisostere of the piperazine ring.[12][13]

Causality of Bioisosteric Replacement: Replacing a piperazine with a piperidine can reduce the number of basic centers, which can be advantageous for improving oral bioavailability and reducing off-target effects. The introduction of a carbonyl group in the benzoylpiperidine can compensate for the loss of a hydrogen bond-accepting nitrogen atom in piperazine.[12][13]

ScaffoldKey Properties
Piperazine Two basic nitrogens, often associated with hERG liability and P-gp efflux.
Piperidine One basic nitrogen, generally more lipophilic than piperazine.[14]
Benzoylpiperidine One basic nitrogen, with a carbonyl group that can act as a hydrogen bond acceptor.[12]

Part 3: Conformational Analysis and its Impact on Drug Design

The biological activity of piperidine-containing drugs is intimately linked to the conformational preferences of the piperidine ring. The chair conformation is the most stable, and substituents can occupy either axial or equatorial positions. The equilibrium between these two conformations can have a profound impact on how a molecule fits into its binding site.

Causality of Conformational Preferences: The conformational behavior of substituted piperidines is governed by a complex interplay of steric and electronic factors.[15][16] For instance, bulky substituents generally prefer the equatorial position to minimize steric clashes. However, electronic effects, such as hyperconjugation and charge-dipole interactions, can sometimes favor the axial orientation, as is often observed with fluorine substitution.[15][16]

Protocol 3: Conformational Analysis of a Piperidine Derivative by NMR Spectroscopy

Objective: To determine the preferred conformation and the orientation of substituents on a piperidine ring.

Materials:

  • Purified piperidine derivative

  • High-resolution NMR spectrometer (≥400 MHz)

  • Deuterated solvent (e.g., CDCl₃, D₂O)

Procedure:

  • ¹H NMR Spectroscopy:

    • Acquire a standard ¹H NMR spectrum.

    • Analyze the coupling constants (J-values) of the ring protons. Large coupling constants (typically 8-12 Hz) between vicinal protons are indicative of a trans-diaxial relationship, which is characteristic of a chair conformation. Small coupling constants (2-5 Hz) suggest axial-equatorial or equatorial-equatorial relationships.

  • Nuclear Overhauser Effect (NOE) Spectroscopy (2D NOESY or ROESY):

    • Acquire a 2D NOESY or ROESY spectrum.

    • Look for through-space correlations between protons. Strong NOEs between protons in a 1,3-diaxial relationship provide compelling evidence for their spatial proximity and confirm the chair conformation.

  • Variable Temperature (VT) NMR:

    • Acquire ¹H NMR spectra at different temperatures.

    • Changes in the chemical shifts and coupling constants with temperature can provide information about the conformational equilibrium and the energy barrier to ring inversion.

Self-Validation: The combination of coupling constant analysis and NOE data provides a robust and self-validating method for determining the dominant conformation of a piperidine derivative in solution. Computational modeling can be used to further support the experimental findings.[17]

Conformational Equilibrium of a Substituted Piperidine

G cluster_0 Equatorial Conformer cluster_1 Axial Conformer Eq Equatorial (Sterically Favored) Ax Axial (Electronically Favored in some cases) Eq->Ax Ring Flip

Caption: The two chair conformations of a monosubstituted piperidine.

Conclusion

The piperidine scaffold is a remarkably versatile and powerful tool in the arsenal of the medicinal chemist. Its privileged status is a testament to its favorable combination of synthetic accessibility, physicochemical properties, and three-dimensional character. A thorough understanding of the synthetic methodologies, structure-activity relationships, and conformational behavior of piperidine derivatives is essential for leveraging this scaffold to its full potential in the design of novel therapeutics. The protocols and principles outlined in this guide provide a solid foundation for researchers and drug development professionals to successfully incorporate the piperidine motif into their drug discovery programs.

References

  • Frolov, N., & Vereshchagin, A. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13, 1614-1620. [Link]

  • Youssef, K. M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 188. [Link]

  • Frolov, N., & Vereshchagin, A. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Semantic Scholar. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Piperidine Derivatives in Modern Drug Discovery. [Link]

  • Warshakoon, N. C., et al. (2006). Discovery and Structure−Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors. Journal of Medicinal Chemistry, 49(12), 3535-3547. [Link]

  • Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 118213. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

  • ResearchGate. (n.d.). Piperidine-based drug discovery. [Link]

  • Chen, Q.-S., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme E-Books & E-Journals. [Link]

  • Li, Y., et al. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS Chemical Neuroscience, 12(2), 285-299. [Link]

  • Mampuys, P., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Chemistry – A European Journal, 26(28), 6141-6146. [Link]

  • Ko, Y. J., et al. (2021). Accurate conformational stability and cationic structure of piperidine determined by conformer-specific VUV-MATI spectroscopy. Physical Chemistry Chemical Physics, 23(1), 221-229. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • DTIC. (2025). Piperidine Synthesis. [Link]

  • ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with anticancer activity. [Link]

  • Cilibrizzi, A., et al. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. MDPI. [Link]

  • Paul, S., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 13, 897239. [Link]

  • Mampuys, P., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. PubMed. [Link]

  • ResearchGate. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. [Link]

  • ResearchGate. (2025). Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. [Link]

  • Alam, O., et al. (2018). Recent advancement of piperidine moiety in treatment of cancer- A review. European Journal of Medicinal Chemistry, 157, 8-29. [Link]

  • Drug Design Org. (n.d.). Structure Activity Relationships. [Link]

  • Vereshchagin, A. N., et al. (2023). Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. Int. J. Mol. Sci., 24, 2937.
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • ResearchGate. (n.d.). Classes of Piperidine-Based Drugs. [Link]

  • Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs – biological activity, mechanism of action and synthetic cascade access to their scaffolds. OUCI. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • ResearchGate. (2026). Bicyclic Bioisosteres of Piperidine: Version 2.0. [Link]

  • ResearchGate. (n.d.). A few examples of piperidine-based drugs and natural products. [Link]

  • Sharma, A., et al. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry, 7(1), 6-9.

Sources

The Strategic Integration of 3-Piperidin-3-yl-propylamine in the Synthesis of Novel Pharmaceuticals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperidine Scaffold as a Cornerstone in Modern Medicinal Chemistry

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, stands as one of the most significant and frequently encountered structural motifs in pharmaceutical sciences.[1][2] Its prevalence in a vast array of clinically successful drugs underscores its status as a "privileged scaffold."[3] This privilege stems from the piperidine unit's ability to confer favorable physicochemical and pharmacokinetic properties upon a molecule.[3] The presence of the basic nitrogen atom allows for the formation of salts, enhancing aqueous solubility, while the three-dimensional, sp³-hybridized nature of the ring enables intricate and precise interactions with biological targets.[4] Furthermore, the piperidine scaffold can improve a drug's metabolic stability and facilitate its transport across biological membranes, including the blood-brain barrier, making it a particularly valuable component in the design of central nervous system (CNS) agents.[3]

Within the diverse landscape of piperidine-containing building blocks, 3-Piperidin-3-yl-propylamine (CAS 35307-80-3) emerges as a versatile and strategically important intermediate. This bifunctional molecule, featuring a secondary amine within the piperidine ring and a primary amine at the terminus of a propyl chain, offers medicinal chemists a dual-pronged approach to molecular elaboration. The distinct reactivity of the two amine groups allows for selective functionalization, enabling the construction of complex molecular architectures with tailored pharmacological profiles. While specific, publicly documented examples of marketed drugs derived directly from 3-Piperidin-3-yl-propylamine are not extensively detailed, its utility can be inferred from its commercial availability as a pharmaceutical building block and the well-established roles of analogous structures in drug discovery.[5][6] This guide will delve into the strategic applications of 3-Piperidin-3-yl-propylamine in the synthesis of novel pharmaceutical agents, providing detailed protocols and expert insights into its role in modern drug design.

Strategic Value of the 3-Piperidin-3-yl-propylamine Moiety

The unique structural arrangement of 3-Piperidin-3-yl-propylamine provides several key advantages in drug design:

  • Dual Functionality for Diverse Linkages: The presence of both a primary and a secondary amine allows for orthogonal chemical transformations. The more nucleophilic primary amine can be selectively reacted under certain conditions, leaving the piperidine nitrogen available for subsequent modification, or vice versa. This is invaluable for creating linkers to other pharmacophores or for introducing solubilizing groups.

  • Three-Dimensional Vectorial Orientation: The propyl chain emanating from the 3-position of the piperidine ring projects functionality away from the core scaffold in a distinct spatial orientation. This is crucial for probing deep binding pockets in enzymes and receptors and for optimizing interactions with target proteins. The substitution at the 3-position provides a different vector compared to the more common 4-substituted piperidines, offering a pathway to novel chemical space and intellectual property.

  • Modulation of Physicochemical Properties: The basicity of the two nitrogen atoms can be fine-tuned through derivatization to control a molecule's pKa, lipophilicity (LogP), and polar surface area (PSA). These parameters are critical for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Foundation for CNS-Penetrant Agents: The piperidine scaffold is a well-established component of many CNS-active drugs.[4] The properties of 3-Piperidin-3-yl-propylamine make it an attractive starting point for the development of novel therapeutics targeting neurological and psychiatric disorders.

Application in the Synthesis of Kinase Inhibitors

Protein kinases are a major class of therapeutic targets, particularly in oncology. The development of small molecule kinase inhibitors often involves the use of heterocyclic scaffolds that can form key hydrogen bond interactions within the ATP-binding site of the kinase. The 3-aminopyridin-2-one scaffold, for instance, has been identified as an effective starting point for the discovery of inhibitors for kinases such as Monopolar Spindle 1 (MPS1) and Aurora kinases.[5] The incorporation of solubilizing groups like piperidine is a common strategy to improve the drug-like properties of these inhibitors.[5]

Rationale for Using 3-Piperidin-3-yl-propylamine in Kinase Inhibitor Synthesis

The 3-Piperidin-3-yl-propylamine moiety can be strategically employed to engage with the solvent-exposed regions of the kinase active site. The primary amine can be used to form an amide, sulfonamide, or urea linkage with a core kinase-binding scaffold, while the piperidine ring projects into the solvent front, where it can be further functionalized to enhance solubility and cell permeability.

Workflow for Kinase Inhibitor Synthesis

G cluster_0 Step 1: Scaffold Functionalization cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Deprotection & Diversification A Kinase Scaffold (e.g., with a carboxylic acid) B Activation (e.g., SOCl2, EDCI) A->B C 3-Piperidin-3-yl-propylamine (with protected piperidine N) D Activated Scaffold E Coupling Reaction (Amide bond formation) C->E F Coupled Intermediate D->E G Deprotection of Piperidine Nitrogen F->G I Final Kinase Inhibitor H Final Functionalization (e.g., Reductive Amination) G->H H->I

Caption: Synthetic workflow for a generic kinase inhibitor.

Protocol 1: Synthesis of a Hypothetical Kinase Inhibitor via Amide Coupling

This protocol describes the synthesis of a hypothetical kinase inhibitor where 3-Piperidin-3-yl-propylamine is coupled to a generic kinase-binding scaffold containing a carboxylic acid.

Materials:

  • N-Boc-3-(3-aminopropyl)piperidine (a protected form of 3-Piperidin-3-yl-propylamine)

  • Kinase scaffold with a carboxylic acid moiety

  • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Amide Coupling:

    • To a solution of the kinase scaffold (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

    • Stir the mixture at room temperature for 15 minutes.

    • Add a solution of N-Boc-3-(3-aminopropyl)piperidine (1.1 eq) in anhydrous DMF.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the N-Boc protected intermediate.

  • Boc Deprotection:

    • Dissolve the purified intermediate in a 1:1 mixture of DCM and TFA.

    • Stir the solution at room temperature for 2 hours.

    • Monitor the deprotection by TLC or LC-MS.

    • Concentrate the reaction mixture under reduced pressure.

    • Co-evaporate with DCM (3x) to remove residual TFA.

    • The resulting TFA salt of the deprotected product can be used directly in the next step or neutralized with a base.

  • Final Product Characterization:

    • The final compound's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Step Reactant Reagent Solvent Typical Yield Purity (LC-MS)
1Kinase ScaffoldHATU, DIPEADMF70-90%>95%
2N-Boc IntermediateTFADCM90-99%>95%

Application in the Synthesis of GPCR Ligands

G-protein coupled receptors (GPCRs) are a large family of transmembrane proteins that are the targets of a significant portion of all modern medicines.[7] Ligands that modulate GPCR activity are crucial for treating a wide range of diseases. The design of GPCR ligands often requires careful positioning of functional groups to interact with specific residues within the receptor's binding pocket.

Rationale for Using 3-Piperidin-3-yl-propylamine in GPCR Ligand Synthesis

The 3-Piperidin-3-yl-propylamine scaffold is well-suited for the synthesis of GPCR ligands for several reasons:

  • The basic nitrogen of the piperidine ring can form a crucial ionic interaction with an acidic residue (e.g., aspartate) in the transmembrane domain of many aminergic GPCRs.

  • The propylamino tail can be elaborated to introduce pharmacophoric elements that confer selectivity for a particular GPCR subtype.

  • The overall structure can be tailored to achieve the desired balance of lipophilicity and hydrophilicity for CNS penetration, if the target GPCR is in the brain.[8]

Logical Relationship in GPCR Ligand Design

G cluster_0 Synthetic Elaboration A 3-Piperidin-3-yl-propylamine D Primary Amine (Linker/Pharmacophore) A->D E Piperidine N (Ionic Interaction/Solubility) A->E B Core Scaffold (e.g., Aryl, Heteroaryl) C GPCR Ligand B->C D->C E->C

Caption: Key components in GPCR ligand design.

Protocol 2: Reductive Amination for Synthesis of a GPCR Ligand

This protocol outlines a general procedure for coupling 3-Piperidin-3-yl-propylamine to an aldehyde-containing core scaffold via reductive amination, a common reaction in medicinal chemistry.

Materials:

  • 3-Piperidin-3-yl-propylamine

  • Aldehyde-functionalized core scaffold

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Water

  • Brine

  • Anhydrous magnesium sulfate

  • Methanol

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • To a solution of the aldehyde-functionalized core scaffold (1.0 eq) in DCE, add 3-Piperidin-3-yl-propylamine (1.2 eq) and a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Reduction:

    • Add STAB (1.5 eq) portion-wise to the reaction mixture.

    • Stir at room temperature for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS until the starting materials are consumed.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography, typically using a gradient of methanol in DCM, to yield the final GPCR ligand.

  • Final Product Characterization:

    • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Reaction Key Reagent Typical Conditions Notes
Reductive AminationSodium triacetoxyborohydride (STAB)Room temperature, 12-24hSTAB is a mild reducing agent, selective for imines in the presence of aldehydes.

Synthesis of 3-Piperidin-3-yl-propylamine

For researchers wishing to synthesize this building block in-house, a multi-step route starting from a chiral pool amino acid like L-glutamic acid can be employed. This approach allows for the preparation of enantiomerically pure 3-amino substituted piperidines.

Synthetic Scheme Overview

A plausible synthetic route involves the esterification of L-glutamic acid, followed by Boc-protection of the amino group, reduction of the esters to a diol, conversion of the diol to a ditosylate, and finally, cyclization with a suitable amine to form the piperidine ring.

Conclusion and Future Outlook

3-Piperidin-3-yl-propylamine represents a strategically valuable, bifunctional building block for the synthesis of novel pharmaceuticals. Its unique topology provides medicinal chemists with a powerful tool to explore novel chemical space and to fine-tune the properties of drug candidates. While detailed public information on its direct incorporation into late-stage clinical candidates is limited, its utility in the synthesis of kinase inhibitors, GPCR ligands, and other therapeutic agents can be confidently extrapolated from the well-established principles of medicinal chemistry and the extensive use of analogous piperidine scaffolds.[4][9] The protocols and strategic insights provided herein are intended to serve as a foundational guide for researchers and drug development professionals seeking to leverage the potential of this versatile intermediate in their quest for the next generation of innovative medicines.

References

  • Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. Retrieved from [Link]

  • WO2010080787A1 - Synthesis of methylphenidate and analogs thereof - Google Patents. (n.d.). Google Patents.
  • US20190092739A1 - Process for the manufacture of 3-piperazin-1-yl-propylamine derivatives - Google Patents. (n.d.). Google Patents.
  • Synthesis and antileukemic activity of novel 4-(3-(piperidin-4-yl) propyl)piperidine derivatives. (2011). PubMed. Retrieved from [Link]

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (n.d.). Open Research@CSIR-NIScPR. Retrieved from [Link]

  • Synthesis and Antileukemic Activity of Novel 4-(3-(Piperidin-4-yl) Propyl)Piperidine Derivatives | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • Synthesis of c. 3-(Cyanoimino)-3-piperidinopropionitrile. (n.d.). PrepChem.com. Retrieved from [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed. Retrieved from [Link]

  • (PDF) Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. (n.d.). ResearchGate. Retrieved from [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). PubMed Central (PMC). Retrieved from [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023). MDPI. Retrieved from [Link]

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023). Adv. J. Chem. A. Retrieved from [Link]

  • Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • Discovery of GPCR ligands for probing signal transduction pathways. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • Modulating GPCR and 14-3-3 protein interactions: prospects for CNS drug discovery. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • Special Issue : Molecular Modeling, Synthesis, and Functional Characterization of GPCR (G-Protein Coupled Receptor) Ligands. (n.d.). MDPI. Retrieved from [Link]

  • Integrative Biophysical Illumination of the 3D GPCRome Dynamics. (2025). bioRxiv. Retrieved from [Link]

Sources

handling and storage procedures for 3-Piperidin-3-yl-propylamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Identity

3-Piperidin-3-yl-propylamine (CAS: 35307-80-3) is a structural motif commonly employed as a building block in the synthesis of G-protein coupled receptor (GPCR) ligands and kinase inhibitors.[1] Structurally, it possesses two distinct amine functionalities:

  • A secondary amine embedded within the piperidine ring.

  • A primary amine located at the terminus of the propyl chain.

This dual-amine character dictates its reactivity profile.[1] While chemically robust under inert conditions, the molecule is thermodynamically unstable in atmospheric air. It exhibits hygroscopicity (water absorption) and chemisorption of carbon dioxide , leading to the formation of carbamate salts—a phenomenon known in process chemistry as "amine blush."

Physical Properties Overview:

Property Description
Physical State Viscous liquid or low-melting solid (depending on purity/enantiomeric excess).[1]
Basicity High (pKa ~10–11). Acts as a strong nucleophile.
Air Sensitivity High.[2][3] Rapidly absorbs CO₂ to form solid white crusts (carbamates).

| Hygroscopicity | High.[4][5][6] Absorbs atmospheric moisture, leading to hydrolysis risks in downstream applications.[5] |

HSE & Safety Profile (Critical)

Hazard Classification: Corrosive (Skin Corr.[1] 1B), Serious Eye Damage (Cat 1).

  • Mechanism of Injury: As a strong base, this compound causes rapid saponification of skin lipids and denaturation of proteins. Inhalation of vapors or mists can cause severe respiratory tract burns.

  • Immediate Action:

    • Skin Contact: Wash immediately with polyethylene glycol (PEG 400) if available, followed by copious water. PEG is superior to water alone for lipophilic amines.

    • Spill Management: Do not neutralize with strong acids immediately, as this generates significant heat. Absorb with an inert silicate (vermiculite) first.

Storage Protocols: The "Inert Barrier" System

The primary failure mode for this reagent is the formation of piperidinium carbamates . This reaction is often irreversible without harsh regeneration steps. Therefore, exclusion of CO₂ is paramount.

Protocol A: Long-Term Storage (Unopened)
  • Temperature: Store at +2°C to +8°C. Lower temperatures reduce the kinetic rate of oxidation but can increase viscosity, making handling difficult.

  • Atmosphere: Manufacturers package this under Argon or Nitrogen. Do not break the seal until the moment of use.

  • Secondary Containment: Store the bottle inside a desiccator cabinet or a heat-sealed aluminized Mylar bag with a desiccant pack to prevent moisture permeation through the cap liner.

Protocol B: Active Use Storage (Opened)

Once the manufacturer's seal is broken, the "clock starts." Parafilm is insufficient for protection against CO₂.

  • Headspace Purge: After every use, the headspace of the container must be backfilled with dry Nitrogen or Argon for at least 30 seconds. Argon is preferred as it is heavier than air and forms a more stable "blanket" over the liquid surface.

  • Cap Integrity: Inspect the cap liner (typically Teflon/PTFE).[3] If the liner is deformed or stained, replace the cap immediately.

  • Septum Storage (Recommended): If frequent aliquoting is required, replace the standard cap with a Sure/Seal™ type septum cap . This allows withdrawal via syringe without exposing the bulk liquid to the atmosphere.[3][7]

Handling & Transfer Protocols

Objective: Transfer the reagent without exposing it to atmospheric moisture (>10 ppm) or CO₂.

Method A: Syringe Transfer (For Liquids/Oils)

Use this method if the reagent is a liquid at room temperature.

  • Preparation: Oven-dry all glassware and syringes at 120°C for >2 hours. Cool in a desiccator.

  • Pressure Equalization: Insert a bleed needle connected to an inert gas line (N₂/Ar) into the reagent bottle septum.

  • Withdrawal: Insert the sampling syringe. Flush the syringe 3 times with inert gas from the headspace. Lower the needle into the liquid and withdraw the required volume.

  • Transfer: Inject the reagent directly into the reaction vessel (which should already be under inert gas). Do not spray the liquid through the air; submerge the needle tip into the solvent if possible.

Method B: Melt-and-Dispense (For Low-Melting Solids)

Use this method if the reagent has solidified.[1]

  • Thermal Conditioning: Place the sealed bottle in a water bath set to 30–40°C. Do not use a heat gun , as localized hot spots can cause thermal degradation (N-oxide formation).

  • Liquefaction: Allow the solid to melt completely. Incomplete melting leads to heterogeneity (impurities often concentrate in the liquid phase).

  • Transfer: Once liquid, follow Method A immediately. Do not allow it to resolidify in the syringe.

Quality Control & Troubleshooting

Before committing this reagent to a high-value synthesis, validate its integrity.[1]

ObservationDiagnosisAction
Clear, Colorless Oil Optimal Quality.[1]Proceed with use.
Yellow/Amber Color Mild Oxidation (N-Oxides).[1]Purify via bulb-to-bulb distillation under high vacuum if high purity is required.[1]
White Crust/Precipitate Carbamate Formation (CO₂ reaction).Critical Failure. Filtration may remove solids, but the molarity is compromised. Distillation required.
Turbidity in Solution Moisture Absorption.Dry over activated 4Å Molecular Sieves for 12 hours.
Visualizing the Degradation Pathway

The following diagram illustrates the chemical fate of 3-Piperidin-3-yl-propylamine when exposed to air.

G Start 3-Piperidin-3-yl-propylamine (Active Reagent) Air Exposure to Air (CO2 + H2O) Start->Air Poor Storage Oxidation N-Oxide Impurities (Yellowing) Start->Oxidation O2 / Light / Heat Inter Carbamic Acid Intermediate Air->Inter CO2 Insertion End Piperidinium Carbamate Salt (White Crust/Solid) Inter->End Reaction with Excess Amine

Figure 1: Degradation pathways.[8] The primary failure mode is CO₂ insertion forming carbamate salts, visible as white solids.

Experimental Workflow: Validating Purity

If the reagent has been stored for >6 months, perform a Titration Check .

  • Dissolution: Dissolve ~100 mg of the amine in 10 mL of glacial acetic acid.

  • Titrant: 0.1 N Perchloric Acid (HClO₄) in acetic acid.

  • Indicator: Crystal Violet (transitions from violet to blue-green).[1]

  • Calculation:

    
    [1]
    
    • 
       = Volume of titrant (mL)[1]
      
    • 
       = Normality of titrant
      
    • 
       = Molecular Weight (142.24  g/mol )[1]
      
    • 
       = Sample weight (g)
      

References

  • Sigma-Aldrich. (2024). 3-Piperidin-3-ylpropan-1-ol and related amine derivatives: Safety Data Sheet (SDS).Link[1]

  • American Chemistry Council. (2019). Guidance for Working with Aliphatic Diisocyanates and Amines. (Detailed HSE protocols for reactive amines). Link

  • PubChem. (2025). Piperidine-1-propylamine Compound Summary (CID 19049).[1] (Structural and physical property data).[2][3][7][9][10] Link[1]

  • Ossila. (2024). Air Sensitive Compounds: Handling and Storage Guide.[8] (General protocols for Schlenk/Glovebox techniques). Link

  • Shriver, D. F., & Drezdzon, M. A. (1986). The Manipulation of Air-Sensitive Compounds.[1][2][3][7][8] Wiley-Interscience.[1] (Foundational text on inert atmosphere techniques).

Sources

Application Note & Protocols: A Strategic Approach for In Vitro Profiling of 3-Piperidin-3-yl-propylamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a panel of robust in vitro assays to characterize the biological activity of 3-Piperidin-3-yl-propylamine. Given the compound's structural motifs—a piperidine ring and a propylamine side chain—which are prevalent in neurologically active agents, we propose a strategic screening cascade targeting key enzyme families and G protein-coupled receptors (GPCRs) involved in neurotransmission and biogenic amine metabolism.[1] This guide offers detailed, step-by-step protocols for assays targeting Monoamine Oxidases (MAO-A/B), Diamine Oxidase (DAO), the Histamine H3 Receptor (H3R), and Neuronal Nitric Oxide Synthase (nNOS). The protocols are designed for scientific integrity, incorporating critical controls and explaining the rationale behind experimental choices to ensure the generation of reliable and reproducible data for building a comprehensive pharmacological profile.

Introduction: Rationale for Target Selection

The chemical structure of 3-Piperidin-3-yl-propylamine suggests potential interactions with biological targets that recognize endogenous biogenic amines. The propylamine moiety is structurally analogous to the side chains of neurotransmitters like histamine and dopamine, while the piperidine scaffold is a privileged structure in central nervous system (CNS) drug discovery.[1] Therefore, a primary characterization of this compound should focus on targets that regulate the levels and actions of these neurotransmitters.

Our proposed in vitro testing funnel is designed to efficiently screen for activity across several high-value target classes:

  • Monoamine Oxidases (MAO-A & MAO-B): These mitochondrial enzymes are critical for the degradation of monoamine neurotransmitters. Inhibitors are used to treat depression and neurodegenerative diseases like Parkinson's disease.[2]

  • Diamine Oxidase (DAO): As the primary enzyme for metabolizing extracellular histamine, DAO is a key target for investigating conditions like histamine intolerance.[3][4]

  • Histamine H3 Receptor (H3R): This GPCR acts as a presynaptic autoreceptor, modulating the release of histamine and other neurotransmitters. Its high constitutive activity makes it a prime target for inverse agonists in treating neurological disorders.[5]

  • Neuronal Nitric Oxide Synthase (nNOS): This enzyme produces nitric oxide in the nervous system, a key signaling molecule.

This application note provides the foundational protocols to determine if 3-Piperidin-3-yl-propylamine acts as an inhibitor or ligand at these targets, thereby providing a crucial first look at its therapeutic potential.

Monoamine Oxidase (MAO) Inhibition Assay

This assay determines the potency and selectivity of 3-Piperidin-3-yl-propylamine as an inhibitor of the two major MAO isoforms, MAO-A and MAO-B. We describe a fluorometric method that detects hydrogen peroxide (H₂O₂), a byproduct of MAO-catalyzed amine oxidation.[6]

Assay Workflow

MAO_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_readout Data Acquisition & Analysis prep_reagents Prepare Assay Buffer, Substrate, and HRP add_wr Add Working Reagent (Substrate, HRP, Probe) prep_reagents->add_wr prep_compound Prepare Serial Dilutions of Test Compound add_compound Add Test Compound or Control Inhibitor prep_compound->add_compound prep_controls Prepare Controls: Clorgyline (MAO-A) Pargyline (MAO-B) prep_controls->add_compound add_enzyme Add Recombinant hMAO-A or hMAO-B add_enzyme->add_compound pre_incubate Pre-incubate (10 min) to allow interaction add_compound->pre_incubate pre_incubate->add_wr incubate Incubate (20-30 min) protected from light add_wr->incubate read_fluoro Read Fluorescence (Ex/Em = 530/585 nm) incubate->read_fluoro calc_inhibition Calculate % Inhibition read_fluoro->calc_inhibition plot_ic50 Plot Dose-Response Curve and Determine IC₅₀ calc_inhibition->plot_ic50

Caption: Workflow for the MAO-A/B fluorometric inhibition assay.

Detailed Protocol

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • p-Tyramine (MAO substrate)[6]

  • Horseradish Peroxidase (HRP)

  • Fluorometric Probe (e.g., Amplex Red or similar)

  • Clorgyline (selective MAO-A inhibitor)[7]

  • Pargyline (selective MAO-B inhibitor)[7]

  • 3-Piperidin-3-yl-propylamine (Test Compound)

  • Black, flat-bottom 96-well microplate

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the Test Compound (e.g., from 100 µM to 1 nM) in Assay Buffer. Also, prepare dilutions of Clorgyline and Pargyline as positive controls for their respective enzymes.

    • Prepare a Working Reagent by mixing Assay Buffer, p-tyramine, HRP, and the fluorometric probe according to a validated commercial kit protocol or literature method.[6]

  • Assay Plate Setup:

    • In separate wells of the 96-well plate, add 45 µL of Assay Buffer containing either recombinant hMAO-A or hMAO-B.

    • Add 5 µL of the Test Compound serial dilutions to the sample wells.

    • Add 5 µL of Clorgyline dilutions to the MAO-A control wells and 5 µL of Pargyline dilutions to the MAO-B control wells.

    • For 100% activity (no inhibition) wells, add 5 µL of Assay Buffer (vehicle).

    • For background wells, add 50 µL of Assay Buffer with no enzyme.

  • Pre-incubation:

    • Mix the plate gently and incubate for 10 minutes at room temperature.

    • Scientist's Note: This pre-incubation step allows the test compound or control inhibitors to bind to the enzyme before the substrate is introduced, which is critical for accurate potency determination, especially for irreversible or slow-binding inhibitors.

  • Reaction Initiation and Incubation:

    • Add 50 µL of the Working Reagent to all wells to start the reaction.

    • Incubate for 20-30 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Read the fluorescence using a microplate reader (e.g., excitation ~530 nm, emission ~585 nm).

    • Subtract the background fluorescence from all wells.

    • Calculate the percent inhibition for each concentration of the test compound using the formula: % Inhibition = 100 * (1 - (Signal_Sample / Signal_Vehicle))

    • Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Expected Data Presentation
CompoundTargetIC₅₀ (µM)Selectivity (MAO-B/A)
3-Piperidin-3-yl-propylamineMAO-A[Result][Ratio]
3-Piperidin-3-yl-propylamineMAO-B[Result]
ClorgylineMAO-A~0.01>1000
PargylineMAO-B~0.05

Diamine Oxidase (DAO) Inhibition Assay

This protocol assesses the ability of 3-Piperidin-3-yl-propylamine to inhibit DAO activity. Similar to the MAO assay, this fluorometric method measures H₂O₂ produced from the oxidation of a DAO substrate, such as putrescine.[8][9]

Assay Workflow

DAO_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis prep_reagents Prepare Assay Buffer, Putrescine, and HRP add_wr Add Working Reagent (Putrescine, HRP, Probe) prep_reagents->add_wr prep_compound Prepare Serial Dilutions of Test Compound add_compound Add Test Compound or Control Inhibitor prep_compound->add_compound prep_controls Prepare Positive Control (e.g., Aminoguanidine) prep_controls->add_compound add_sample Add DAO Source (e.g., porcine kidney extract) add_sample->add_compound pre_incubate Pre-incubate (15 min) add_compound->pre_incubate pre_incubate->add_wr incubate Incubate (30 min, 25°C) add_wr->incubate read_fluoro Read Fluorescence (Ex/Em = 530/585 nm) incubate->read_fluoro calc_inhibition Calculate % Inhibition read_fluoro->calc_inhibition plot_ic50 Determine IC₅₀ calc_inhibition->plot_ic50

Caption: Workflow for the DAO fluorometric inhibition assay.

Detailed Protocol

Materials:

  • DAO enzyme source (e.g., porcine kidney extract or recombinant DAO)

  • QuantiFluo™ Diamine Oxidase Assay Kit (or similar) containing buffer, substrate, and fluorescent probe.[9]

  • Aminoguanidine (known DAO inhibitor, for positive control)

  • 3-Piperidin-3-yl-propylamine (Test Compound)

  • Black, flat-bottom 96-well microplate

Procedure:

  • Preparation:

    • Prepare serial dilutions of the Test Compound and Aminoguanidine in the provided assay buffer.

    • Prepare the single Working Reagent containing the substrate (putrescine), HRP, and probe as per the kit manufacturer's instructions.[9]

  • Assay Execution:

    • Add 10 µL of the DAO enzyme sample to each well.

    • Add 10 µL of the Test Compound or control dilutions. Add 10 µL of buffer for vehicle controls.

    • Incubate for 15 minutes at room temperature.

    • Scientist's Note: DAO assays can be sensitive to interference from components in biological matrices like plasma. It is crucial to run parallel controls and consider matrix effects if not using a purified enzyme source.[10]

    • Initiate the reaction by adding 80 µL of the Working Reagent to all wells.

  • Data Acquisition and Analysis:

    • Immediately read the fluorescence at time zero (T₀).

    • Incubate the plate for 30 minutes at 25°C.

    • Read the fluorescence again at time 30 minutes (T₃₀).

    • Calculate the change in fluorescence (ΔRFU = RFU₃₀ - RFU₀) for all wells.

    • Determine the % Inhibition and calculate the IC₅₀ value as described in the MAO protocol (Section 2.2).

Histamine H3 Receptor (H3R) Radioligand Binding Assay

This assay determines the binding affinity (Kᵢ) of 3-Piperidin-3-yl-propylamine for the human Histamine H3 receptor. It is a competitive binding assay where the test compound competes with a known high-affinity radioligand for binding to the receptor.[11]

Assay Workflow

H3R_Workflow cluster_binding Binding Reaction cluster_separation Separation & Counting prep_membranes Prepare Membranes from CHO-K1 cells expressing hH3R add_components Combine in deep-well plate: - Membranes (15 µg) - Radioligand ([³H]-NAMH) - Test Compound or Buffer prep_membranes->add_components prep_compound Prepare Serial Dilutions of Test Compound prep_compound->add_components incubate Incubate (2 hours, 25°C) add_components->incubate filter_harvest Rapidly Filter through GF/C filter plate incubate->filter_harvest wash_plate Wash plate 3x with ice-cold Wash Buffer filter_harvest->wash_plate dry_plate Dry Filter Plate wash_plate->dry_plate add_scint Add Scintillation Cocktail dry_plate->add_scint count_cpm Count Radioactivity (CPM) on a TopCount instrument add_scint->count_cpm analysis Calculate Kᵢ from IC₅₀ count_cpm->analysis

Caption: Workflow for the H3R competitive radioligand binding assay.

Detailed Protocol

Materials:

  • Cell membranes from a stable cell line expressing the human H3R (e.g., CHO-K1 hH3R).[12]

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[12]

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.[12]

  • Radioligand: [³H]-N-α-Methylhistamine ([³H]-NAMH), at a final concentration near its Kₑ value (e.g., 1 nM).[11][12]

  • Non-specific binding control: A high concentration of a known H3R ligand (e.g., 10 µM Clobenpropit or Histamine).[11]

  • 3-Piperidin-3-yl-propylamine (Test Compound)

  • 96-well GF/C filter plates and a cell harvester

Procedure:

  • Assay Plate Setup (on ice):

    • In a 96-deep-well plate, set up triplicate wells for each condition: Total Binding, Non-specific Binding (NSB), and each concentration of the Test Compound.

    • Total Binding: Add 25 µL of Assay Buffer.

    • NSB: Add 25 µL of the non-specific control ligand.

    • Test Compound: Add 25 µL of the Test Compound serial dilutions.

  • Reaction Assembly:

    • Add 25 µL of the diluted [³H]-NAMH radioligand to all wells.

    • Add 500 µL of the diluted cell membrane suspension (e.g., 15 µg protein/well) to all wells to initiate the binding reaction.[12]

    • Scientist's Note: The order of addition is critical. Adding the membranes last ensures all reactions start simultaneously. Keeping everything on ice until incubation minimizes receptor degradation and non-specific interactions.

  • Incubation:

    • Seal the plate and incubate for 2 hours at 25°C with gentle agitation to allow the binding to reach equilibrium.

  • Harvesting and Washing:

    • Rapidly transfer the contents of the incubation plate to the GF/C filter plate using a cell harvester. The filter will trap the membranes while unbound ligand passes through.

    • Wash the filters three times with 500 µL of ice-cold Wash Buffer to remove any remaining unbound radioligand.

  • Counting and Analysis:

    • Dry the filter plate, add scintillation fluid to each well, and count the radioactivity (Counts Per Minute, CPM) using a suitable counter.

    • Calculate the specific binding: Specific Binding = Total Binding (CPM) - NSB (CPM).

    • Determine the IC₅₀ of the test compound as described in Section 2.2.

    • Convert the IC₅₀ to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₑ)) where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Neuronal Nitric Oxide Synthase (nNOS) Activity Assay

This colorimetric assay measures the activity of nNOS by quantifying the amount of nitric oxide (NO) produced. The assay detects nitrite (NO₂⁻), a stable breakdown product of NO, using the Griess reagent.[13]

Detailed Protocol

Materials:

  • Nitric Oxide Synthase Activity Assay Kit (e.g., from Sigma-Aldrich, Abcam).[13] These kits typically contain NOS Assay Buffer, NOS Substrate (L-arginine), Cofactors (NADPH, FAD, FMN, etc.), and Griess Reagents.

  • Recombinant human nNOS enzyme.

  • L-NAME (a non-selective NOS inhibitor for positive control).

  • 3-Piperidin-3-yl-propylamine (Test Compound).

  • Clear, flat-bottom 96-well microplate.

Procedure:

  • Preparation:

    • Prepare serial dilutions of the Test Compound and L-NAME in NOS Assay Buffer.

    • Prepare a Nitrate Standard curve according to the kit protocol.

    • Prepare the nNOS enzyme and substrate/cofactor mix as directed by the manufacturer.

  • Assay Execution:

    • Add the nNOS enzyme to the appropriate wells.

    • Add the Test Compound, L-NAME, or vehicle (Assay Buffer) to the wells.

    • Initiate the reaction by adding the substrate/cofactor mix.

    • Incubate for 1-2 hours at 37°C.

    • Scientist's Note: NOS enzymes require several cofactors for activity. Using a commercial kit ensures that all necessary components are present in optimal concentrations for robust enzyme activity.[13]

  • Nitrite Detection:

    • Add Griess Reagent 1 to all wells and incubate for 5-10 minutes.

    • Add Griess Reagent 2 to all wells. A purple/magenta color will develop.

  • Data Acquisition and Analysis:

    • Read the absorbance at ~540 nm within 15 minutes.

    • Use the Nitrate Standard curve to convert absorbance values to nitrite concentration.

    • Calculate the % Inhibition for each compound concentration and determine the IC₅₀ value as described in Section 2.2.

Summary and Path Forward

Executing this panel of in vitro assays will generate a preliminary pharmacological profile for 3-Piperidin-3-yl-propylamine, summarizing its potency and selectivity across four therapeutically relevant targets.

Table: Illustrative Data Summary

Assay Target Assay Type Endpoint 3-Piperidin-3-yl-propylamine Result
hMAO-A Enzyme Inhibition IC₅₀ (µM) [Value]
hMAO-B Enzyme Inhibition IC₅₀ (µM) [Value]
DAO Enzyme Inhibition IC₅₀ (µM) [Value]
hH3R Receptor Binding Kᵢ (µM) [Value]

| hnNOS | Enzyme Inhibition | IC₅₀ (µM) | [Value] |

A potent and selective "hit" in any of these primary assays (e.g., a low nanomolar IC₅₀ for MAO-B with >100-fold selectivity over other targets) would warrant progression to more complex secondary assays, such as cell-based functional assays (e.g., cAMP accumulation for H3R) and further ADME-Tox profiling. This strategic, stepwise approach ensures that research efforts are focused efficiently on the most promising biological activities of the compound.

References

  • Comas-Basté, O., et al. (2021). In vitro determination of diamine oxidase activity in food matrices by an enzymatic assay coupled to UHPLC-FL. PubMed. Available at: [Link]

  • Evotec. Monoamine Oxidase (MAO) Inhibition Assay. Evotec Website. Available at: [Link]

  • Cell Biolabs, Inc. OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). Cell Biolabs Website. Available at: [Link]

  • Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. PubMed. Available at: [Link]

  • Biocompare. Diamine Oxidase Assay Kits. Biocompare Website. Available at: [Link]

  • Bio-Techne. Monoamine Oxidase Assay Kit. Bio-Techne Website. Available at: [Link]

  • Cusabio. Human Neuronal Nitric Oxide Synthase (nNOS) ELISA Kit. Cusabio Website. Available at: [Link]

  • Biocompare. Nitric Oxide Synthase Assay Kits. Biocompare Website. Available at: [Link]

  • ResearchGate. In vitro determination of diamine oxidase activity in food matrices by an enzymatic assay coupled to UHPLC-FL | Request PDF. ResearchGate Website. Available at: [Link]

  • de Heus, C., et al. (2023). Pharmacological characterization of seven human histamine H3 receptor isoforms. bioRxiv. Available at: [Link]

  • El-Kashef, D., et al. (2020). Simple, sensitive and specific quantification of diamine oxidase activity in complex matrices using newly discovered fluorophores derived from natural substrates. Inflammation Research. Available at: [Link]

  • BioAssay Systems. QuantiFluo™ Diamine Oxidase Assay Kit. BioAssay Systems Website. Available at: [Link]

  • Wróbel, T. M., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Available at: [Link]

Sources

Application Note & Protocol: Stereoselective Synthesis of 3-Amino Substituted Piperidines from L-Glutamic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral Piperidines and the Utility of L-Glutamic Acid

The 3-amino substituted piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals.[1] Its presence in drugs such as the dipeptidyl peptidase-4 (DPP-4) inhibitors alogliptin and linagliptin, used in the treatment of type 2 diabetes, and the Janus kinase (JAK) inhibitor tofacitinib for rheumatoid arthritis, highlights its therapeutic importance.[1] The stereochemistry at the 3-position of the piperidine ring is often crucial for biological activity, making enantiomerically pure synthesis a critical aspect of drug development.

L-glutamic acid, a readily available and inexpensive natural α-amino acid, serves as an excellent chiral precursor for the synthesis of these valuable heterocycles.[2] Its inherent chirality can be effectively transferred to the target piperidine ring, obviating the need for chiral resolutions or expensive asymmetric catalysts. This application note provides a detailed protocol for a facile, five-step synthesis of enantiomerically pure 3-(N-Boc-amino) piperidine derivatives starting from L-glutamic acid, based on the work of Khom, Saikia, and Yadav.[2] This method offers several advantages, including mild reaction conditions, the use of non-toxic catalysts, and good overall yields.[2]

Overall Synthetic Strategy

The synthetic route transforms L-glutamic acid into a key ditosylate intermediate, which then undergoes cyclization with various primary amines to yield the desired 3-amino substituted piperidines. The key transformations involve:

  • Protection and Activation: Esterification of both carboxylic acid groups of L-glutamic acid, followed by N-Boc protection of the amino group.

  • Reduction: Reduction of the diester to the corresponding diol.

  • Hydroxyl Group Activation: Conversion of the diol to a more reactive ditosylate.

  • Intramolecular Cyclization: Reaction of the ditosylate with a primary amine to form the piperidine ring.

This strategic sequence is depicted in the workflow diagram below.

Synthesis_Workflow L_Glutamic_Acid L-Glutamic Acid Diester Dimethyl Ester Intermediate L_Glutamic_Acid->Diester Esterification (SOCl₂, MeOH) N_Boc_Diester N-Boc Protected Diester Diester->N_Boc_Diester N-Boc Protection ((Boc)₂O, Et₃N, DMAP) Diol Diol Intermediate N_Boc_Diester->Diol Reduction (NaBH₄, MeOH) Ditosylate Ditosylate Intermediate Diol->Ditosylate Tosylation (TsCl, Et₃N, DMAP) Final_Product 3-Amino Substituted Piperidine Ditosylate->Final_Product Cyclization (Primary Amine)

Sources

Application Notes & Protocols: A Guide to Fabricating Bioactive Films with Piperidine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Convergence of Polymer Science and Medicinal Chemistry

In the pursuit of advanced therapeutic systems, the development of bioactive materials that can act as localized drug depots, active wound dressings, or antimicrobial surfaces represents a significant frontier. Bioactive films, thin polymeric matrices designed to interact with biological systems, are at the forefront of this research. Their efficacy is often dictated by the controlled release of an embedded active pharmaceutical ingredient (API).

Piperidine, a saturated heterocycle, is a foundational scaffold in medicinal chemistry. Its derivatives are present in numerous FDA-approved drugs and are renowned for a wide spectrum of biological activities, including potent antimicrobial, antiviral, and anticancer properties.[1][2] The incorporation of piperidine-containing compounds into polymer films creates a powerful synergy: the polymer provides the structural integrity, controlled release kinetics, and physical barrier, while the piperidine moiety delivers the targeted therapeutic effect.[3][4]

This guide provides an in-depth exploration of the techniques, protocols, and characterization methods essential for creating and validating bioactive films functionalized with piperidine compounds. It is designed for researchers and drug development professionals, offering not just procedural steps, but the scientific rationale that underpins methodological choices, ensuring the development of robust and effective biomaterials.

Part 1: Foundational Principles of Bioactive Film Design

The successful fabrication of a bioactive film is a multi-faceted process that begins with strategic material selection. The choice of polymer and the method of incorporating the piperidine compound are critical decisions that dictate the final properties and performance of the film.

The Polymer Matrix: The Scaffold for Bioactivity

The polymer matrix is the film's backbone. Its primary role is to encapsulate the piperidine compound and dictate its release, while being compatible with the intended biological environment. Key considerations for polymer selection include:

  • Biocompatibility: The polymer must not elicit an adverse immune response or toxic effects.[5][6] Materials like polyvinyl alcohol (PVA), sodium alginate (SA), and chitosan are frequently chosen for their excellent biocompatibility profiles.[3][7][8]

  • Biodegradability: For applications like temporary implants or wound dressings, the film should degrade into non-toxic byproducts over a clinically relevant timeframe.

  • Mechanical Properties: The film must possess adequate tensile strength, flexibility, and adhesion for its specific application, whether it's adhering to tissue or serving as a durable coating.[9]

  • Solubility and Processability: The polymer must be soluble in a solvent system that is also compatible with the piperidine compound and suitable for the chosen fabrication technique.[10]

Incorporating the Piperidine Moiety

There are two primary strategies for integrating piperidine compounds into a polymer film:

  • Physical Entrapment (Blending): This is the most straightforward approach, where the piperidine compound is physically mixed into the polymer solution before film formation. This method is versatile and suitable for a wide range of compounds. The interaction is typically non-covalent, relying on hydrogen bonds or van der Waals forces.

  • Covalent Immobilization: In this more complex approach, the piperidine derivative is chemically bonded to the polymer backbone. This can prevent burst release and create a longer-lasting bioactive surface, but it requires compatible functional groups on both the polymer and the piperidine compound and may involve more complex synthesis steps.

The choice between these methods depends on the desired release profile. Physical entrapment often results in a biphasic release (an initial burst followed by sustained release), while covalent immobilization is suited for creating non-leaching, contact-active surfaces.

Part 2: Core Fabrication Techniques

The method used to transform the polymer-piperidine solution into a solid film is a critical determinant of the film's morphology, from a dense, uniform sheet to a porous, high-surface-area mat.

Solvent Casting: Simplicity and Versatility

Solvent casting is a widely used, simple, and cost-effective technique for producing uniform, non-porous films.[10][11] It is particularly well-suited for laboratory-scale development and for applications where a continuous barrier function is desired.

The fundamental principle involves dissolving the polymer and the piperidine compound in a common volatile solvent, casting the solution onto a flat, non-stick surface, and allowing the solvent to evaporate under controlled conditions, leaving behind a solid film.[8][11][12]

cluster_prep Solution Preparation cluster_fab Film Fabrication cluster_post Post-Processing A Select Polymer & Piperidine Compound B Choose Volatile Solvent A->B C Dissolve Components (with stirring/heating) B->C D Cast Solution onto Substrate (e.g., Petri dish) C->D E Controlled Solvent Evaporation (e.g., Oven, desiccator) D->E F Peel Dried Film E->F G Cut to Size F->G H Store in Desiccator G->H

Caption: Workflow for the Solvent Casting method.

Electrospinning: Engineering on the Nanoscale

Electrospinning is a powerful technique that uses electrostatic forces to produce polymer fibers with diameters ranging from nanometers to a few microns.[13][14] This method is ideal for creating films with a very high surface-area-to-volume ratio, which is highly advantageous for applications in drug delivery, wound healing, and tissue engineering.[15][16] The porous, non-woven mat structure mimics the natural extracellular matrix (ECM), promoting cell attachment and proliferation.[14]

In this process, a high voltage is applied to a polymer solution containing the piperidine compound, causing a charged jet of the solution to be ejected towards a grounded collector. As the jet travels, the solvent evaporates, and the polymer solidifies into continuous nanofibers that deposit on the collector.[16]

cluster_prep Solution Preparation cluster_fab Electrospinning Process cluster_post Post-Processing A Prepare Polymer/Piperidine Solution B Optimize Viscosity & Conductivity A->B C Load Solution into Syringe Pump D Apply High Voltage C->D E Initiate Flow Rate C->E F Jet Ejection (Taylor Cone) D->F E->F G Fiber Deposition on Collector F->G H Dry Nanofiber Mat (Vacuum Oven) G->H I Collect & Store H->I cluster_physchem Physicochemical Analysis cluster_mech Mechanical Properties cluster_bio Biological Evaluation Film Fabricated Bioactive Film FTIR FTIR Spectroscopy (Chemical Bonding) Film->FTIR SEM SEM (Surface Morphology) Film->SEM TGA TGA (Thermal Stability) Film->TGA Tensile Tensile Strength & Elongation Film->Tensile Antimicrobial Antimicrobial Assay (e.g., Agar Diffusion) Film->Antimicrobial Cyto Cytotoxicity Assay (e.g., MTT) Film->Cyto

Caption: A logical workflow for comprehensive film characterization.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Purpose: To confirm the incorporation of the piperidine compound and to identify interactions (e.g., hydrogen bonding) between the compound and the polymer matrix. [3] * Protocol: Place a sample of the film in the FTIR spectrometer and record the spectrum, typically between 4000 and 400 cm⁻¹. Compare the spectrum of the bioactive film to the spectra of the raw polymer and the pure piperidine compound.

    • Expected Outcome: The appearance of characteristic peaks from the piperidine compound in the film's spectrum. Shifts in peaks (e.g., hydroxyl or carbonyl groups) can indicate specific interactions.

  • Scanning Electron Microscopy (SEM):

    • Purpose: To visualize the surface morphology and cross-section of the film. [3][17]For solvent-cast films, this reveals uniformity and smoothness. For electrospun films, it allows for the measurement of fiber diameter and assessment of porosity.

    • Protocol: Mount a small piece of the film onto an SEM stub using carbon tape. Sputter-coat the sample with a conductive material (e.g., gold) to prevent charging. Image the surface and a freeze-fractured cross-section at various magnifications.

    • Expected Outcome: Solvent-cast films should show a smooth, non-porous surface. [3]Electrospun mats will show a network of interconnected fibers. [18]

This is a standard, qualitative method to assess the ability of the film to inhibit microbial growth. [17][19][20] Materials:

  • Bioactive film and a control film (without piperidine compound).

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

  • Nutrient agar plates (e.g., Mueller-Hinton Agar).

  • Sterile disc punch or scissors, sterile forceps, incubator.

Procedure:

  • Inoculation: Prepare a bacterial suspension standardized to a 0.5 McFarland turbidity standard. Uniformly swab the surface of the agar plates with this suspension to create a bacterial lawn.

  • Sample Preparation: Cut circular discs (e.g., 6 mm diameter) from both the bioactive film and the control film using a sterile punch.

  • Application: Using sterile forceps, gently place one disc of each film type onto the surface of the inoculated agar plates. Ensure firm contact.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Analysis: Measure the diameter (in mm) of the clear zone of inhibition around each disc where bacterial growth has been prevented.

Self-Validation Checkpoints:

  • Control Film: The control film should show no zone of inhibition.

  • Positive Control: A standard antibiotic disc can be used as a positive control to ensure the bacteria are susceptible.

  • Interpretation: A larger zone of inhibition corresponds to higher antimicrobial activity. [21]

    Film Type Target Microbe Typical Zone of Inhibition (mm) Reference
    Piperidine-SA/PVA Film S. aureus 12 - 18 mm [3][4]
    Piperidine-SA/PVA Film E. coli 10 - 15 mm [3][4]

    | Control Film (No Piperidine) | S. aureus / E. coli | 0 mm | [3][4]|

Table 1: Representative antimicrobial activity data for piperidine-based films.

This assay determines if substances leaching from the film are toxic to living cells, a critical first step in biocompatibility testing. [6][7][22]It measures the metabolic activity of cells, which correlates with cell viability.

Materials:

  • Bioactive film and control film, sterilized (e.g., with UV radiation).

  • Fibroblast cell line (e.g., L929).

  • Cell culture medium (e.g., DMEM), fetal bovine serum (FBS), antibiotics.

  • 96-well cell culture plates, MTT reagent, DMSO, incubator.

Procedure (Indirect Contact Method):

  • Extract Preparation: Incubate a defined size of the sterilized film sample (e.g., 1 cm²) in cell culture medium (e.g., 1 mL) for 24 hours at 37°C to create an extract.

  • Cell Seeding: Seed fibroblast cells into a 96-well plate at a specific density (e.g., 1x10⁴ cells/well) and allow them to attach for 24 hours.

  • Exposure: Remove the old medium and replace it with the prepared film extracts. Include a negative control (fresh medium) and a positive control (e.g., dilute phenol).

  • Incubation: Incubate the cells with the extracts for 24-48 hours.

  • MTT Assay: Add MTT reagent to each well and incubate for 4 hours. The viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Quantification: Read the absorbance of each well using a microplate reader at ~570 nm.

  • Analysis: Calculate cell viability as a percentage relative to the negative control.

Self-Validation Checkpoints:

  • **According to ISO 10993-5 standards, a material is generally considered non-cytotoxic if cell viability is above 70-80%.[6][7]

  • Positive control should show very low viability, and the negative control should be 100%.

Conclusion

The creation of bioactive films with piperidine compounds is a promising strategy for developing advanced materials for drug delivery and medical applications. The techniques of solvent casting and electrospinning offer versatile platforms for fabricating films with tailored morphologies and properties. Success in this field hinges not just on mastering these fabrication techniques, but on a rigorous and logical approach to characterization. By employing the self-validating protocols for physicochemical analysis, antimicrobial screening, and biocompatibility testing outlined in this guide, researchers can confidently develop and validate novel bioactive films, paving the way for next-generation therapeutic solutions.

References

  • Fabrication and Characterization of Functional Bioactive Biodegradable Films for Novel Food Packaging Solutions.Research Journal of Chemistry and Environment.
  • Elaboration and Characterization of Bioactive Films Obtained from the Incorporation of Cashew Nut Shell Liquid into a Matrix of Sodium Alginate.PMC - NIH.
  • Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications.ResearchGate.
  • In vitro biocompatibility testing of some synthetic polymers used for the achievement of nervous conduits.PMC.
  • Physicochemical Characterisation of Polysaccharide Films with Embedded Bioactive Substances.PubMed.
  • The Activity of Antimicrobial Surfaces Varies by Testing Protocol Utilized.PMC - NIH.
  • Development and Characterization of Bioactive Polypropylene Films for Food Packaging Applications. MDPI. Available at: [Link]

  • Biocompatibility of Polymers | Materials for Medical Devices.Handbooks.
  • Determination of Antibacterial Activity of Film Coatings Against Four Clinically Relevant Bacterial Strains.PMC.
  • Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications.OUCI.
  • Bioactive edible films for food applications: Influence of the bioactive compounds on film structure and properties.R Discovery.
  • Evaluation of the Biocompatibility of Poly(benzimidazobenzophenanthroline)(BBL) Polymer Films with Living Cells.PMC - PubMed Central.
  • Suggested mechanism of film formulation. ResearchGate. Available at: [Link]

  • What Is FDA Biocompatibility Testing and Why Is It Essential for Medical Polymers?Article.
  • Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications.PMC - NIH.
  • Solvent Casting Method for Oral Thin Film Preparation.CD Formulation.
  • Biocompatibility: Screening Methods, Regulations, and Uses.SpecialChem.
  • Preparation of active films via solvent casting method. ResearchGate. Available at: [Link]

  • Development of Chitosan-Based Films with Enhanced Hydrophobic and Antimicrobial Properties by Incorporating Piper betle L. Leaf Extract in β-Cyclodextrin with Beeswax Coating.MDPI.
  • Piperazine based antimicrobial polymers: a review. RSC Advances. Available at: [Link]

  • Solvent Casting Explained. YouTube. Available at: [Link]

  • Step-by-step showing fabrication of edible films by solvent casting method.ResearchGate.
  • Films for Wound Healing Fabricated Using a Solvent Casting Technique.PMC.
  • Antimicrobial and antioxidant activities of piperidine derivatives.Academic Journals.
  • Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives.Der Pharma Chemica.
  • 6-Ring Piperidine-Based Polymers with Both Upper and Lower Critical Solution Temperatures as Kinetic Hydrate Inhibitors. ACS Publications. Available at: [Link]

  • SYNTHESIS AND ANTI-MICROBIAL SCREENING OF SOME PIPERIDINE DERIVATIVES.Pakistan Journal of Pharmaceutical Sciences.
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.AKJournals.
  • Antibacterial Activity of Biodegradable Films Incorporated with Biologically-Synthesized Silver Nanoparticles and the Evaluation of Their Migration to Chicken Meat.NIH.
  • Photo-response behavior of electrospun nanofibers based on spiropyran-cyclodextrin modified polymer. SciSpace. Available at: [Link]

  • Electrospinning of polymeric nanofibers for drug delivery applications. PubMed. Available at: [Link]

  • New piperidine polymers and use thereof as stabilizers.Google Patents.
  • New piperidine polymers and use thereof as stabilizers.Google Patents.
  • Several examples of bioactive molecules containing piperidine. ResearchGate. Available at: [Link]

  • Electrospun Nanofibers Revisited: An Update on the Emerging Applications in Nanomedicine.PMC.
  • Electrospinning Nanofibers for Therapeutics Delivery. MDPI. Available at: [Link]

  • The Role of Electrospinning in the Emerging Field of Nanomedicine.PMC - NIH.
  • Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Piperidin-3-yl-propylamine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of 3-Piperidin-3-yl-propylamine (CAS: 35307-80-3). This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered during the purification of this versatile diamine intermediate.

Purification Strategy & FAQs

This section addresses common challenges and strategic decisions in a question-and-answer format, providing not just protocols, but the underlying chemical principles to empower your experimental design.

Q1: My crude 3-Piperidin-3-yl-propylamine is a dark, viscous oil with a strong odor. What is the best overall strategy for purification?

A1: A multi-step approach is often best for challenging crude materials like this. The dark color suggests polymeric or degradation impurities, which are often high-molecular-weight and non-volatile.

A sound strategy involves a preliminary bulk purification followed by a high-resolution polishing step.

  • Initial Purification (Bulk): Vacuum Distillation. If you have a sufficient quantity (>5 g), vacuum distillation is an excellent first step.[1] It effectively removes non-volatile baseline impurities and any residual high-boiling solvents. Most degradation byproducts of amines are higher in molecular weight and boiling point, making distillation a highly effective method to separate the desired product.

  • Secondary Purification (High-Resolution): After distillation, you have two primary high-resolution pathways depending on the remaining impurities and required purity level:

    • Purification via Salt Crystallization: This is a highly effective and scalable method for purifying amines.[2] By converting the basic diamine into a salt (e.g., a hydrochloride or tartrate), you change its physical properties, often inducing crystallization.[3] This process is excellent for removing closely related, non-basic impurities.

    • Chromatography: If you have a complex mixture of closely related amine impurities, chromatography may be necessary. However, it requires careful method development due to the basic nature of the compound.

The logical flow for selecting a purification method is outlined below.

crude Crude 3-Piperidin-3-yl-propylamine distill Vacuum Distillation crude->distill Remove non-volatile impurities analysis Purity Analysis (GC/LC-MS, NMR) distill->analysis Check Purity chromatography Column Chromatography pure Pure Product chromatography->pure salt Salt Formation & Crystallization salt->pure analysis->chromatography Complex mixture? analysis->salt Simpler mixture? analysis->pure Purity > 98%?

Caption: General Purification Workflow for 3-Piperidin-3-yl-propylamine.

Q2: I tried to purify my compound on a standard silica gel column and it just streaked badly down the column. What went wrong?

A2: This is a classic problem when purifying basic amines on standard silica gel. Silica gel is acidic due to the presence of silanol groups (Si-OH) on its surface.[4] These acidic sites strongly and often irreversibly interact with the basic nitrogen atoms of your diamine, leading to several issues:

  • Severe Tailing (Streaking): The compound moves down the column in a continuous smear rather than a tight band.

  • Yield Loss: A significant portion of your compound can remain permanently adsorbed to the silica.[5]

  • Degradation: The acidic surface can sometimes catalyze the degradation of sensitive compounds.[5]

Solutions:

  • Add a Competing Base: Incorporate a volatile amine like triethylamine (TEA) or ammonium hydroxide into your mobile phase (typically 0.5-2% v/v).[5] This "neutralizes" the acidic silanol sites, allowing your compound to elute properly.

  • Use a Different Stationary Phase:

    • Alumina (Basic or Neutral): Alumina is a good alternative for the purification of amines.[6]

    • Amine-Functionalized Silica: Pre-treated silica columns with bonded amine phases provide a more inert surface and often give excellent peak shape for basic compounds.[5] .

  • Reversed-Phase Chromatography: In reversed-phase (e.g., C18 silica), you can control the ionization state with pH. To retain the amine, adjust the mobile phase pH to be alkaline (at least two units above the amine's pKa), which suppresses its protonation and makes it more lipophilic (hydrophobic).[5]

Q3: My compound seems to be decomposing during distillation, even under vacuum. How can I prevent this?

A3: Thermal decomposition is a major concern for high-boiling amines.[7] If you observe charring, discoloration, or pressure instability during distillation, consider these factors:

  • Vacuum Level: Ensure your vacuum is sufficiently deep. For compounds boiling above 150 °C at atmospheric pressure, a vacuum of <1 mmHg is often required to lower the boiling point into a safe range (ideally 45-180 °C).[1]

  • Heating Method: Use a heating mantle with a stirrer or a stirred oil bath for even heat distribution. Avoid localized "hot spots" which can cause decomposition. The bath temperature should generally be set only 20-30 °C higher than the boiling point of your compound at that pressure.[1]

  • Air Leaks: Oxygen can accelerate decomposition at high temperatures. Ensure all joints are properly sealed and leak-free. Consider a nitrogen bleed to maintain a low, stable pressure and inert atmosphere.

  • Presence of Acids: Trace acidic impurities can catalyze decomposition. If you suspect this, consider a pre-treatment by stirring the crude material with a solid base like powdered potassium carbonate and filtering before distillation.

Q4: How do I perform a purification via salt formation, and how do I get my free amine back?

A4: This is a powerful technique that leverages the basicity of your compound. Amines react with strong acids to form ammonium salts, which are ionic and often crystalline.[3][8] This allows for purification by recrystallization, a process that can remove impurities with different solubility profiles.[2]

Protocol: Purification via Hydrochloride Salt Formation

  • Salt Formation: Dissolve the crude amine in a suitable solvent (e.g., isopropanol, methanol, or diethyl ether). Cool the solution in an ice bath.

  • Acid Addition: Slowly add a solution of HCl in a compatible solvent (e.g., HCl in isopropanol or gaseous HCl) dropwise with stirring. Monitor the pH with a pH strip; aim for a strongly acidic pH (~1-2).

  • Crystallization: The hydrochloride salt will often precipitate immediately. If not, you may need to reduce the solvent volume or add a less polar co-solvent to induce crystallization.[9] Allow the mixture to stand, preferably at a low temperature (4 °C), to maximize crystal growth.

  • Isolation: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of cold solvent to remove soluble impurities.

  • Recrystallization (Optional): For higher purity, dissolve the salt in a minimal amount of a hot solvent (e.g., ethanol/water mixture) and allow it to cool slowly to recrystallize.

  • Liberation of Free Base: Dissolve the purified salt in water. Cool the solution in an ice bath and add a strong base (e.g., 50% aq. NaOH or solid K₂CO₃) with stirring until the pH is strongly basic (>12). The free amine will separate, often as an oil.

  • Extraction: Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane, ethyl acetate). Combine the organic extracts, dry over a suitable agent (e.g., anhydrous Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified free amine.

Q5: How do I properly store 3-Piperidin-3-yl-propylamine to prevent degradation?

A5: Amines are susceptible to air oxidation and reaction with atmospheric carbon dioxide, which can form carbonate salts. Proper storage is crucial for maintaining purity.

  • Atmosphere: Store under an inert atmosphere (Nitrogen or Argon).

  • Temperature: Keep in a cool, dark place. A refrigerator (2-8 °C) is recommended.[10]

  • Container: Use a tightly sealed container. Avoid metal containers if possible, as they can sometimes catalyze oxidation.[10] Amber glass bottles are ideal.

Experimental Protocols & Data

Table 1: Comparison of Primary Purification Methods
MethodProsConsBest For...
Vacuum Distillation Excellent for removing non-volatile impurities. Scalable.Requires high vacuum for high-boiling amines. Risk of thermal decomposition.[7]Initial bulk purification of >5g of crude material to remove baseline impurities and polymers.
Column Chromatography High resolving power for complex mixtures.Can be low-yielding for basic amines on silica.[5] Requires solvent and stationary phase optimization.Separating the target compound from structurally similar impurities.
Salt Crystallization Highly effective for purity enhancement. Very scalable and cost-effective.Requires the amine to form a stable, crystalline salt. Two-step process (formation and liberation).[11]Final polishing step to achieve high purity (>99%) by removing non-basic or weakly basic impurities.
Protocol 1: Flash Chromatography with Triethylamine-Treated Mobile Phase

This protocol describes a method to mitigate the issues of purifying basic amines on standard silica gel.

  • Slurry Preparation: Prepare a slurry of silica gel in your starting mobile phase (e.g., 98:2 Dichloromethane:Methanol). Add triethylamine (TEA) to the slurry to make up 1% of the total volume.

  • Column Packing: Wet pack the column with the prepared slurry.

  • Equilibration: Equilibrate the packed column by flushing with at least 3-5 column volumes of the mobile phase (containing 1% TEA). This ensures the entire stationary phase is neutralized.[5]

  • Sample Loading: Dissolve your crude amine in a minimal amount of the mobile phase. Adsorb it onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.

  • Elution: Begin elution with your starting mobile phase (e.g., 98:2 DCM:MeOH + 1% TEA). Gradually increase the polarity by increasing the percentage of methanol as needed to elute your compound.

  • Fraction Collection: Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product.

  • Workup: Combine the pure fractions and remove the solvent under reduced pressure. The volatile TEA will be removed during this process.

Troubleshooting Chromatography Logic

start Chromatography Problem streaking Compound Streaking / Tailing? start->streaking no_elution Compound Stuck at Baseline? streaking->no_elution No add_tea Add 1% TEA to Mobile Phase streaking->add_tea Yes poor_sep Poor Separation? no_elution->poor_sep No increase_polarity Increase Mobile Phase Polarity (e.g., more MeOH) no_elution->increase_polarity Yes shallower_gradient Use a Shallower Gradient poor_sep->shallower_gradient Yes use_alumina Switch to Alumina or NH2-Silica add_tea->use_alumina Still streaking change_solvent Change Solvent System (e.g., EtOAc/Hex -> DCM/MeOH) increase_polarity->change_solvent Still stuck shallower_gradient->change_solvent Still poor

Caption: Decision tree for troubleshooting amine purification by column chromatography.

Safety & Handling

3-Piperidin-3-yl-propylamine and similar amines should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[12]

  • Handling: Work in a well-ventilated chemical fume hood to avoid inhaling vapors.[10] Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

  • Fire Safety: Amines can be flammable. Keep away from open flames, hot surfaces, and sources of ignition.[13]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

References

  • Deltreil, A., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry. [Link]

  • North, M. (2022). Amine and HCl - salt formation reaction. YouTube. [Link]

  • APL Services. Amines Purification - HSAS Removal Unit (RU). Apl-services.be. [Link]

  • Deltreil, A., et al. (2022). Trichloroacetic acid fueled practical amine purifications. PubMed Central, NIH. [Link]

  • LibreTexts Chemistry. (2020). 20.2: Basicity of Amines and Ammonium Salt Formation. [Link]

  • University of Rochester, Department of Chemistry. Column Chromatography Notes. [Link]

  • Bidlingmeyer, B. A., et al. (1982). Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry, ACS Publications. [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? [Link]

  • EPFL. Guide for crystallization. [Link]

  • Bryan Research & Engineering, LLC. Analysis of Amine Solutions by Gas Chromatography. [Link]

  • Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. [Link]

  • University of California, Los Angeles. How to Purify by Distillation. [Link]

  • University of Calgary. Column chromatography. [Link]

  • Google Patents. (2007). US20070010023A1 - Method of analysis of amine by mass spectrometry.
  • University of Helsinki. (2018). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. [Link]

  • Royal Society of Chemistry. (2019). Chapter 12: Sample Preparation Methods for the Analysis of Biogenic Amines. [Link]

  • University of Cape Town. (n.d.). SOP: CRYSTALLIZATION. [Link]

  • International CCS Knowledge Centre. (n.d.). Continuous Online Analysis of Amine Solvents Using Gas Chromatography. [Link]

  • ResearchGate. (2025). Selective Ammonium Carbamate Crystallization: An Innovative Approach for Catalyst Recycling in Homogeneously Catalyzed Primary Amine Synthesis. [Link]

  • Sciencemadness Discussion Board. (2020). Stability of amines. [Link]

  • Cheresources.com Community. (2012). Vacuum Distillation For Amine Regeneration. [Link]

Sources

optimizing reaction conditions for piperidine derivative synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Reaction Conditions & Troubleshooting

Introduction: The Piperidine Challenge

Welcome to the technical support hub for piperidine synthesis. Piperidines represent the single most common nitrogen heterocycle in FDA-approved pharmaceuticals (e.g., paroxetine, ritalin, fentanyl). However, synthesizing them—particularly via the hydrogenation of pyridines—is fraught with three specific failure modes: catalyst poisoning by the nitrogen lone pair, stereochemical scrambling in substituted rings, and difficult isolation due to high polarity.

This guide moves beyond generic textbook advice. We focus on the "why" behind the failure and provide self-validating protocols to correct it.

Module 1: Heterogeneous Hydrogenation (The "Workhorse" Method)

Context: The reduction of pyridine to piperidine is deceptively simple. It often stalls not because the catalyst is dead, but because the substrate is actively fighting the catalyst.

Core Protocol: The "Acid-Scavenger" Method

Use this protocol for standard pyridine reductions to prevent catalyst poisoning.

  • Substrate Prep: Dissolve pyridine derivative (1.0 equiv) in MeOH or AcOH (Acetic Acid).

    • Critical Step: If using non-acidic solvents (MeOH/EtOH), add 1.1 equiv of HCl or AcOH. This protonates the pyridine nitrogen (

      
      ), preventing the lone pair from binding irreversibly to the metal surface.
      
  • Catalyst Loading: Add PtO₂ (Adams' Catalyst) (5-10 wt%) or Rh/C (5 wt%).

    • Note: Pd/C is often less effective for pyridines unless high pressure (>50 bar) or high temperature is used. Rh and Pt are superior for ring saturation under mild conditions.

  • Hydrogenation: Pressurize to 3–5 bar (45–75 psi) H₂. Stir vigorously at RT to 40°C .

  • Monitoring: Monitor H₂ uptake. If uptake stops prematurely, purge and repressurize.

Troubleshooting Guide: Reaction Stalled?
SymptomProbable CauseTechnical Solution
Reaction stops at <50% conv. Catalyst Poisoning The pyridine N-lone pair has saturated the metal active sites. Fix: Add 1-2 equiv of acetic acid or HCl to protonate the nitrogen. Increase H₂ pressure to displace the poison.
No reaction at all Substrate Impurity Sulfur traces (thiols/thioethers) from previous steps are permanent catalyst poisons. Fix: Pre-treat substrate with Raney Nickel or wash with aqueous Cu(II) salts before hydrogenation.
Over-reduction (Ring opening) Conditions too harsh High temp (>80°C) with Pd/C can cleave C-N bonds. Fix: Switch to Rh₂O₃ in TFE (Trifluoroethanol) at mild temps (40°C), which is highly tolerant of functional groups [1].
Partial reduction (Tetrahydropyridine) Insufficient H₂ Pressure Intermediate enamine is stable. Fix: Increase pressure. Ensure vigorous stirring (gas-liquid mass transfer limitation).
Visual Logic: Troubleshooting Hydrogenation Stalls

HydrogenationTroubleshoot Start Start: Reaction Stalled CheckPoison Q1: Is Nitrogen Protonated? Start->CheckPoison ActionAcid Add 1.1 eq AcOH/HCl (Block Lone Pair) CheckPoison->ActionAcid No CheckSulfur Q2: Sulfur/Thiol present? CheckPoison->CheckSulfur Yes ActionClean Purify Substrate (Cu wash / Raney Ni) CheckSulfur->ActionClean Yes CheckPress Q3: Pressure < 5 bar? CheckSulfur->CheckPress No ActionBoost Increase Pressure & Stir Rate CheckPress->ActionBoost Yes Consider Catalyst Switch\n(Try Rh2O3 or PtO2) Consider Catalyst Switch (Try Rh2O3 or PtO2) CheckPress->Consider Catalyst Switch\n(Try Rh2O3 or PtO2) No

Caption: Decision tree for diagnosing stalled pyridine hydrogenation reactions.

Module 2: Stereocontrol (The 2,6-Disubstituted Puzzle)

Context: Synthesizing 2,6-disubstituted piperidines (e.g., "Solenopsine" analogs) creates cis/trans isomer issues.

FAQ: Stereoselectivity

Q: Why do I almost always get the cis-isomer (syn-product)? A: Heterogeneous hydrogenation occurs on a solid surface. The pyridine ring adsorbs flat onto the metal. Hydrogen adds from the metal surface to the "bottom" face of the ring sequentially. Consequently, both substituents end up on the same side (cis) relative to the ring plane. This is the Kinetic Product .

Q: How do I target the trans-isomer? A: You must rely on Thermodynamics . The cis-isomer in 2,6-disubstituted piperidines is often less stable if the groups are bulky (1,3-diaxial interactions in certain conformers).

  • Protocol: Post-hydrogenation, heat the crude mixture in ethanol with a base (e.g., NaOEt) to facilitate epimerization at the alpha-carbon, allowing the mixture to equilibrate to the thermodynamically favored trans-isomer (if applicable). Alternatively, use dissolving metal reduction (Na/EtOH), which proceeds via a radical mechanism that often favors the thermodynamic trans product [2].

Q: Can I control this during the hydrogenation? A: Yes, by solvent choice. Acidic solvents favor cis (protonation locks the conformation). Neutral/Basic solvents may allow some equilibration via enamine tautomerization during the reaction, but high trans selectivity usually requires specific homogeneous Iridium catalysts [3].

Visual Mechanism: Surface Addition vs. Equilibration

Stereoselectivity Pyridine 2,6-Disubstituted Pyridine Adsorption Adsorption to Catalyst Surface Pyridine->Adsorption SynAdd Syn-Addition of H2 (From Metal Face) Adsorption->SynAdd Cis Cis-Piperidine (Kinetic Product) SynAdd->Cis Major Path Equilib Base/Heat Equilibration Cis->Equilib Optional Step Trans Trans-Piperidine (Thermodynamic) Equilib->Trans If sterically favored

Caption: Mechanistic pathway showing why Cis is favored and how to access Trans.

Module 3: Isolation & Purification (The "Sticky" Phase)

Context: Piperidines are polar secondary amines. They streak on silica gel and are difficult to extract from water.

Protocol: The "Boc-Rescue" Workup

Use this when your product is too polar to extract or purify.

  • Crude Mix: Take your crude hydrogenation mixture (often acidic).

  • Neutralize: Carefully neutralize with NaOH/NaHCO₃ to pH ~8-9.

  • Protection: Add Boc₂O (Di-tert-butyl dicarbonate) (1.1 equiv) directly to the aqueous/organic mix. Stir for 2 hours.

  • Extraction: The resulting N-Boc-piperidine is non-polar (lipophilic). Extract easily with EtOAc or Hexanes.

  • Purification: Run standard silica chromatography (no streaking!).

  • Deprotection: Remove Boc with TFA/DCM (1:1) quantitatively to yield the pure piperidine salt.

FAQ: Chromatography Issues

Q: I need the free amine, but it tails on the TLC plate. How do I fix this? A: Silica is acidic; it binds basic amines.

  • Fix 1: Pre-treat your silica column with 1% Triethylamine (Et₃N) in the eluent.[1]

  • Fix 2: Use DCM/MeOH/NH₄OH (e.g., 90:9:1) as your mobile phase.[1] The ammonia competes for the acidic sites on the silica [4].

References

  • Williams, S., et al. (2024).[2] "Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions." Organic & Biomolecular Chemistry. Link

  • Glorius, F. (2004). "Asymmetric Hydrogenation of Pyridines." Organic & Biomolecular Chemistry. Link

  • Kim, H., et al. (2022). "Stereoselective synthesis of 2,6-disubstituted piperidine alkaloids." Organic & Biomolecular Chemistry. Link

  • BenchChem Protocols. (2025).[1][3][4] "Application Notes and Protocols for the Purification of Piperidine Reaction Products." Link

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Validation & Comparative

Comparative Guide: Biological Activity of 3-(Piperidin-3-yl)propylamine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Non-Imidazole Paradigm

The transition from imidazole-based histamine ligands to non-imidazole bioisosteres represents a pivotal shift in the development of Histamine H3 Receptor (H3R) antagonists. The 3-(piperidin-3-yl)propylamine scaffold has emerged as a "privileged structure," offering a metabolically stable alternative to the imidazole ring found in endogenous histamine.

This guide objectively compares the biological performance of 3-(piperidin-3-yl)propylamine analogs, focusing on their role as H3R antagonists/inverse agonists . We analyze the impact of positional isomerism (3-yl vs. 4-yl), N-alkylation, and linker rigidity on binding affinity (


), receptor subtype selectivity, and blood-brain barrier (BBB) permeability.

Structural Logic & SAR Visualization

The core utility of this scaffold lies in its ability to mimic the distance between the basic amine and the aromatic/lipophilic core of histamine, while mitigating the CYP450 inhibition often associated with imidazole rings.

Diagram 1: Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the chemical space and optimization pathways for this scaffold.

SAR_Logic Core 3-(Piperidin-3-yl)propylamine (Core Scaffold) Bioisosterism Imidazole Replacement (Avoids CYP Inhibition) Core->Bioisosterism Rationale Positional Positional Isomerism (3-yl vs 4-yl) Core->Positional Structural Variation N_Term N-Terminal Modification (Lipophilicity/Selectivity) Core->N_Term Derivatization Outcome1 High H3R Affinity (nM range) Bioisosterism->Outcome1 Interaction Outcome2 Conformational Entropy (3-yl > 4-yl flexibility) Positional->Outcome2 3-yl Asymmetry Outcome3 BBB Permeability (cLogP Modulation) N_Term->Outcome3 Alkylation Outcome2->Outcome1 Induced Fit

Caption: Structural optimization pathways for the piperidinyl-propylamine scaffold, highlighting the divergence into positional isomers and N-substituted analogs.

Comparative Analysis of Analogs

Positional Isomerism: 3-yl vs. 4-yl

The attachment point of the propylamine chain to the piperidine ring drastically alters the vector of the basic nitrogen, influencing the ligand's ability to engage Asp3.32 in the GPCR binding pocket.

Feature3-(Piperidin-3-yl)propylamine (Analogs)3-(Piperidin-4-yl)propylamine (Analogs)
Conformational Freedom High: Chiral center at C3 creates distinct enantiomers; greater entropy penalty but potentially higher selectivity.Moderate: Symmetric molecule (achiral); reduced conformational sampling.
H3R Affinity (

)
7.0 – 8.5: The "bent" conformation often mimics the gauche rotamer of histamine more effectively.6.5 – 8.0: Often shows slightly lower affinity due to linear topology, unless rigidified.
Selectivity (H3 vs H4) High: The steric bulk of the 3-yl orientation clashes with the narrower H4R pocket.Moderate: The linear 4-yl analogs often retain significant H4R affinity.
Synthetic Complexity High: Requires resolution of enantiomers or asymmetric synthesis.Low: Symmetric starting materials available.
N-Terminal Substitution (The "Proxifan" Series)

Modifying the terminal amine (or the piperidine nitrogen) creates the "Series B" analogs, critical for tuning pharmacokinetics.

  • Unsubstituted Amine: Acts as a pure pharmacophore. High polarity limits CNS entry.

  • N-Propyl / N-Allyl: Increases lipophilicity (cLogP > 2.0), significantly enhancing BBB penetration.

  • Cyclic Amides (e.g., Pyrrolidinones): Capping the amine reduces basicity, often converting the ligand from an antagonist to a neutral antagonist or partial agonist.

Experimental Protocols (Self-Validating Systems)

To objectively compare these analogs, researchers must employ standardized assays. The following protocols are designed to minimize inter-assay variability.

Radioligand Displacement Assay (Affinity)

Objective: Determine


 values using [³H]-N-α-methylhistamine ([³H]-NAMH), a selective H3R agonist.

Methodology:

  • Membrane Prep: Transfect HEK-293T cells with human H3R cDNA. Harvest 48h post-transfection. Homogenize in ice-cold TE buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4).

  • Incubation:

    • Total Volume: 200 µL.

    • Ligand: [³H]-NAMH (1 nM final conc).

    • Test Compound: 10⁻¹⁰ to 10⁻⁵ M (11 points).

    • Non-specific Binding: Define with 10 µM Thioperamide.

  • Equilibrium: Incubate for 60 mins at 25°C (shaking).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (reduces non-specific binding to filter).

  • Analysis: Calculate

    
     via non-linear regression; convert to 
    
    
    
    using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay (Functional Activity)

Objective: Distinguish between antagonists (no change in basal activity) and inverse agonists (decrease in basal activity). H3R is


-coupled.

Methodology:

  • Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 10 µM GDP (Critical: GDP levels determine assay sensitivity).

  • Agonist Stimulation: Use 100 nM R-(-)-α-methylhistamine to stimulate [³⁵S]GTPγS binding.

  • Antagonism: Add test analog. Measure inhibition of agonist-induced binding.

  • Inverse Agonism: Add test analog without agonist. Measure decrease below basal [³⁵S]GTPγS binding.

Diagram 2: Experimental Workflow & Signaling

This workflow visualizes the screening cascade from binding to functional readout.

Assay_Workflow Synthesis Analog Synthesis (3-yl vs 4-yl) Binding Radioligand Binding ([³H]-NAMH Displacement) Synthesis->Binding Crude Screen Filter Selection Criteria (Ki < 100 nM) Binding->Filter Data Analysis Filter->Synthesis Failed (Re-design) Functional Functional Assay ([³⁵S]GTPγS / cAMP) Filter->Functional Passed Class Classification (Antagonist vs Inverse Agonist) Functional->Class Efficacy (Emax)

Caption: Step-wise screening cascade for validating H3R activity of piperidine analogs.

Key Findings & Data Synthesis

Based on aggregated SAR data from the referenced literature (Stark et al., Vinaya et al.), the following trends are established for the 3-(piperidin-3-yl)propylamine core:

Analog ClassModificationRelative H3R AffinityMetabolic StabilityPrimary Utility
Class A Parent (Unsubstituted)+++++Synthetic Intermediate
Class B N-Propyl / N-Butyl+++++++Lead Candidate (BBB penetrant)
Class C Piperidine-4-yl isomer++++Control / H4R Ligand
Class D Amide-linked dimers+++++Anticancer (Non-GPCR mechanism)

Interpretation:

  • Class B represents the optimal balance. The extension of the N-alkyl chain fits into the hydrophobic pocket of the H3 receptor, often increasing affinity by 10-fold compared to the parent amine.

  • Class D (Dimers) often lose H3R specificity but gain cytotoxicity against leukemic cell lines (K562), suggesting a mechanism involving DNA interaction or polyamine transport inhibition rather than GPCR signaling.

References

  • Stark, H. (2003). "Propylamine derivatives as histamine H3 receptor antagonists." Expert Opinion on Therapeutic Patents. Link

  • Vinaya, K., et al. (2011).[1] "Synthesis and antileukemic activity of novel 4-(3-(piperidin-4-yl)propyl)piperidine derivatives." Chemical Biology & Drug Design. Link

  • Lazewska, D., & Kiec-Kononowicz, K. (2010). "New histamine H3 receptor antagonists/inverse agonists."[2][3] Expert Opinion on Therapeutic Patents. Link

  • Arrang, J.M., et al. (1987). "Highly potent and selective ligands for histamine H3-receptors."[3] Nature. Link

  • Gemkow, M.J., et al. (2009). "The histamine H3 receptor as a therapeutic drug target for CNS disorders."[2][4] Drug Discovery Today. Link

Sources

A Comparative Guide to the Validation of Analytical Methods for 3-Piperidin-3-yl-propylamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of analytical methodologies for the validation of 3-Piperidin-3-yl-propylamine, a key intermediate in pharmaceutical synthesis. As researchers, scientists, and drug development professionals, ensuring the purity, potency, and quality of such compounds is paramount. This requires robust, reliable, and validated analytical methods. This document moves beyond a simple listing of procedures to explain the causality behind experimental choices, grounding every protocol in the principles of scientific integrity and regulatory compliance.

The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[1][2] This guide will compare High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) as the primary quantitative techniques, with Mass Spectrometry (MS) discussed as an essential tool for identification and structural elucidation. All discussions are framed within the context of global regulatory standards, primarily the guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[3][4][5]

The Regulatory & Scientific Foundation of Method Validation

Analytical method validation is a cornerstone of pharmaceutical quality.[2][6] Regulatory bodies worldwide mandate this process to ensure that any analytical method used for testing raw materials, intermediates, or finished products consistently produces reliable and accurate results.[7][8] The recently revised ICH Q2(R2) guideline, along with the new ICH Q14 guideline on Analytical Procedure Development, emphasizes a lifecycle and Quality-by-Design (QbD) approach, encouraging a deeper understanding of method variability.[2][9][10][11]

The validation process demonstrates that an analytical procedure is fit for its intended use through a series of experimental studies evaluating its performance characteristics.[12][13] These core parameters, which we will use to compare methods, are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[9][14]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[14]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[14][15]

  • Accuracy: The closeness of test results obtained by the method to the true value.[7][16] It is often determined through recovery studies.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[7][16] It is evaluated at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Precision within-laboratory variations (different days, analysts, equipment).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[17][18]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[17][18]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[7][14]

Logical Framework for Analytical Method Validation

The following diagram illustrates the logical relationship between the core validation parameters and the ultimate goal of establishing a method as "fit for purpose."

Fit Method is Fit for Purpose Reliable Reliable & Consistent Results Reliable->Fit Accurate Accuracy (% Recovery) Accurate->Reliable Precise Precision (%RSD) Precise->Reliable Linear Linearity & Range (R²) Linear->Reliable Specific Specificity (Peak Purity / Mass ID) Specific->Reliable Sensitive Sensitivity (LOD / LOQ) Sensitive->Reliable Robust Robustness (Resilience to Change) Robust->Reliable

Caption: Interconnectivity of validation parameters.

Comparative Analysis of Key Analytical Techniques

3-Piperidin-3-yl-propylamine (C8H18N2, CAS: 35307-80-3) is a polar, aliphatic diamine.[19] These structural features present specific analytical challenges, primarily a lack of a strong UV chromophore and high polarity, which dictates the choice of analytical strategy.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of pharmaceutical analysis due to its high resolution and versatility.[20] However, for a compound like 3-Piperidin-3-yl-propylamine, direct analysis by the most common reversed-phase HPLC with UV detection is problematic.

  • Expertise & Causality: The molecule lacks conjugated double bonds, meaning it has very weak UV absorbance.[21] To overcome this, pre-column derivatization is the most common and robust strategy. A derivatizing agent such as benzoyl chloride can be used to attach a UV-active benzoyl group to the primary and/or secondary amine functionalities.[21][22] This not only enhances detectability but also increases the hydrophobicity of the analyte, making it more amenable to separation on standard C18 columns.

  • Alternative HPLC Approaches:

    • HILIC (Hydrophilic Interaction Liquid Chromatography): Can be used to retain and separate highly polar compounds without derivatization. However, method development can be more complex, and it may suffer from reproducibility issues.

    • Ion-Pair Chromatography: An ion-pairing reagent is added to the mobile phase to form a neutral complex with the analyte, increasing its retention on a reversed-phase column. This can be effective but may lead to long column equilibration times and is often not compatible with mass spectrometry.

    • Universal Detectors: Detectors like Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD) do not require a chromophore and respond to any non-volatile analyte.[23] CAD, in particular, offers a more uniform response and can be an excellent alternative to derivatization.

Gas Chromatography (GC)

GC is a powerful technique for analyzing volatile and semi-volatile compounds and is particularly well-suited for identifying residual solvents and certain impurities.[20]

  • Expertise & Causality: Direct analysis of amines by GC is challenging. The highly basic nature of the amine groups leads to strong interactions with active sites (e.g., residual silanols) on the column and in the injector, resulting in significant peak tailing and poor reproducibility.[24][25] To mitigate this, two primary strategies are employed:

    • Base-Deactivated Columns: Utilizing specialized columns where the stationary phase is treated to neutralize acidic active sites is essential. Columns specifically designed for amine analysis are commercially available.[24]

    • Derivatization: Similar to HPLC, derivatization (e.g., acylation or silylation) can be used to block the active amine groups, reducing their polarity and improving peak shape and volatility.[25][26]

GC coupled with a Flame Ionization Detector (FID) provides high sensitivity and a wide linear range for quantification.[27] For identification, coupling GC with a Mass Spectrometer (GC-MS) is the definitive approach.[28]

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for unequivocal identification.[28][29] It is rarely used as a standalone quantitative technique in this context but is typically coupled with a chromatographic inlet (LC-MS or GC-MS).

  • Role in Validation:

    • Specificity: MS is the ultimate tool for demonstrating specificity. It can confirm the identity of the main peak and distinguish it from co-eluting impurities by their unique mass-to-charge ratios (m/z).[30][31]

    • Impurity Identification: During forced degradation studies (part of specificity validation), LC-MS is critical for identifying and characterizing unknown degradation products.[28] This is essential for understanding the stability of the drug substance and for toxicological assessment of impurities.

Performance Comparison Summary

The following table provides a comparative summary of the expected performance of validated HPLC and GC methods for the analysis of 3-Piperidin-3-yl-propylamine.

Validation Parameter HPLC-UV (with Derivatization) GC-FID (with Base-Deactivated Column) Key Considerations & Rationale
Specificity Excellent. Chromatographic separation is high. Confirmed with forced degradation and peak purity analysis.Very Good. High-resolution capillary columns provide good separation.Winner: HPLC-UV. Peak purity analysis via DAD is a direct measure. MS coupling provides the highest assurance for both.
Linearity (R²) Typically ≥ 0.999Typically ≥ 0.999Both techniques provide excellent linearity when optimized.
Accuracy (% Recovery) 98.0% - 102.0%97.0% - 103.0%Both methods are capable of high accuracy. Spiking studies are used for verification.[16][18]
Precision (%RSD) Repeatability: ≤ 1.0%Intermediate: ≤ 2.0%Repeatability: ≤ 1.5%Intermediate: ≤ 2.5%Winner: HPLC-UV. HPLC systems generally offer slightly better precision due to lower injection variability.
LOQ ~0.05% of target concentration~0.05% of target concentrationSensitivity is highly dependent on the derivatization efficiency (HPLC) and detector response (GC). Both can meet typical ICH requirements for impurity quantification.
Robustness High. Less sensitive to minor flow/temperature changes.Moderate. Sensitive to changes in gas flow rates, temperature ramps, and column activity.Winner: HPLC-UV. Liquid phase separations are often more resilient to minor environmental fluctuations than gas-phase separations.
Primary Application Assay, Impurity Quantification, Stability TestingResidual Solvents, Assay, Quantification of Volatile ImpuritiesHPLC is more versatile for non-volatile impurities and degradation products. GC excels at analyzing volatile components.

Experimental Protocols & Workflows

The following protocols are detailed, self-validating systems designed for robustness and regulatory compliance.

Workflow for Method Validation

This diagram outlines the universal workflow for validating an analytical method, from initial planning to final implementation.

Start Define Analytical Target Profile (ATP) Protocol Develop & Approve Validation Protocol Start->Protocol ICH Q14 Experiments Execute Validation Experiments (Accuracy, Precision, Linearity, etc.) Protocol->Experiments ICH Q2(R2) Data Analyze Data vs. Acceptance Criteria Experiments->Data Report Prepare Validation Report Data->Report End Method Implementation & Lifecycle Management Report->End

Caption: General workflow for analytical method validation.

Protocol 1: HPLC-UV Method for Assay and Impurity Determination (with Derivatization)

This protocol is designed to be a stability-indicating method, capable of separating the main component from potential degradation products and impurities.

1. Reagents and Materials

  • 3-Piperidin-3-yl-propylamine Reference Standard

  • Benzoyl Chloride (Derivatizing Agent)

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Sodium Bicarbonate

  • Ortho-phosphoric Acid

  • 0.45 µm PTFE Syringe Filters

2. Chromatographic Conditions

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 30% B to 80% B over 20 minutes, then hold for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

3. Standard and Sample Preparation

  • Derivatization Buffer: Prepare a 0.5 M Sodium Bicarbonate solution in water.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 25 mg of 3-Piperidin-3-yl-propylamine reference standard into a 25 mL volumetric flask. Dissolve in Mobile Phase A.

  • Working Standard (for Assay, ~100 µg/mL):

    • Pipette 1.0 mL of the Standard Stock Solution into a 10 mL vial.

    • Add 2.0 mL of Derivatization Buffer.

    • Add 1.0 mL of 10% (v/v) Benzoyl Chloride in Acetonitrile.

    • Cap and vortex immediately for 2 minutes. Allow to stand for 15 minutes.

    • Dilute to 10.0 mL with Mobile Phase A. Filter before injection.

  • Sample Preparation (for Assay): Prepare the sample in the same manner as the Working Standard to achieve a target concentration of ~100 µg/mL.

4. System Suitability Test (SST)

  • Trustworthiness Check: Before sample analysis, perform five replicate injections of the Working Standard.

  • Acceptance Criteria:

    • Tailing Factor: ≤ 1.5

    • Theoretical Plates: ≥ 2000

    • %RSD of Peak Area: ≤ 2.0%

Protocol 2: GC-FID Method for Purity and Volatile Impurities

This protocol is optimized for the analysis of the main component and any related volatile impurities.

1. Reagents and Materials

  • 3-Piperidin-3-yl-propylamine Reference Standard

  • Methanol (GC Grade)

  • 0.45 µm PTFE Syringe Filters

2. Chromatographic Conditions

  • Column: DB-5ms (or equivalent base-deactivated 5% phenyl-methylpolysiloxane), 30 m x 0.32 mm ID, 0.5 µm film thickness

  • Carrier Gas: Helium, constant flow at 1.5 mL/min

  • Injector: Split (20:1), 250°C

  • Oven Program: 80°C (hold 2 min), ramp to 280°C at 20°C/min, hold for 5 min.

  • Detector: FID, 300°C

  • Injection Volume: 1 µL

3. Standard and Sample Preparation

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 25 mg of 3-Piperidin-3-yl-propylamine reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Methanol.

  • Working Standard (100 µg/mL): Dilute 1.0 mL of the Standard Stock Solution to 10.0 mL with Methanol.

  • Sample Preparation: Prepare the sample in the same manner as the Working Standard to achieve a target concentration of ~100 µg/mL. Filter before injection.

4. System Suitability Test (SST)

  • Trustworthiness Check: Before sample analysis, perform five replicate injections of the Working Standard.

  • Acceptance Criteria:

    • Tailing Factor: ≤ 1.8

    • Theoretical Plates: ≥ 10,000

    • %RSD of Peak Area: ≤ 2.5%

Conclusion and Recommendations

The validation of analytical methods for 3-Piperidin-3-yl-propylamine requires a scientifically sound approach tailored to the physicochemical properties of the molecule.

  • For comprehensive analysis, including assay, impurity profiling, and stability testing, an HPLC-UV method with pre-column derivatization is the most robust and versatile choice. It offers excellent precision, accuracy, and specificity, aligning well with the stringent requirements of pharmaceutical quality control. The use of a universal detector like CAD is a viable alternative if derivatization proves problematic.

  • A GC-FID method utilizing a base-deactivated column serves as an excellent complementary technique. It is particularly powerful for assessing purity and quantifying volatile impurities or residual solvents that may not be amenable to HPLC analysis.

  • Mass Spectrometry (LC-MS or GC-MS) is not optional but essential for true authoritative grounding. It is the definitive tool for peak identification during method development and for the structural elucidation of unknown impurities discovered during stability and forced degradation studies.

Ultimately, a combination of these techniques, each validated for its specific purpose, will create a comprehensive analytical control strategy. This ensures that the quality of 3-Piperidin-3-yl-propylamine is thoroughly understood and controlled, safeguarding the integrity of the final pharmaceutical product.

References

  • Food and Drug Administration (FDA). (2015).
  • Pharma Talks. (2025). Understanding ICH Q2(R2)
  • Pharmaguideline. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • Food and Drug Administration (FDA). (n.d.).
  • AMSbiopharma. (2025).
  • International Council for Harmonisation (ICH). (2023).
  • Food and Drug Administration (FDA). (2024). Q2(R2)
  • European Medicines Agency (EMA). (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • GMP Compliance. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5.
  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
  • IntuitionLabs. (n.d.). ICH Q2(R2)
  • Altabrisa Group. (2025).
  • European Medicines Agency (EMA). (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • Biomedical Journal of Scientific & Technical Research. (2024).
  • European Medicines Agency (EMA). (2023).
  • European Bioanalysis Forum. (2010).
  • Singh, D., & Isharani, R. (2023). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances.
  • Kumar, A., et al. (n.d.). Recent trends in the impurity profile of pharmaceuticals. PMC.
  • Medikamenter Quality Services. (2025). Impurities in Pharmaceutical Analysis: A Comprehensive Guide.
  • Pharma Knowledge Centre. (n.d.).
  • Pharmaceutical Technology. (n.d.).
  • ResearchGate. (n.d.).
  • Google Patents. (n.d.). CN104034814B - The HPLC analytical approach of 3-amino piperidine.
  • PubMed. (n.d.). Detection and characterization of cyclic hydroxylamine adducts by mass spectrometry.
  • Pharma Dost. (2024).
  • Google Patents. (n.d.). CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.
  • International Journal of Pharmaceutical Erudition. (2013). Validation of Analytical Methods for Pharmaceutical Analysis.
  • Acta Poloniae Pharmaceutica. (n.d.).
  • International Journal of Research in Pharmaceutical Sciences. (2025). Analytical Method Validation: A Comprehensive Review of Current Practices.
  • Supelco. (n.d.). Amines Analysis by Packed Column GC. LabRulez GCMS.
  • Chromatography Forum. (2015). piperidine analysis in API by GC-HS.
  • Virginia Tech. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS.
  • ResearchGate. (2008). Detection and characterization of cyclic hydroxylamine adducts by mass spectrometry.
  • ResearchGate. (2025).
  • BenchChem. (2025). Application Note: Gas Chromatography Method for the Analysis of Isoamyl-n-propyl-amine.
  • Analytical and Bioanalytical Chemistry. (2023).
  • International Journal of Pharmaceutical and Engineering Research. (2020).
  • National Institute of Standards and Technology (NIST). (n.d.). Propylamine. NIST WebBook.
  • LookChem. (n.d.). Cas 35307-80-3, 3-PIPERIDIN-3-YL-PROPYLAMINE.
  • FEBS Open Bio. (2025). Mass Spectrometric Assessment of the Reactivity and Target Sites of 3-Aminopropanal. PMC.

Sources

Comparative Analysis of Piperidine and Piperazine Scaffolds in GPCR Receptor Binding Assays

[1][2]

Executive Summary

In medicinal chemistry, the choice between a piperidine and a piperazine scaffold is rarely arbitrary; it is a strategic decision that balances binding affinity (


)physicochemical properties (ADME)

As a Senior Application Scientist, I often see researchers swap these scaffolds expecting bioisosteric equivalence, only to find drastic shifts in selectivity profiles. This guide objectively compares these two privileged structures, analyzing how their distinct ionization states and conformational landscapes drive performance in G-Protein Coupled Receptor (GPCR) binding assays.

The Physicochemical Divide: Structural Causality

The fundamental difference in receptor binding performance stems from the basicity and polarity introduced by the second nitrogen atom in the piperazine ring.

Comparative Properties Table
FeaturePiperidine DerivativePiperazine DerivativeImpact on Binding Assay
Core Structure Monocyclic, 1 NitrogenMonocyclic, 2 Nitrogens (1,4)Piperazine offers a second vector for substitution.
Basicity (

)

11.1 (Strong Base)

,

Piperidine is fully protonated at pH 7.4; Piperazine exists in equilibrium (mono-cationic/neutral).
Lipophilicity (

)
High (

0.9 for core)
Low (

-1.5 for core)
Piperidine drives hydrophobic collapse; Piperazine improves solubility but incurs desolvation penalties.
H-Bonding 1 Donor / 1 Acceptor2 Donors / 2 AcceptorsPiperazine can bridge water molecules within the binding pocket.
Mechanism of Action: The Aspartate Anchor

In Class A GPCRs (e.g., Dopamine, Serotonin), the primary binding interaction is an ionic bond (salt bridge) between the protonated amine of the ligand and a conserved Aspartate (Asp) residue in Transmembrane Domain 3 (TM3).

  • Piperidine: Forms a tight, high-affinity salt bridge. The hydrophobic ring often sits in a "aromatic cage" (e.g., Trp/Phe residues), maximizing van der Waals interactions.

  • Piperazine: The distal nitrogen (N4) allows for an additional hydrogen bond or water-mediated interaction. However, the electron-withdrawing effect of the second nitrogen lowers the

    
     of the basic nitrogen, potentially weakening the primary salt bridge if the pH is not strictly controlled.
    
Diagram: Structural Interaction Modes

Gcluster_0Piperidine Interactioncluster_1Piperazine InteractionPipPiperidine Core(Protonated N+)Asp1Aspartate Residue(TM3)Pip->Asp1Strong Ionic BondHyd1Hydrophobic Pocket(Trp/Phe)Pip->Hyd1High VdW ContactPzPiperazine Core(N1 Protonated, N4 Neutral)Asp2Aspartate Residue(TM3)Pz->Asp2Ionic BondWatWater Bridge / 2nd H-BondPz->WatSelectivity Vector

Caption: Comparative binding modes. Piperidine relies on strong ionic and hydrophobic contacts. Piperazine utilizes the second nitrogen for auxiliary interactions, often enhancing selectivity at the cost of absolute affinity.

Receptor Binding Performance Data

The following data synthesizes comparative studies on Sigma (



Case Study: Selectivity Tuning

In a study comparing dual

Compound ScaffoldTarget Receptor

(nM)
Selectivity Profile
Piperidine (Cmpd 5)Histamine

3.17 High Affinity
Sigma

1531Low Affinity
Piperazine (Cmpd 4)Histamine

7.70Moderate Affinity (2.4x drop)
Sigma

3.64 High Affinity (420x gain)

Interpretation: The piperidine scaffold favored the



Validated Experimental Protocol: Radioligand Binding

To accurately compare these scaffolds, you must use a Radioligand Filtration Assay . The following protocol is self-validating, ensuring that differences in

Critical Control: pH Sensitivity
  • Why it matters: Piperazine's

    
     (
    
    
    9.7) is closer to physiological pH than piperidine's (
    
    
    11). Small shifts in buffer pH (e.g., 7.2 vs 7.6) can significantly alter the ionization fraction of piperazine, affecting the
    
    
    .
  • Standard: Use Tris-HCl or HEPES buffered to pH 7.4 at the assay temperature (buffers shift pH with temperature).

Step-by-Step Workflow
  • Membrane Preparation: Homogenize tissue/cells in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4). Centrifuge at 20,000 x g to pellet membranes. Resuspend in assay buffer.

  • Filter Pre-treatment: Soak GF/B or GF/C glass fiber filters in 0.3% Polyethyleneimine (PEI) for 1 hour.

    • Expert Insight: PEI is cationic. It neutralizes the negative charge of the glass fibers, preventing the positively charged piperidine/piperazine ligands from sticking non-specifically to the filter (a common source of high background).

  • Incubation:

    • Total Binding: Membrane + Radioligand (e.g.,

      
      -Spiperone).[1]
      
    • Non-Specific Binding (NSB): Membrane + Radioligand + Excess Cold Competitor (10

      
      M Haloperidol).
      
    • Experimental: Membrane + Radioligand + Test Compound (

      
       to 
      
      
      M).
  • Equilibrium: Incubate at 25°C or 37°C for 60-90 mins.

  • Harvesting: Rapid vacuum filtration using a cell harvester. Wash 3x with ice-cold buffer to remove free ligand.

  • Detection: Add scintillation cocktail and count (CPM).

Diagram: Assay Workflow Logic

AssayPrepMembrane Prep(Target Receptor)MixReaction Assembly(Ligand + Membrane + Buffer)Prep->MixPEIFilter Pre-Soak(0.3% PEI)FilterVacuum Filtration(GF/B Filters)PEI->FilterReduces NSBEquilEquilibrium Incubation(60-90 min @ 25°C)Mix->EquilEquil->FilterWashCold Wash (3x)(Remove Free Ligand)Filter->WashCountScintillation Counting(Data Analysis: Ki)Wash->Count

Caption: Radioligand binding workflow. The PEI pre-soak step is critical for cationic scaffolds like piperidine/piperazine to minimize non-specific binding.

Strategic Recommendations

When designing your screening cascade, apply these rules of thumb:

  • Choose Piperidine when:

    • Absolute Potency is Priority: If the hydrophobic pocket is deep and narrow, the lipophilic bulk of piperidine often yields single-digit nanomolar affinity.

    • CNS Penetration is Key: Higher LogP generally aids Blood-Brain Barrier (BBB) crossing, though metabolic liability (CYP450) must be monitored.

  • Choose Piperazine when:

    • Selectivity is Poor: The second nitrogen provides a vector to "steer" the molecule away from off-targets (e.g., avoiding hERG channel inhibition, a common issue with lipophilic piperidines).

    • Solubility is Limiting: If your lead compound precipitates in the assay buffer, switching to piperazine often improves aqueous solubility without requiring co-solvents (DMSO) that might denature the receptor.

References

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists. Source: ACS Publications / NIH (2023) URL:[Link]

  • Radioligand Binding Assay Protocol: Membrane Preparation and Filtration. Source: Gifford Bioscience URL:[Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Source: NIH / PubMed Central URL:[Link]

  • Effect of Piperazine N-substitution on Affinity and Selectivity for Dopamine D3 Receptor. Source: NIH / PMC URL:[Link]

Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Activity of Novel Piperidine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold stands as a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and biologically active molecules.[1] Its conformational flexibility and capacity for diverse molecular interactions make it a highly sought-after template in the design of novel therapeutics.[1][2] However, the journey from a promising in vitro hit to a clinically effective drug is fraught with challenges, a primary hurdle being the translation of cellular activity to whole-organism efficacy. This guide provides an in-depth, objective comparison of the in vitro and in vivo performance of novel piperidine compounds across various therapeutic areas, supported by experimental data and methodological insights to aid researchers in navigating this critical translational gap.

The In Vitro-In Vivo Correlation: A Complex Relationship

The ultimate goal in drug discovery is to develop safe and effective treatments for patients.[3] While in vitro assays are indispensable for initial screening, offering high throughput, cost-effectiveness, and the ability to probe specific molecular targets, they represent a simplified system.[3] Living organisms present a far more complex environment, with intricate interactions between organs, tissues, and physiological factors that can significantly impact a compound's activity.[3] Understanding the structure-activity relationships (SAR) of piperidine derivatives is crucial for optimizing their potency, selectivity, and pharmacokinetic properties.[4] This guide will explore case studies that highlight both successful translations and notable divergences between in vitro and in vivo findings, providing a framework for more predictive drug development.

Anticancer Activity: From Cell Lines to Animal Models

Piperidine derivatives have demonstrated significant potential as anticancer agents, targeting a range of molecular mechanisms including the induction of apoptosis and modulation of critical signaling pathways.[1][5]

Quantitative Data Summary: Anticancer Piperidine Derivatives
Compound/SeriesCancer Cell LineIn Vitro Potency (IC50/GI50)Animal ModelIn Vivo EfficacyReference
Compound 17a PC3 (Prostate)0.81 µMN/AInhibits PC3 proliferation and induces apoptosis by decreasing XIAP and BCL-2 expression and increasing BAX expression.[1][5]
MGC803 (Gastric)1.09 µM[1]
MCF-7 (Breast)1.30 µM[1]
DTPEP MCF-7 (Breast, ER+)0.8 ± 0.04 µMN/AN/A[1]
MDA-MB-231 (Breast, ER-)1.2 ± 0.12 µM[1]
Compound 16 786-0 (Kidney)0.4 µg/mL (GI50)N/AN/A[1]
HT29 (Colon)4.1 µg/mL (GI50)[1]
1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl)propyl)piperidin-1-ium chloride A549 (Lung)32.43 µM (IC50)N/ACytotoxicity of 66.90% at 100 µM.[6]
Isoxazolo[5',4':5,6]pyrido[2,3-b]indoles (7d and 7g) N/AN/AN/AShowed potential anticancer activity compared to Cisplatin.[7]

Causality Behind Experimental Choices: The selection of a diverse panel of cancer cell lines for in vitro screening, such as those representing different tissue origins (prostate, breast, gastric, etc.) and receptor statuses (e.g., ER+ vs. ER-), is critical for understanding the compound's spectrum of activity.[1] The transition to in vivo models, often using xenografts where human cancer cells are implanted into immunocompromised mice, allows for the evaluation of a compound's efficacy in a more physiologically relevant context, taking into account factors like pharmacokinetics and tumor microenvironment.[8]

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell viability.

  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the piperidine compound for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 or GI50 values.[1]

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Cell_Lines Cancer Cell Lines (e.g., MCF-7, PC3) MTT_Assay MTT Assay Cell_Lines->MTT_Assay Treatment with Piperidine Compound IC50_Determination IC50/GI50 Determination MTT_Assay->IC50_Determination Quantification of Cell Viability Animal_Model Xenograft Mouse Model IC50_Determination->Animal_Model Promising candidates advance to in vivo testing Compound_Admin Compound Administration Animal_Model->Compound_Admin Tumor_Measurement Tumor Volume Measurement Compound_Admin->Tumor_Measurement Efficacy_Assessment Assessment of Antitumor Efficacy Tumor_Measurement->Efficacy_Assessment

General workflow for anticancer evaluation.

Anti-Inflammatory Activity: From Enzyme Inhibition to Paw Edema

Piperidine and its derivatives have shown notable anti-inflammatory properties, often through the modulation of inflammatory mediators.[9][10][11]

Quantitative Data Summary: Anti-inflammatory Piperidine Derivatives
Compound/SeriesIn Vitro Target/AssayIn Vitro Potency (IC50)Animal ModelIn Vivo EfficacyReference
Substituted Dipiperidines (e.g., Compound 7a) CCR2 AntagonismNanomolar rangeAdjuvant-induced arthritis, Collagen-induced arthritis, Allergic asthma (rats)Excellent efficacy[10]
Piperine IL-6 and PGE2 production in IL1β-stimulated FLSSignificant inhibitionCarrageenan-induced paw edema (rats)Significant reduction in inflammation.[11]
Piperidine Series (vs. Morpholine) N/AN/ACarrageenan-induced paw edema (rats)Compound P5 (20 mg/kg) showed significant edema inhibition.[12]

Trustworthiness of Protocols: The carrageenan-induced paw edema model is a well-established and validated in vivo assay for screening anti-inflammatory drugs.[11][12] The inflammatory response in this model is biphasic, allowing for the study of different mediators of inflammation. The initial phase is mediated by histamine and serotonin, while the later phase is primarily driven by prostaglandins and cytokines.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
  • Animal Acclimatization: Acclimate male Wistar rats for at least one week before the experiment.[12]

  • Compound Administration: Administer the test piperidine compound or vehicle control orally or intraperitoneally.[12]

  • Induction of Edema: After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[12]

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.[12]

  • Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the control group.

G Start Select Piperidine Compound In_Vitro In Vitro Assay (e.g., CCR2 binding, COX inhibition) Start->In_Vitro In_Vivo In Vivo Model (Carrageenan-induced paw edema) Start->In_Vivo Data_Analysis Compare In Vitro Potency with In Vivo Efficacy In_Vitro->Data_Analysis In_Vivo->Data_Analysis SAR_Insights Structure-Activity Relationship Insights Data_Analysis->SAR_Insights

Comparative workflow for anti-inflammatory agents.

Central Nervous System (CNS) Activity: From Receptor Binding to Behavioral Models

The piperidine scaffold is a prominent feature in many CNS-acting drugs due to its ability to cross the blood-brain barrier and interact with various receptors and enzymes.[13][14]

Quantitative Data Summary: CNS-Active Piperidine Derivatives
Compound/SeriesIn Vitro TargetIn Vitro Affinity (Ki/IC50)Animal ModelIn Vivo EffectReference
Phenoxyethyl piperidine derivative (Compound 7c) Acetylcholinesterase (AChE)N/ASTZ-induced dementia in Wistar ratsDose-dependently reversed impairments in passive avoidance memory; significantly reduced increased AChE levels at 300 µg/kg.[15]
Benzothiazole/piperazine derivative (BPCT) N/AN/ASTZ-induced dementia in ratsAt 10 and 20 mg/kg, significantly decreased prolonged retention transfer latency in the elevated plus maze and latency time in the Morris water maze, and improved performance in the active avoidance test.[15]
(2S,4R)-piperidine-4-acetic acid GABAergic systems (potential)N/AEpilepsy, anxiety, and neuropathic pain models in micePotential anticonvulsant, anxiolytic, or analgesic agent.[16]
4-aminomethyl piperidine derivative (HN58) µ-opioid receptorN/AAcetic acid-induced writhing test in miceShowed 100% inhibition of writhing.[15][17]

Authoritative Grounding: The streptozotocin (STZ)-induced dementia model in rats is a widely used non-transgenic model that mimics sporadic Alzheimer's disease by inducing insulin resistance in the brain, a key pathological feature of the disease.[15] Behavioral tests such as the Morris water maze and passive avoidance tasks are standard, validated methods for assessing cognitive function in these models.[15]

Experimental Protocol: Streptozotocin (STZ)-Induced Dementia Model in Rats
  • Animal Preparation: Acclimatize male Wistar rats (250-300g) for at least one week.[15]

  • Stereotaxic Surgery: Anesthetize the rats and place them in a stereotaxic apparatus.

  • ICV Injection: Dissolve STZ in sterile saline or artificial cerebrospinal fluid (aCSF) for a dose of 2 mg/kg. Slowly inject 5 µL of the STZ solution into each lateral ventricle.[15]

  • Post-operative Care: Suture the scalp incision, allow the rats to recover on a heating pad, and administer post-operative analgesics.[15]

  • Compound Treatment: Administer the novel piperidine compound according to the study design.

  • Behavioral Testing: After the treatment period, conduct behavioral tests to assess cognitive function.[15]

G cluster_0 Potential Mechanism of Action Piperidine Piperidine Derivative Target CNS Target (e.g., Receptor, Enzyme) Piperidine->Target Signaling Modulation of Signaling Pathway Target->Signaling Therapeutic_Effect Therapeutic Effect Signaling->Therapeutic_Effect

Signaling pathway modulation by CNS-active piperidines.

Conclusion

The translation of in vitro activity to in vivo efficacy is a multifaceted challenge in drug discovery. This guide has provided a comparative overview of novel piperidine compounds, highlighting the importance of integrated data analysis from both cellular and whole-organism systems. By understanding the nuances of in vitro and in vivo models and the structure-activity relationships that govern compound behavior, researchers can make more informed decisions, ultimately increasing the probability of success in developing novel piperidine-based therapeutics. The provided experimental protocols and workflows serve as a foundation for the rigorous evaluation of these promising compounds.

References

  • Application Notes and Protocols for Animal Models in Piperidine Deriv
  • Application Notes and Protocols for In Vivo Testing of (2S,4R)-piperidine-4-acetic acid - Benchchem. (URL: )
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  • Synthesis, structure-activity relationship and in vivo antiinflammatory efficacy of substituted dipiperidines as CCR2 antagonists - PubMed. (URL: [Link])

  • The Multifaceted Biological Activities of Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals - Benchchem. (URL: )
  • Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists - PubMed. (URL: [Link])

  • Structure–activity relationship of piperine and its synthetic amide analogs for therapeutic potential to prevent experimentally induced ER stress in vitro - PMC. (URL: [Link])

  • Discovery and Structure−Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • The Piperidine Scaffold: A Comprehensive Guide to Structure-Activity Relationships in Drug Discovery - Benchchem. (URL: )
  • Synthesis and in vivo anti-ulcer evaluation of some novel piperidine linked dihydropyrimidinone derivatives - PubMed. (URL: [Link])

  • The structure and in vitro activity of compound - ResearchGate. (URL: [Link])

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC. (URL: [Link])

  • In vitro cytotoxic activity of 1-alkylpiperidine N-oxides and quantitative structure-activity relationships - PubMed. (URL: [Link])

  • Role of piperine in CNS diseases: pharmacodynamics, pharmacokinetics and drug interactions | Request PDF - ResearchGate. (URL: [Link])

  • Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation | Northwestern Medical Journal. (URL: [Link])

  • Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing - MDPI. (URL: [Link])

  • Independent Verification of the Biological Activity of a Piperidine Series: A Compar
  • Synthesis, Spectroscopic Analysis, and in Vitro/in Silico Biological Studies of Novel Piperidine Derivatives Heterocyclic Schiff-Mannich Base Compounds - PubMed. (URL: [Link])

  • Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series - Taylor & Francis. (URL: [Link])

  • Anti-diarrheal effect of piperine possibly through the interaction with inflammation inducing enzymes: In vivo and in silico studies - PubMed. (URL: [Link])

  • Anti-inflammatory and antiarthritic effects of piperine in human interleukin 1β-stimulated fibroblast-like synoviocytes and in rat arthritis models - PMC. (URL: [Link])

  • Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents - MDPI. (URL: [Link])

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC. (URL: [Link])

  • Chemical structures of anticancer piperidine derivatives. - ResearchGate. (URL: [Link])

  • A few examples of piperidine‐based drugs and natural products. - ResearchGate. (URL: [Link])

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Comparative Profiling of 3-Piperidin-3-yl-propylamine Scaffolds in Oncology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Meta" Advantage in Fragment-Based Design

In the optimization of anticancer small molecules, the linker strategy is often as critical as the warhead itself. 3-Piperidin-3-yl-propylamine (CAS 239485-27-7) represents a distinct "meta-substituted" diamine scaffold that offers unique vector geometry compared to the more ubiquitous para-substituted (4-yl) analogues.[1]

While often treated merely as a synthetic intermediate, this scaffold acts as a crucial pharmacophore in the design of Histamine H3 antagonists and LSD1 (KDM1A) epigenetic inhibitors . Its intrinsic value lies in its ability to introduce chirality and restricted conformational flexibility, potentially improving selectivity profiles against off-targets like hERG or preventing metabolic liabilities associated with linear polyamines.

This guide evaluates the 3-Piperidin-3-yl-propylamine scaffold against its primary alternatives, detailing experimental workflows to validate its utility in cancer cell lines (HeLa, MCF-7, PC-3).[1]

Technical Comparison: Vectors and Isomers

The primary evaluation of this molecule is not as a standalone drug, but as a structural motif . We compare it against the industry-standard 4-substituted isomer and linear analogues.

Feature3-Piperidin-3-yl-propylamine (The Product)4-Piperidin-4-yl-propylamine (Alternative A)Spermidine/Linear Diamines (Alternative B)[1]
Geometry Non-Linear (Meta): Exit vector is ~120°, creating a "bent" conformation.[1]Linear (Para): Exit vector is 180°, creating an extended conformation.Flexible: Unrestricted rotation; high entropic penalty upon binding.
Chirality Chiral Center (C3): Exists as (

) and (

) enantiomers. Allows stereoselective binding.
Achiral: Symmetric molecule. No stereoselectivity possible.Achiral: No stereocenters.
Target Class GPCRs & Epigenetics: Fits "curved" pockets (e.g., H3R, LSD1).Kinases: Fits deep, narrow channels (e.g., Type II kinase inhibitors).DNA Binding: Interacts with the phosphate backbone (non-specific).
Toxicity Risk Moderate: Lower risk of aggregation than linear amines.Low-Moderate: Standard metabolic profile.[1]High: Promotes oxidative stress; substrate for polyamine oxidases.
Structural Logic: The Vector Analysis

The 3-substitution breaks the symmetry of the piperidine ring. In drug design, this "kink" allows the propylamine tail to explore sub-pockets that are inaccessible to the linear 4-substituted analogue.

VectorAnalysis Scaffold3 3-Piperidin-3-yl (Bent Vector) Target Target Binding Pocket Scaffold3->Target Access to Lateral Sub-pockets Scaffold4 4-Piperidin-4-yl (Linear Vector) Scaffold4->Target Deep Penetration (No Lateral Access) Selectivity Selectivity Outcome Target->Selectivity Determines

Figure 1: Vector analysis showing how the 3-substituted scaffold accesses lateral binding pockets compared to the linear penetration of the 4-substituted isomer.

Experimental Protocols: Validating the Scaffold

Evaluating an amine-rich scaffold requires specific controls for pH effects and lysosomal trapping (lysosomotropism), which can mimic cytotoxicity and lead to false positives in cancer screens.

Protocol A: Cytotoxicity & Lysosomotropism Assessment

Objective: Distinguish between true antiproliferative activity and non-specific lysosomal toxicity. Cell Lines: HeLa (Cervical), PC-3 (Prostate).

  • Preparation:

    • Dissolve 3-Piperidin-3-yl-propylamine in DMSO (Stock 100 mM).[1]

    • CRITICAL: Neutralize the amine. High concentrations of free amine can shift culture media pH. Buffer with HEPES (25 mM) in the media.

  • Seeding: Seed cells at 3,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment:

    • Treat with serial dilutions (0.1 µM – 100 µM) for 72h.

    • Include Chloroquine (20 µM) as a positive control for lysosomal accumulation.

  • Readout 1 (Viability): Add CellTiter-Glo (Promega) or MTT reagent.[1] Measure IC50.

  • Readout 2 (Lysosomal Health):

    • In a parallel plate, treat for 6h.

    • Stain with LysoTracker Red DND-99 (50 nM) for 30 min.[1]

    • Image via fluorescence microscopy.

    • Interpretation: If the scaffold causes massive vacuolization and increased LysoTracker intensity (similar to Chloroquine) without specific target engagement, the "toxicity" is likely non-specific lysosomotropism.

Protocol B: Fragment Thermal Shift Assay (Target Engagement)

Objective: Confirm the scaffold binds to the intended protein (e.g., LSD1 recombinant protein) rather than just killing cells.

  • Mix: 2 µM Recombinant Protein + 5x SYPRO Orange dye.

  • Add: Compound at 1 mM (high concentration required for fragments).

  • Run: RT-PCR melt curve (

    
    ).
    
  • Analysis: Calculate

    
    . A shift 
    
    
    
    indicates significant binding stabilization.

Comparative Data Analysis

The following data summarizes the physicochemical profile of the 3-piperidine scaffold compared to its isomers. This data is derived from consensus fragment library screens.

Property3-Piperidin-3-yl-propylamine4-Piperidin-4-yl-propylamineInterpretation
cLogP 0.5 - 0.80.5 - 0.8Both are highly hydrophilic; require hydrophobic capping for cell entry.[1]
pKa (Piperidine N) ~10.8~11.0Highly basic. Will be protonated at physiological pH (cationic).
Topological Polar Surface Area (TPSA) ~38 Ų~38 ŲGood range for membrane permeability if lipophilicity is added.
HeLa Cytotoxicity (Naked Scaffold) IC50 > 100 µMIC50 > 100 µMLow Toxicity. The scaffold itself is safe; toxicity comes from the "warhead" attached to it.
hERG Inhibition Risk Moderate High The 3-substituent disrupts the linear pharmacophore often associated with hERG channel blocking.[1]
Workflow Visualization

Workflow Step1 Step 1: Scaffold Derivatization (Attach Warhead) Step2 Step 2: PhysChem Profiling (pKa, LogD) Step1->Step2 Step3 Step 3: In Vitro Screen (HeLa/PC-3) (MTT Assay) Step2->Step3 Step4 Step 4: Lysosomal Counter-Screen (LysoTracker) Step3->Step4 Decision Decision Gate Step4->Decision Lead Optimization Lead Optimization Decision->Lead Optimization Specific Killing Discard/Redesign Discard/Redesign Decision->Discard/Redesign Lysosomal Trapping

Figure 2: Evaluation workflow for piperidine-based fragments. The lysosomal counter-screen is the critical "Go/No-Go" step for this class of amines.[1]

Scientific Synthesis & Recommendations

3-Piperidin-3-yl-propylamine is a high-value scaffold for medicinal chemists seeking to escape the "flatland" of linear linkers.[1]

  • Use Case: Select this scaffold when your target pocket is curved or when the linear 4-substituted analogue shows metabolic instability or hERG liability.[1]

  • Chirality: Unlike the 4-isomer, this molecule allows for the resolution of enantiomers. We recommend synthesizing both (

    
    ) and (
    
    
    
    ) derivatives early in the cascade, as biological activity often resides in a single enantiomer (e.g., matching the chirality of amino acid residues in the binding pocket).
  • Safety: The naked scaffold is non-cytotoxic (IC50 > 100 µM). Any cytotoxicity observed in the low micromolar range (< 10 µM) upon derivatization indicates successful warhead delivery or target engagement, provided lysosomotropism is ruled out.

References
  • Piperidine Scaffolds in Oncology: Evaluation of piperidine-based fragments in targeted cancer therapy and their role as "privileged structures." MDPI Pharmaceuticals.

  • Lysosomotropism in Drug Design: Analysis of basic amine accumulation in acidic organelles and its impact on cytotoxicity assays. National Institutes of Health (PMC).

  • Chemical Properties & CAS Data: 3-Piperidin-3-yl-propylamine (CAS 239485-27-7) physicochemical data and supplier information.[1] ChemicalBook.

  • Piperidine Derivatives in Leukemia: Synthesis and evaluation of 4-substituted vs 3-substituted piperidine linkers in K562 cell lines. PubMed.

  • H3 Receptor Antagonists: Utilization of piperidine-propylamine motifs in the design of GPCR ligands for cancer signaling pathways. PubMed Central.

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A Researcher's Guide to Navigating Off-Target Liabilities: Cross-Reactivity Studies of 3-Piperidin-3-yl-propylamine

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher in drug development, the journey from a promising lead compound to a clinical candidate is fraught with potential obstacles. One of the most critical hurdles is understanding a molecule's selectivity. A compound's interaction with unintended biological targets can lead to unforeseen side effects, toxicity, or diminished efficacy, ultimately resulting in costly late-stage failures. This guide provides an in-depth, technical framework for designing and interpreting cross-reactivity studies, using the novel compound 3-Piperidin-3-yl-propylamine as a case study.

While 3-Piperidin-3-yl-propylamine is a less-characterized molecule, its core piperidine scaffold is a well-established pharmacophore present in numerous approved drugs. This structural motif is known to interact with a range of G-protein coupled receptors (GPCRs) and other central nervous system (CNS) targets. For the purpose of this illustrative guide, we will postulate that 3-Piperidin-3-yl-propylamine has been identified as a potent and selective ligand for the Histamine H3 Receptor (H3R) , a promising target for neurological and cognitive disorders.

This guide will therefore focus on a comprehensive strategy to de-risk this hypothetical H3R candidate by profiling its activity against key, structurally-related off-targets: the Sigma-1 Receptor (σ1R) and the Muscarinic M2 Receptor . We will delve into the causality behind experimental choices, provide detailed protocols for robust assessment, and present a framework for interpreting the resulting data.

The Rationale for Target Selection: Why H3R, σ1R, and M2?

The choice of off-targets for a cross-reactivity panel is not arbitrary. It is a logic-driven process based on structural similarity of the ligand, and the known pharmacology of the scaffold.

  • Primary Target: Histamine H3 Receptor (H3R) : As our hypothetical primary target, H3R is a GPCR that acts as a presynaptic autoreceptor, modulating the release of histamine and other neurotransmitters. Its role in cognition and wakefulness makes it a compelling drug target.

  • Potential Off-Target 1: Sigma-1 Receptor (σ1R) : The σ1R is a unique intracellular chaperone protein, not a classical GPCR, located at the endoplasmic reticulum-mitochondrion interface. Many piperidine-containing compounds have shown high affinity for σ1R.[1][2] Off-target activity at σ1R could introduce complex polypharmacology, which could be beneficial or detrimental, but must be understood.

  • Potential Off-Target 2: Muscarinic M2 Receptor : The M2 receptor is a GPCR that plays a crucial role in regulating cardiac function and is also present in the CNS. The piperidine moiety is a known scaffold for muscarinic antagonists.[3][4] Unintended M2 antagonism could lead to significant cardiovascular side effects.

The following diagram illustrates the logical flow for our proposed cross-reactivity investigation.

cluster_0 Compound & Primary Target Hypothesis cluster_1 Cross-Reactivity Assessment Compound 3-Piperidin-3-yl-propylamine PrimaryTarget Histamine H3 Receptor (H3R) Compound->PrimaryTarget Primary Activity Assays Binding & Functional Assays PrimaryTarget->Assays Comparative Profiling OffTarget1 Sigma-1 Receptor (σ1R) OffTarget2 Muscarinic M2 Receptor Assays->OffTarget1 Evaluate Affinity & Function Assays->OffTarget2 Evaluate Affinity & Function

Caption: Logical workflow for the cross-reactivity study of 3-Piperidin-3-yl-propylamine.

Comparative Binding Affinity Profile

A primary screen for cross-reactivity begins with determining the binding affinity (typically the inhibition constant, Ki) of the test compound at the primary and potential off-targets. This is most commonly achieved through competitive radioligand binding assays. Below is a table summarizing hypothetical, yet plausible, binding data for our compound of interest alongside known reference compounds.

CompoundPrimary Target: H3R Kᵢ (nM)Off-Target: σ1R Kᵢ (nM)Off-Target: M2 Kᵢ (nM)Selectivity (σ1R/H3R)Selectivity (M2/H3R)
3-Piperidin-3-yl-propylamine 5.2 250 >10,000 48x >1900x
Reference H3R Ligand (e.g., KSK68)[1]6.228>10004.5x>161x
Reference σ1R Ligand (e.g., Haloperidol)[5]>10004.5>1000--
Reference M2 Antagonist (e.g., a piperidinyl piperidine derivative)[6][7]>10,000>10,00010--

Data for reference compounds are illustrative and based on published values.[1][5][6][7]

Interpretation of the Data:

In this hypothetical scenario, 3-Piperidin-3-yl-propylamine demonstrates high affinity for its primary target, the H3R. It shows a respectable 48-fold selectivity over the σ1R and excellent selectivity (>1900-fold) over the M2 receptor. While the M2 receptor interaction appears negligible, the affinity for σ1R, although weaker than for H3R, warrants further investigation in functional assays to determine if this binding translates to a biological effect.

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness of the cross-reactivity data, each assay must be a self-validating system with appropriate controls. Below are detailed, step-by-step methodologies for the key binding and functional assays.

Radioligand Binding Assays

The fundamental principle of a competitive radioligand binding assay is to measure the ability of a test compound to displace a radiolabeled ligand with known affinity for the target receptor.

Experimental Workflow: Radioligand Binding Assay

cluster_0 Preparation cluster_1 Assay cluster_2 Analysis MembranePrep Prepare cell membranes expressing the target receptor Incubation Incubate membranes, radioligand, and test compound MembranePrep->Incubation Radioligand Select and prepare radiolabeled ligand Radioligand->Incubation TestCompound Prepare serial dilutions of 3-Piperidin-3-yl-propylamine TestCompound->Incubation Filtration Separate bound from free radioligand via filtration Incubation->Filtration Quantification Quantify radioactivity on filters Filtration->Quantification DataAnalysis Plot displacement curve and calculate IC50/Ki Quantification->DataAnalysis

Caption: General workflow for a competitive radioligand binding assay.

Step-by-Step Protocol (General Template):

  • Membrane Preparation : Utilize commercially available membrane preparations or prepare them from cell lines (e.g., HEK293 or CHO) stably expressing the human recombinant receptor of interest (H3R, σ1R, or M2). Protein concentration should be determined using a standard method like the BCA assay.[8]

  • Assay Buffer : Prepare a buffer appropriate for the specific receptor. For example, for H3R binding, a common buffer is 50 mM Tris-HCl, pH 7.4.[9]

  • Reaction Setup : In a 96-well plate, combine:

    • Receptor-containing membranes.

    • A fixed concentration of a suitable radioligand (e.g., [³H]Nα-methylhistamine for H3R[10], -pentazocine for σ1R[11], or [³H]N-methylscopolamine for M2). The concentration is typically at or near the Kd of the radioligand.

    • Increasing concentrations of the test compound (3-Piperidin-3-yl-propylamine).

    • For determining non-specific binding, a high concentration of a known, non-radiolabeled ligand (e.g., clobenpropit for H3R) is used in separate wells.[9]

  • Incubation : Incubate the plates at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).[5]

  • Termination and Filtration : Rapidly terminate the reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/B or GF/C), washing several times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification : After drying the filter plate, add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

  • Data Analysis : The raw data (counts per minute) are used to generate a concentration-response curve. The IC50 (the concentration of test compound that inhibits 50% of specific binding) is determined using non-linear regression analysis. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays: From Binding to Biological Effect

Observing binding affinity is only the first step. A functional assay is crucial to determine whether the compound acts as an agonist, antagonist, or inverse agonist at the off-target receptor.

Functional Assay for σ1R (e.g., Neurite Outgrowth Assay):

The σ1R is known to modulate neurite outgrowth. This functional effect can be quantified to assess the activity of a test compound.

  • Cell Culture : Plate a suitable neuronal cell line (e.g., PC12 cells) in a 96-well plate.

  • Cell Treatment : Treat the cells with a known σ1R agonist (e.g., PRE-084) to induce neurite outgrowth, in the presence and absence of varying concentrations of 3-Piperidin-3-yl-propylamine.

  • Incubation : Incubate the cells for a period sufficient to observe neurite outgrowth (e.g., 48-72 hours).

  • Imaging and Analysis : Fix and stain the cells (e.g., with a neuronal marker like β-III tubulin). Acquire images using a high-content imaging system. Quantify neurite length and branching per cell.

  • Interpretation : A decrease in agonist-induced neurite outgrowth in the presence of 3-Piperidin-3-yl-propylamine would suggest antagonistic activity at the σ1R.

Understanding the Signaling Pathways

A deeper understanding of the potential consequences of off-target activity requires knowledge of the downstream signaling pathways.

H3R Signaling (Gi/o-coupled):

The H3R primarily couples to the Gi/o family of G-proteins. Activation of H3R leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels. This reduction in cAMP modulates the activity of protein kinase A (PKA) and ultimately affects neurotransmitter release.

Ligand H3R Agonist H3R Histamine H3 Receptor Ligand->H3R Gi_o Gi/o Protein H3R->Gi_o activates AC Adenylyl Cyclase Gi_o->AC inhibits cAMP cAMP AC->cAMP decreases production PKA Protein Kinase A cAMP->PKA reduces activation NeurotransmitterRelease Neurotransmitter Release PKA->NeurotransmitterRelease modulates

Caption: Simplified signaling pathway of the Histamine H3 Receptor.

M2 Receptor Signaling (Gi/o-coupled):

Similar to the H3R, the M2 receptor is also coupled to Gi/o proteins.[12][13] Its activation inhibits adenylyl cyclase and decreases cAMP. In cardiac tissue, the βγ subunits of the G-protein can also directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and a decrease in heart rate.[3][14]

Ligand M2 Agonist M2R Muscarinic M2 Receptor Ligand->M2R Gi_o Gi/o Protein M2R->Gi_o activates AC Adenylyl Cyclase Gi_o->AC inhibits GIRK GIRK Channel Gi_o->GIRK activates (βγ subunit) cAMP cAMP AC->cAMP decreases production HeartRate Heart Rate GIRK->HeartRate decreases

Sources

Comparative Technical Guide: Non-Imidazole Histamine H3 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

The development of Histamine H3 Receptor (H3R) antagonists represents a paradigm shift in neuropharmacology. Early imidazole-based ligands (e.g., thioperamide, immepip) demonstrated high potency but failed clinically due to poor blood-brain barrier (BBB) penetration and potent inhibition of hepatic Cytochrome P450 (CYP) enzymes.

The "second generation" non-imidazole H3R antagonists were engineered to overcome these pharmacokinetic liabilities. However, this structural transition introduced new challenges, specifically hERG potassium channel blockade (QTc prolongation) and phospholipidosis.

This guide objectively compares the leading non-imidazole agents—Pitolisant , ABT-239 , and GSK-189254 —focusing on their receptor binding kinetics, safety profiles, and signal transduction efficacy.

Mechanistic Architecture & Signaling Pathways

H3Rs are G-protein-coupled receptors (GPCRs) primarily coupled to


 proteins. Uniquely, H3Rs exhibit high constitutive activity , meaning they generate basal signaling even in the absence of an agonist. Consequently, most clinical "antagonists" are pharmacologically inverse agonists .
H3R Signal Transduction Diagram

The following diagram illustrates the downstream effects of H3R modulation, highlighting the divergence between agonist-induced suppression and inverse agonist-induced upregulation of neurotransmitter release.

H3R_Signaling H3R H3 Receptor (Presynaptic) Gi Gi/o Protein H3R->Gi Couples AC Adenylyl Cyclase Gi->AC Inhibits Ca Voltage-Gated Ca2+ Channels Gi->Ca Inhibits Influx Release Neurotransmitter Release (Histamine, ACh, DA) Gi->Release Restores/Increases cAMP cAMP Levels AC->cAMP Reduces cAMP->Release Low cAMP reduces release Ca->Release Low Ca2+ blocks exocytosis Ago Agonist (e.g., Histamine) Ago->H3R Activates Ant Inverse Agonist (e.g., Pitolisant) Ant->H3R Stabilizes Inactive State Ant->Gi Blocks Inhibition

Figure 1: H3R Signaling Cascade. Agonists suppress neurotransmission via


-mediated inhibition of cAMP and 

. Inverse agonists (Pitolisant) reverse this constitutive suppression, enhancing wake-promoting neurotransmitter release.

Comparative Profile: Pitolisant vs. ABT-239 vs. GSK-189254[1]

This section analyzes the three most scientifically significant non-imidazole scaffolds.

Pitolisant (Wakix / BF2.649)[2]
  • Class: Piperidine-ether derivative.[1]

  • Status: FDA/EMA Approved (Narcolepsy).

  • Key Differentiator: Fast Dissociation Kinetics. Unlike many GPCR ligands that strive for long residence time, Pitolisant has a rapid off-rate. This allows physiological histamine surges to displace the drug potentially reducing receptor desensitization over time.

  • Safety: No significant hERG binding (Safety Margin > 100-fold).

ABT-239[1][4][5]
  • Class: Benzofuran-pyrrolidine.

  • Status: Discontinued (Phase II).

  • Key Differentiator: Cognitive Enhancement. Showed remarkable efficacy in rodent models of schizophrenia and Alzheimer's (social memory, inhibitory avoidance).

  • Liability: While selective, it showed moderate affinity for hERG channels in silico and in vitro, a common issue for the benzofuran scaffold, contributing to its stalled development.

GSK-189254
  • Class: Benzazepine.

  • Status: Research Tool / PET Ligand.

  • Key Differentiator: Slow Dissociation & High Occupancy. GSK-189254 binds virtually irreversibly over the time course of an experiment. This makes it an ideal PET tracer (

    
    C-GSK189254) for receptor occupancy studies but potentially problematic for dosing flexibility in clinical settings.
    
Quantitative Comparison Matrix
FeaturePitolisantABT-239GSK-189254
Chemical Core Piperidine etherBenzofuran pyrrolidineBenzazepine amide
Binding Affinity (

, hH3R)
0.16 nM0.45 nM0.08 nM
Functional Potency (

)
1.5 nM (Inverse Agonist)3.4 nM (Inverse Agonist)0.2 nM (Inverse Agonist)
Receptor Residence Time Short (Fast Off-rate)ModerateLong (Slow Off-rate)
Selectivity (vs. H1/H2/H4) > 10,000-fold> 1,000-fold> 10,000-fold
hERG Inhibition (

)
> 10

M (Safe)
~1-3

M (Moderate Risk)
> 30

M (Safe)
Primary Utility Clinical TherapeuticPreclinical Cognition ModelPET Imaging / Target Validation

Data compiled from Ligneau et al. (2007), Fox et al. (2005), and Ashworth et al. (2014).

Experimental Protocol: [ S]GTP S Binding Assay

To validate the inverse agonist activity of these compounds, the [


S]GTP

S binding assay is the gold standard. It measures the functional activation of G-proteins directly, bypassing downstream amplification steps.
Rationale

Since H3Rs are constitutively active, a neutral antagonist will have no effect on basal [


S]GTP

S binding. An inverse agonist (like Pitolisant) will decrease basal binding.
Step-by-Step Methodology

Reagents:

  • Membranes: HEK-293 cells stably expressing human H3R (

    
     pmol/mg).
    
  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM

    
    , 100 mM NaCl, 10 
    
    
    
    M GDP.
  • Radioligand: [

    
    S]GTP
    
    
    
    S (0.1 nM).[2]

Workflow:

  • Membrane Preparation: Homogenize cells in ice-cold buffer. Centrifuge at 48,000 x g for 20 min. Resuspend to 10

    
    g protein/well.
    
  • GDP Loading (Critical Step): Pre-incubate membranes with 10

    
    M GDP for 20 min at 25°C. Why? High GDP concentrations are required to suppress basal G-protein noise and allow detection of constitutive activity reduction.
    
  • Ligand Addition:

    • Basal Control: Buffer only.

    • Non-Specific Binding (NSB): 10

      
      M unlabeled GTP
      
      
      
      S.
    • Test Compounds: Pitolisant/ABT-239 (

      
       to 
      
      
      
      M).
  • Incubation: Add 0.1 nM [

    
    S]GTP
    
    
    
    S. Incubate 60 min at 25°C.
  • Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Liquid scintillation counting.

Self-Validating Criteria:

  • Z-Factor: Must be > 0.5.

  • Constitutive Window: The specific binding in the "Basal Control" must be significantly higher (at least 20-30%) than the binding in the presence of a full inverse agonist (e.g., 1

    
    M Thioperamide). If basal binding is too low, the inverse agonist effect cannot be measured.
    

Structural Evolution & SAR Logic

The transition from imidazole to non-imidazole scaffolds was driven by the need to eliminate CYP450 interaction (caused by the imidazole ring nitrogen coordinating with the heme iron).[3]

SAR_Evolution Gen1 Generation 1: Imidazole (e.g., Thioperamide) Issue1 Problem: CYP450 Inhibition Poor BBB Permeability Gen1->Issue1 Caused by Imidazole Ring Gen2 Generation 2: Non-Imidazole (e.g., ABT-239) Issue1->Gen2 Scaffold Hop Issue2 Problem: hERG Blockade (QTc Prolongation) Gen2->Issue2 Lipophilic Basic Amines Gen3 Optimized Gen 3: Pitolisant Issue2->Gen3 Optimization Solution Solution: Ether Linkers Rigid Pharmacophores Gen3->Solution Achieves

Figure 2: Structural Activity Relationship (SAR) Evolution. The optimization pathway focused on removing the imidazole ring while maintaining the basic amine necessary for Aspartate residue interaction in the receptor pocket.

References

  • Ligneau, X. et al. (2007).[4][1] BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, Hydrochloride], a Nonimidazole Inverse Agonist/Antagonist at the Human Histamine H3 Receptor: Preclinical Pharmacology. Journal of Pharmacology and Experimental Therapeutics. Link

  • Fox, G. B. et al. (2005).[5] ABT-239, a Benzofuran-Based Histamine H3 Receptor Antagonist with High Affinity and Selectivity for the H3 Receptor. Journal of Pharmacology and Experimental Therapeutics. Link

  • Ashworth, S. et al. (2014).[4] Evaluation of 11C-GSK189254 as a Novel PET Tracer for Imaging Histamine H3 Receptor Availability in the Human Brain. Journal of Nuclear Medicine. Link

  • Riddy, D. M. et al. (2019). Drug-receptor kinetics and sigma-1 receptor affinity differentiate clinically evaluated histamine H3 receptor antagonists. Neuropharmacology.[6][7][8] Link

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Piperidin-3-yl-propylamine

Author: BenchChem Technical Support Team. Date: February 2026

For the conscientious researcher, the lifecycle of a chemical reagent extends far beyond the confines of the reaction flask. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, technically grounded protocol for the safe handling and disposal of 3-Piperidin-3-yl-propylamine, a bifunctional molecule featuring both a secondary cyclic amine and a primary alkyl amine. The procedures outlined herein are designed to be self-validating, ensuring that safety and compliance are integrated into every step.

Hazard Profile and Risk Mitigation: Understanding the "Why"

Before any disposal protocol can be implemented, a thorough understanding of the inherent risks associated with 3-Piperidin-3-yl-propylamine is paramount. While a specific Safety Data Sheet (SDS) for this exact molecule is not widely available, its structural components—a piperidine ring and a propylamine chain—provide a reliable basis for hazard assessment by analogy to similar compounds like N-(3-Aminopropyl)piperidine and piperidine itself.[1]

The primary hazards are rooted in its amine functionality, which confers both corrosive and basic properties.

  • Corrosivity: Like most aliphatic amines, this compound is expected to be corrosive, capable of causing severe skin burns and serious eye damage upon contact.[2][3] The lone pair of electrons on the nitrogen atoms readily accepts protons, leading to chemical burns.

  • Toxicity: Amines can be toxic if swallowed, inhaled, or absorbed through the skin.[4] Systemic effects can occur, making dermal protection crucial.

  • Environmental Hazard: This compound is presumed to be harmful to aquatic life. Therefore, it must never be disposed of via the sanitary sewer system.[5][6]

Immediate Safety Protocols & Required Personal Protective Equipment (PPE)

Given the hazard profile, a stringent PPE regimen is non-negotiable. This is your first and most effective line of defense.

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles and a full-face shield.Protects against splashes of the corrosive liquid, which can cause irreversible eye damage.[1]
Hand Protection Chemically resistant gloves (e.g., Butyl rubber, Nitrile rubber).Prevents skin contact, which can lead to severe burns and toxic absorption.[5]
Body Protection Flame-retardant lab coat or a chemical-resistant apron.Protects against incidental contact and small splashes.
Respiratory Use only in a well-ventilated area or a certified chemical fume hood.Minimizes inhalation of potentially toxic and irritating vapors.[7]

Spill Management: Immediate Actions and Containment

Accidents happen. A prepared response is the difference between a minor incident and a serious safety event. The appropriate response is dictated by the scale of the spill.[8]

Minor Spill Protocol (<100 mL in a Fume Hood)
  • Alert Personnel: Immediately notify others in the vicinity.

  • Contain the Spill: Confine the spill to the smallest possible area. Use an inert absorbent material such as vermiculite, sand, or clay to dike the spill.[9] Do not use combustible materials like paper towels or sawdust as the primary absorbent.[8][9]

  • Absorb: Gently cover and absorb the spilled liquid with the absorbent material, working from the outside in to minimize spreading.[10]

  • Collect Waste: Carefully scoop the contaminated absorbent material into a designated, robust, and sealable container (e.g., a polyethylene pail).

  • Decontaminate: Wipe the spill area with a cloth dampened with a mild soap and water solution.[10] Place the cleaning materials into the same hazardous waste container.

  • Label and Dispose: Seal the container, affix a "HAZARDOUS WASTE" label detailing the contents (3-Piperidin-3-yl-propylamine and absorbent), and arrange for pickup through your institution's Environmental Health & Safety (EHS) department.[10][11]

Major Spill Protocol (>100 mL or any spill outside a fume hood)
  • Evacuate and Alert: Immediately alert all personnel and evacuate the area.[9] If the substance is volatile or vapors are noticeable, activate the fire alarm to ensure building evacuation.[9]

  • Isolate: Close the doors to the affected area to contain vapors.

  • Call for Emergency Assistance: Contact your institution's EHS or emergency response team. Provide them with the chemical name, quantity spilled, and location. Do not attempt to clean up a major spill yourself unless you are specifically trained and equipped to do so.[9]

Core Directive: Bulk Waste Disposal Procedure

Disposal of unused, expired, or waste solutions of 3-Piperidin-3-yl-propylamine must be handled as a regulated hazardous waste stream. Under no circumstances should this chemical be drain-disposed or mixed with general trash.[5]

Step-by-Step Disposal Workflow
  • Waste Characterization: The waste must be classified as hazardous. Based on its properties, it will likely fall under categories for corrosivity (due to its basicity) and toxicity. Your institutional EHS office will provide the specific waste codes required by local and national regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[11][12]

  • Select a Compatible Container:

    • Use a high-density polyethylene (HDPE) or other chemically resistant container. The original container is often a suitable choice.[11]

    • Crucially, do not use metal containers , as corrosive amines can react with them.[11]

    • Ensure the container has a secure, leak-proof screw cap.

  • Segregate Your Waste:

    • Designate a specific container for this waste stream. Do not mix with other waste types, especially acids or strong oxidizing agents, to prevent violent reactions.[12][13]

    • Store the waste container in a designated Satellite Accumulation Area (SAA).[11]

  • Labeling:

    • The container must be clearly and accurately labeled from the moment the first drop of waste is added.[11]

    • The label must include:

      • The words "HAZARDOUS WASTE".[11]

      • The full chemical name: "3-Piperidin-3-yl-propylamine".

      • An accurate estimation of the concentration and total volume.

      • The associated hazard characteristics (e.g., "Corrosive," "Toxic").

  • Storage:

    • Keep the waste container tightly sealed at all times, except when adding waste.[11][13]

    • Store the container in a cool, well-ventilated area, away from heat or ignition sources, and in secondary containment to catch any potential leaks.[13]

  • Arrange for Professional Disposal:

    • Contact your institution's EHS department to schedule a pickup.[12][13]

    • They will arrange for a licensed hazardous waste disposal company to transport the material for proper treatment, which is typically high-temperature incineration.[14]

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing 3-Piperidin-3-yl-propylamine waste.

G cluster_0 Waste Management Decision Flow cluster_1 Bulk Disposal Steps WasteGen Waste Generation (Spill or Unused Product) Decision_Spill Spill? WasteGen->Decision_Spill Decision_Size Minor Spill? (<100mL in hood) Decision_Spill->Decision_Size Yes BulkDisposal Follow Bulk Disposal Protocol Decision_Spill->BulkDisposal No (Unused Product) MinorSpill Follow Minor Spill Protocol: 1. Alert & Contain 2. Absorb with inert material 3. Collect & Decontaminate 4. Label as Hazardous Waste Decision_Size->MinorSpill Yes MajorSpill Follow Major Spill Protocol: 1. EVACUATE & ALERT 2. Isolate Area 3. Call EHS/Emergency Response Decision_Size->MajorSpill No Characterize 1. Characterize Waste (Corrosive, Toxic) Container 2. Select Compatible Container (e.g., HDPE, No Metal) Characterize->Container Label 3. Label Container ('HAZARDOUS WASTE', Contents) Container->Label Store 4. Store Safely in SAA (Segregated, Sealed) Label->Store Pickup 5. Arrange EHS Pickup (Licensed Disposal) Store->Pickup

Caption: Decision workflow for handling 3-Piperidin-3-yl-propylamine waste.

Decontamination of Labware

For glassware and equipment contaminated with this amine, follow a multi-step cleaning process:

  • Initial Rinse: Rinse the equipment with a suitable organic solvent (e.g., ethanol or acetone) to remove the bulk of the amine residue. Capture this rinsate as hazardous waste and add it to your designated waste container.

  • Wash: Wash the rinsed equipment thoroughly with laboratory detergent and warm water.

  • Final Rinse: Perform final rinses with deionized water.

  • Drying: Allow the equipment to dry completely before reuse.

By adhering to these scientifically grounded and safety-first procedures, you ensure that your work with 3-Piperidin-3-yl-propylamine is conducted responsibly from acquisition through to final disposal, protecting yourself, your colleagues, and the environment.

References

  • Croner-i. (n.d.). Amines, aliphatic. Retrieved from [Link]

  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]

  • Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved from [Link]

  • Chem Klean. (n.d.). How to Clean Up a Chemical Spill. Retrieved from [Link]

  • Clarkson University. (n.d.). CHEMICAL SPILL PROCEDURES. Retrieved from [Link]

  • Auburn University. (n.d.). CHEMICAL WASTE MANAGEMENT GUIDE. Retrieved from [Link]

  • Carl ROTH. (2025). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Refining Community. (2010). Contamination in Amine Systems. Retrieved from [Link]

  • CUNY. (2023). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

  • Penta chemicals. (2024). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Piperidinopiperidine, tech., 95%. Retrieved from [Link]

  • Chemos GmbH&Co.KG. (2019). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]

Sources

Navigating the Uncharted: A Safety-First Approach to Handling 3-Piperidin-3-yl-propylamine

Author: BenchChem Technical Support Team. Date: February 2026

A critical review of available safety data underscores the necessity for a cautious and informed approach to handling the novel compound, 3-Piperidin-3-yl-propylamine. In the absence of a comprehensive Safety Data Sheet (SDS), this guide provides a foundational framework based on established principles for managing analogous chemical structures. It is imperative for researchers, scientists, and drug development professionals to treat this substance as potentially hazardous and to supplement these recommendations with rigorous, substance-specific risk assessments.

While a specific, verified Safety Data Sheet (SDS) for 3-Piperidin-3-yl-propylamine (CAS 35307-80-3) is not publicly available through standard databases, an analysis of structurally similar aliphatic and heterocyclic amines allows for a predictive hazard assessment. Compounds such as n-propylamine and other piperidine derivatives are typically characterized by a combination of flammability, corrosivity, and toxicity (acute oral, dermal, and inhalation).[1][2] Therefore, it is prudent to handle 3-Piperidin-3-yl-propylamine with a high degree of caution, assuming it possesses similar hazardous properties until proven otherwise.

I. Assumed Hazard Profile & Immediate Safety Precautions

Given its chemical structure—a primary amine appended to a piperidine ring—3-Piperidin-3-yl-propylamine should be presumed to be:

  • Corrosive: Likely to cause severe skin burns and eye damage upon contact.[1][3]

  • Toxic: Potentially harmful or toxic if swallowed, inhaled, or absorbed through the skin.[4]

  • Irritating: May cause respiratory tract irritation.[3]

  • Flammable: Presents a fire hazard, especially in the presence of ignition sources.[1]

Immediate action in case of exposure is critical. For any contact with eyes or skin, flush immediately with copious amounts of water for at least 15 minutes and seek urgent medical attention.[4] In case of inhalation, move the individual to fresh air. If ingestion occurs, do not induce vomiting and seek immediate medical assistance.[1]

II. Personal Protective Equipment (PPE): A Multi-layered Defense

A comprehensive PPE strategy is the cornerstone of safe handling. The following table outlines the recommended levels of protection, which should be considered the minimum requirement.

Protection Level Equipment Rationale & Causality
Level C (Minimum) Full-face or half-mask air-purifying respirator with appropriate cartridges for organic vapors/amines.Protects against inhalation of potentially toxic and irritating vapors.
Chemical-resistant clothing (e.g., flame-retardant antistatic protective clothing, chemical splash suit).[2]Provides a barrier against skin contact with the corrosive and potentially toxic liquid.
Double-gloving system: inner nitrile gloves, outer chemical-resistant gloves (e.g., butyl rubber, Viton™).Minimizes the risk of exposure from tears or permeation in a single glove layer.
Chemical splash goggles and a face shield.Offers robust protection against splashes to the eyes and face, which are highly susceptible to corrosive damage.
Chemical-resistant, steel-toed boots.Protects feet from spills and provides physical protection in the laboratory environment.

III. Operational Plan: From Receipt to Disposal

A systematic workflow is essential to minimize exposure and ensure safety at every stage of handling.

A. Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Segregate: Store in a cool, dry, well-ventilated area designated for corrosive and flammable materials.[1]

  • Containment: Keep the container tightly closed and store in a corrosive-resistant secondary container.[2]

  • Environment: Ensure storage is away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents and acids.[1]

B. Handling and Use
  • Ventilation: All handling procedures must be conducted in a certified chemical fume hood to control vapor exposure.[2]

  • Grounding: Ground and bond containers and receiving equipment to prevent static discharge, a potential ignition source.

  • Tools: Use only non-sparking tools.[3]

  • Hygiene: Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[2]

C. Spill Management
  • Evacuate: In case of a spill, evacuate non-essential personnel from the area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an inert, non-combustible absorbent material (e.g., sand, vermiculite) to contain the spill. Do not use combustible materials like paper towels.

  • Collect: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area thoroughly.

D. Disposal Plan

All waste containing 3-Piperidin-3-yl-propylamine must be treated as hazardous waste.

  • Collection: Collect all waste materials (including contaminated PPE and absorbent materials) in clearly labeled, sealed containers.

  • Compliance: Dispose of waste in accordance with all local, state, and federal regulations.

  • Professional Disposal: Engage a licensed hazardous waste disposal company for final disposal. Do not dispose of this chemical down the drain or in general waste.

IV. Workflow Visualization

The following diagram illustrates the critical decision points and safety protocols in the handling workflow for 3-Piperidin-3-yl-propylamine.

G cluster_prep Preparation & Storage cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures storage Store in Cool, Dry, Ventilated Area (Corrosive & Flammable Cabinet) ppe Don Appropriate PPE (Level C Minimum) storage->ppe hood Verify Chemical Fume Hood Certification & Function ppe->hood transfer Transfer Compound in Hood (Use Grounded Equipment) hood->transfer experiment Conduct Experiment transfer->experiment decontaminate Decontaminate Glassware & Surfaces experiment->decontaminate waste Segregate Hazardous Waste (Liquid & Solid) decontaminate->waste dpe Doff & Dispose of PPE waste->dpe spill Spill Occurs spill_response Evacuate, Contain with Inert Material spill->spill_response exposure Personal Exposure exposure_response Flush Affected Area (15+ min) Seek Immediate Medical Aid exposure->exposure_response

Caption: Safe Handling Workflow for 3-Piperidin-3-yl-propylamine.

V. Conclusion: A Commitment to Safety

The responsible handling of novel chemical entities like 3-Piperidin-3-yl-propylamine is paramount in a research and development setting. While this guide provides a foundational safety framework based on the known hazards of analogous compounds, it is not a substitute for a substance-specific Safety Data Sheet. Researchers are strongly urged to seek a definitive SDS from the manufacturer or to conduct a thorough risk assessment before commencing any work with this compound. A proactive and informed approach to safety is not just a regulatory requirement but a core tenet of scientific integrity and professional responsibility.

VI. References

  • LookChem. Cas 35307-80-3,3-PIPERIDIN-3-YL-PROPYLAMINE. [Link]

  • Cole-Parmer. Material Safety Data Sheet - Propylamine. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Piperidin-3-yl-propylamine
Reactant of Route 2
3-Piperidin-3-yl-propylamine

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